molecular formula C11H17N B1222034 Pentorex CAS No. 434-43-5

Pentorex

Cat. No.: B1222034
CAS No.: 434-43-5
M. Wt: 163.26 g/mol
InChI Key: UMWAUEZOGHNSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentorex is a member of amphetamines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWAUEZOGHNSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861934
Record name 2-Methyl-3-phenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-43-5
Record name Pentorex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentorex [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-phenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentorex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97CJK0FXR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Anorectic Agent Pentorex: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentorex (phenpentermine; α,β-dimethylamphetamine) is a sympathomimetic amine of the amphetamine class, historically utilized for its anorectic properties in the management of obesity. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, drawing upon data from structurally related compounds to elucidate its pharmacodynamic and pharmacokinetic profiles. The primary mechanism of this compound involves the release of norepinephrine (B1679862) and dopamine (B1211576), with a lesser effect on serotonin (B10506), classifying it as a norepinephrine-dopamine releasing agent (NDRA). This guide summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a central nervous system stimulant with anorectic effects.[1] Structurally related to phentermine (α-methylamphetamine), this compound was developed for short-term weight management.[1] Its pharmacological activity is primarily attributed to its interaction with monoamine transporters, leading to an increase in extracellular levels of key neurotransmitters involved in appetite regulation and energy expenditure.

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the promotion of neurotransmitter release from presynaptic nerve terminals. It functions as a substrate for monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2]

Mechanism of Neurotransmitter Release

This compound is a monoamine releasing agent.[1] Unlike reuptake inhibitors that block the transporter from the outside, this compound is transported into the presynaptic neuron by NET and DAT. Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the reversal of transporter function, resulting in the efflux of these neurotransmitters into the synaptic cleft.[3] Notably, this compound is reported to be inactive at the vesicular monoamine transporter 2 (VMAT2).

Transporter Affinity and Selectivity

Table 1: Comparative Monoamine Transporter Inhibition Constants (Ki) for Phentermine and Related Compounds

CompoundTransporterKi (µM)Species
Phentermine (proxy for this compound) NET~0.1-
DAT~1.0-
SERT~15-
Amphetamine NET0.07-0.1Human/Mouse
DAT~0.6Human/Mouse
SERT20-40Human/Mouse
Methamphetamine NET--
DAT~0.5Human
SERT10-40Human

Data for phentermine is based on the concentration-dependent biochemical effects.[5] Data for amphetamine and methamphetamine are from comparative studies.[6][7][8]

Table 2: Comparative Potency (EC50) for Monoamine Release for Amphetamine Analogs

CompoundDAT Release EC50 (nM)5-HT Release EC50 (nM)
m-fluoroamphetamine241937
p-fluoroamphetamine5253
m-methylamphetamine28101
p-methylamphetamine3371

Data from a study on amphetamine analogs, illustrating the range of potencies for dopamine and serotonin release.[9] Specific EC50 values for this compound are not available.

Signaling Pathways

The mechanism of action of this compound at the presynaptic terminal can be visualized as a multi-step process involving transporter binding, cellular uptake, and subsequent neurotransmitter release.

Pentorex_Mechanism cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron This compound This compound NET NET This compound->NET Binds & Transported DAT DAT This compound->DAT Binds & Transported NE_ext Norepinephrine DA_ext Dopamine NET->NE_ext Pentorex_int This compound (intracellular) NET->Pentorex_int DAT->DA_ext DAT->Pentorex_int Vesicle Synaptic Vesicle (NE, DA) NE_int Cytosolic NE Vesicle->NE_int Release DA_int Cytosolic DA Vesicle->DA_int Release Pentorex_int->Vesicle Disrupts Storage NE_int->NET Reverse Transport DA_int->DAT Reverse Transport Binding_Assay_Workflow A Prepare cell membranes expressing DAT, NET, or SERT B Incubate membranes with radiolabeled ligand and varying concentrations of this compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate Ki from IC50 values D->E Release_Assay_Workflow A Isolate synaptosomes from rodent brain tissue (e.g., striatum) B Pre-load synaptosomes with radiolabeled neurotransmitter (e.g., [³H]dopamine) A->B C Incubate synaptosomes with varying concentrations of this compound B->C D Separate synaptosomes from the supernatant by filtration C->D E Quantify radioactivity in the supernatant (released neurotransmitter) D->E F Calculate EC50 for release E->F

References

Pentorex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Pentorex (Phenpentermine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug belonging to the amphetamine family. Developed in the 1960s, it has been primarily utilized as an anorectic for weight management, with additional diuretic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and inferred pharmacological actions of this compound. Due to the limited availability of recent research, this guide synthesizes historical data with the known pharmacology of structurally related amphetamine derivatives to offer a detailed resource for scientific and drug development professionals. All quantitative data are presented in structured tables, and proposed signaling pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is a substituted phenethylamine (B48288) characterized by methyl groups at both the alpha and beta positions of the ethylamine (B1201723) side chain.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-methyl-3-phenylbutan-2-amine
Synonyms Phenpentermine, α,β-Dimethylamphetamine, Modatrop
CAS Number 434-43-5
Molecular Formula C₁₁H₁₇N
Molar Mass 163.26 g/mol
SMILES CC(C1=CC=CC=C1)C(C)(C)N
InChI InChI=1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key experimental and calculated properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Not specified; likely a liquid at room temperatureInferred
Boiling Point 109-111 °C at 20 mmHgExperimental
Melting Point (HCl salt) 164-166 °CExperimental
Water Solubility logS = -3.04 (Calculated)Cheméo[1]
logP (Octanol-Water Partition Coefficient) 2.527 (Calculated)Cheméo[1]
pKa (Predicted) ~10.2 (Basic amine)Inferred from similar structures

Pharmacological Properties

The pharmacological effects of this compound are primarily attributed to its stimulant action on the central nervous system, which is characteristic of amphetamine-like compounds.

Mechanism of Action: Anorectic Effect

As a sympathomimetic amine, this compound is believed to exert its appetite-suppressant effects by modulating the levels of catecholamine neurotransmitters in the brain, particularly in the lateral hypothalamus, which is considered the feeding center. The proposed mechanism involves the increased release and inhibition of reuptake of norepinephrine (B1679862) and, to a lesser extent, dopamine. This elevation in synaptic neurotransmitter concentrations is thought to enhance satiety signals and reduce appetite.

Anorectic_Effect_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound Presynaptic_Neuron Presynaptic Neuron (Hypothalamus) This compound->Presynaptic_Neuron Enters Neuron NET_DAT Norepinephrine Transporter (NET) Dopamine Transporter (DAT) This compound->NET_DAT Blocks Transporters VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NE_DA_release Increased Release of Norepinephrine (NE) & Dopamine (DA) VMAT2->NE_DA_release Presynaptic_Neuron->VMAT2 Disrupts Vesicular Storage Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft NE_DA_release->Synaptic_Cleft Reuptake_Inhibition Inhibition of NE & DA Reuptake NET_DAT->Reuptake_Inhibition Postsynaptic_Receptors Postsynaptic Adrenergic & Dopaminergic Receptors Synaptic_Cleft->Postsynaptic_Receptors Increased Neurotransmitter Concentration Satiety_Signal Enhanced Satiety Signal Postsynaptic_Receptors->Satiety_Signal Appetite_Suppression Appetite Suppression Satiety_Signal->Appetite_Suppression Synthesis_Workflow Start 3-phenyl-2-butanone Grignard Grignard Reaction (CH3MgBr, Et2O) Start->Grignard Intermediate1 2-methyl-3-phenylbutan-2-ol Grignard->Intermediate1 Ritter Ritter Reaction (NaCN, H2SO4) Intermediate1->Ritter Intermediate2 Intermediate Amide Ritter->Intermediate2 Hydrolysis Hydrolysis (Acid or Base) Intermediate2->Hydrolysis Purification Purification (Distillation) Hydrolysis->Purification End This compound Purification->End

References

The Discovery and Development of Pentorex: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

Pentorex (brand name Modatrop) was developed by the German pharmaceutical company Nordmark in the 1960s.[1] It emerged during a period of intense research into amphetamine derivatives for various therapeutic applications, including as appetite suppressants in the management of obesity. The primary goals for developing new anorectic agents at the time were to separate the appetite-suppressant effects from the central nervous system stimulation and abuse potential associated with amphetamine.

This compound is chemically related to phentermine (α-methylamphetamine), another anorectic agent developed around the same time.[1] Its development was documented in a series of pharmacological studies published in German scientific journals in the mid-1960s.[1] A British patent was also issued to Nordmark in 1965 for "A Substituted Butylamine and Salts thereof," which likely covers this compound.[1]

Chemical Properties and Synthesis

This compound is a chiral compound with the chemical formula C11H17N. Its IUPAC name is 2-methyl-3-phenylbutan-2-amine.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C11H17N
Molar Mass 163.26 g/mol
IUPAC Name 2-methyl-3-phenylbutan-2-amine
Synonyms Phenpentermine, α,β-Dimethylamphetamine, Modatrop
CAS Number 434-43-5

Source: Wikipedia[1], PubChem

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the industrial synthesis of this compound by Nordmark is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of amphetamine derivatives. A likely method is the reductive amination of a suitable ketone precursor.

Experimental Protocol: Proposed Reductive Amination for this compound Synthesis

  • Reaction: Phenylacetone is reacted with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or a hydride reducing agent (e.g., sodium cyanoborohydride).

  • Intermediate Formation: This reaction proceeds through the formation of an imine intermediate.

  • Reduction: The imine is then reduced to form the primary amine, yielding this compound.

  • Purification: The final product would be purified through distillation or crystallization of a salt form (e.g., hydrochloride).

G phenylacetone Phenylacetone imine Imine Intermediate phenylacetone->imine + NH3 ammonia Ammonia (NH3) ammonia->imine reducing_agent Reducing Agent (e.g., H2/Pd-C) This compound This compound reducing_agent->this compound imine->this compound + Reducing Agent

Proposed synthesis of this compound via reductive amination.

Pharmacological Profile

The primary pharmacological effects of this compound are its anorectic and diuretic actions.[1] The initial studies in the 1960s aimed to characterize these effects.

Anorectic Effect and Mechanism of Action

The anorectic effect of this compound is believed to be similar to that of other amphetamine-based appetite suppressants like phentermine. These compounds act as sympathomimetic amines, stimulating the release of catecholamines, primarily norepinephrine (B1679862) and to a lesser extent dopamine (B1211576), in the central nervous system.[2][3]

Signaling Pathway for Anorectic Effect

The proposed mechanism involves the following steps:

  • This compound crosses the blood-brain barrier.

  • It stimulates the release of norepinephrine and dopamine from presynaptic nerve terminals in the lateral hypothalamus, an area of the brain that regulates hunger and satiety.

  • Increased levels of these neurotransmitters in the synaptic cleft enhance signaling to postsynaptic neurons, leading to a suppression of appetite.

G This compound This compound presynaptic Presynaptic Neuron (Lateral Hypothalamus) This compound->presynaptic Enters Neuron vesicles Synaptic Vesicles (containing NE and DA) presynaptic->vesicles release Release of Norepinephrine (NE) and Dopamine (DA) vesicles->release Stimulates synaptic_cleft Synaptic Cleft release->synaptic_cleft postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic NE and DA bind to receptors appetite_suppression Appetite Suppression postsynaptic->appetite_suppression Signal Transduction

References

Pentorex synthesis pathway and chemical precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of a compound named "Pentorex" cannot be provided at this time. Extensive searches for "this compound synthesis pathway" and "this compound chemical precursors" have yielded no information on a chemical compound or drug with this name.

The search results did not identify any established scientific literature, chemical databases, or publications detailing the synthesis, chemical precursors, or biological pathways associated with a substance known as "this compound." The primary results from the search queries related to the "Pentose Phosphate Pathway," a fundamental metabolic process. This biochemical pathway is involved in the generation of NADPH and the synthesis of pentoses (five-carbon sugars), which are precursors for nucleotide and amino acid biosynthesis. However, this is a biological process and does not appear to be related to the synthesis of a specific chemical compound named "this compound."

It is possible that "this compound" may be a typographical error, a proprietary or internal codename not publicly disclosed, or a theoretical or fictional substance. Without a correct chemical name, CAS number, or other identifiers, it is not possible to retrieve the specific technical information required to generate the requested guide, including quantitative data, experimental protocols, and pathway diagrams.

For the researchers, scientists, and drug development professionals who are the intended audience of this guide, accuracy and verifiable data are paramount. Therefore, in the absence of any foundational information on "this compound," this report cannot be completed.

It is recommended to verify the correct name and any known identifiers for the compound of interest to enable a successful literature and data search.

The Pharmacology of Pentorex: A Technical Overview of a Classic Anorectic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed pharmacokinetic and pharmacodynamic data for Pentorex (phenpentermine), a stimulant developed in the 1960s, is scarce in publicly available modern literature.[1] This guide leverages data from its close structural and pharmacological analogue, phentermine, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Phentermine shares a similar sympathomimetic mechanism and is considered a relevant proxy for understanding the expected pharmacological profile of this compound.[1][2][3]

Introduction

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug belonging to the amphetamine family.[1] Developed in the 1960s, it was primarily used as an anorectic agent to aid in weight loss.[1][4][5] Like other drugs in its class, its primary function is to suppress appetite.[6] This document synthesizes the known pharmacology of closely related compounds to provide an in-depth guide to the pharmacokinetics and pharmacodynamics relevant to this compound.

Pharmacodynamics: The Drug's Effect on the Body

The pharmacodynamic actions of amphetamine-like anorectics involve complex interactions with the central nervous system (CNS) to modulate appetite and energy expenditure.

Mechanism of Action

This compound is presumed to act as a sympathomimetic amine, with pharmacological activity similar to amphetamines.[2][7] The primary mechanism is the stimulation of the central nervous system, which is thought to suppress appetite.[2][3][8] This is achieved by promoting the release of key neurotransmitters, primarily norepinephrine (B1679862) and to a lesser extent, dopamine (B1211576), from nerve terminals in the brain, particularly within the lateral hypothalamic feeding center.[8][9] The increased concentration of these catecholamines in the synaptic cleft enhances the "fight-or-flight" response, which includes appetite suppression and potentially an increase in resting energy expenditure.[3][8]

The proposed signaling pathway involves the following steps:

  • The drug crosses the blood-brain barrier.

  • It stimulates the release of norepinephrine and dopamine from presynaptic neurons.[8][9]

  • It may also act as a norepinephrine-dopamine reuptake inhibitor, prolonging the presence of these neurotransmitters in the synapse.[9]

  • Elevated norepinephrine levels activate adrenergic receptors, leading to downstream effects that reduce the sensation of hunger.[3]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound/Phentermine release Neurotransmitter Release This compound->release Stimulates vesicles Vesicles (Norepinephrine, Dopamine) vesicles->release neurotransmitters release->neurotransmitters Increases Synaptic Levels receptors Adrenergic/Dopaminergic Receptors neurotransmitters->receptors Binds to response Signal Transduction Appetite Suppression receptors->response Activates

Caption: Proposed mechanism of action for this compound/phentermine.
Key Pharmacodynamic Effects

The primary pharmacodynamic effects are CNS stimulation and appetite suppression. Typical actions also include an elevation of blood pressure.[2] Tolerance to the appetite-suppressant effect can develop after a few weeks of use.[2]

Pharmacokinetics: The Body's Effect on the Drug

The pharmacokinetic profile determines the onset, duration, and intensity of a drug's effect. The following data for phentermine provides a framework for understanding the expected absorption, distribution, metabolism, and excretion of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of phentermine is characterized by rapid absorption and wide distribution, with elimination primarily occurring via the kidneys.

PK Parameter Value (for Phentermine) Reference
Bioavailability High (almost 100%)[9]
Time to Peak (Tmax) 3 - 4.4 hours[2]
Plasma Protein Binding 17.5%[9][10]
Volume of Distribution (Vd) 5 L/kg[9]
Metabolism Minimal (~6%); pathways include p-hydroxylation and N-oxidation.[9][10]
Elimination Half-life 20 - 25 hours (urinary pH-dependent)[9]
Excretion Primarily renal; 62-85% excreted as unchanged drug in urine.[2][9][10]
Experimental Protocols

The determination of pharmacokinetic parameters typically involves controlled studies in healthy volunteers.

Protocol: Single-Dose Bioavailability Study

  • Subjects: A cohort of healthy, non-obese adult volunteers.

  • Design: A randomized, open-label, single-dose study.

  • Procedure:

    • Subjects fast overnight before drug administration.

    • A single oral dose of the drug (e.g., phentermine 37.5 mg) is administered.[2]

    • Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.[11]

    • Urine is collected over specified intervals to measure excretion.[2]

  • Analysis:

    • Plasma and urine concentrations of the parent drug and any metabolites are quantified using a validated analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[11]

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data.

PK_Study_Workflow start Study Start: Healthy Volunteers dosing Single Oral Dose (Fasted State) start->dosing sampling Serial Blood & Urine Collection dosing->sampling analysis Sample Analysis (e.g., LC-MS) sampling->analysis calculation PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->calculation end Study Completion calculation->end

Caption: A typical workflow for a pharmacokinetic bioavailability study.

Drug Interactions and Clinical Considerations

Given its sympathomimetic nature, this compound would be expected to have significant drug interactions.

  • Monoamine Oxidase Inhibitors (MAOIs): Co-administration is contraindicated due to the risk of hypertensive crisis.[2][3]

  • Adrenergic Neuron Blocking Drugs: The hypotensive effect of these drugs may be decreased.[2]

  • Alcohol: Concomitant use may result in adverse drug reactions.[2]

  • CNS Stimulants: Additive stimulant effects can occur, increasing the risk of adverse events like insomnia, irritability, and cardiovascular stress.

Conclusion

While specific, modern research on this compound is limited, the well-documented pharmacology of its analogue, phentermine, provides a robust model for its expected pharmacokinetic and pharmacodynamic properties. This compound likely functions as a centrally-acting sympathomimetic amine, increasing norepinephrine and dopamine levels to suppress appetite. Its pharmacokinetic profile is characterized by good oral absorption, extensive distribution, minimal metabolism, and renal excretion. The potential for drug interactions, particularly with MAOIs, and the risk of developing tolerance are critical considerations for this class of compounds. Further research would be required to delineate the precise quantitative differences between this compound and other phenethylamine (B48288) derivatives.

References

A Technical Guide to Pentorex (Phenpentermine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentorex, also known by its synonyms phenpentermine and α,β-dimethylamphetamine, is a stimulant drug belonging to the amphetamine family.[1] Developed in the 1960s, it is primarily classified as an anorectic agent, utilized to suppress appetite in the management of obesity.[1][2] Additionally, it has been noted to exhibit diuretic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and putative mechanisms of action of this compound. Due to the limited availability of detailed data for this compound, information from its close structural analog, phentermine (α,α-dimethylphenethylamine), is utilized to infer its pharmacological characteristics.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational reference for researchers.

PropertyValueReference(s)
IUPAC Name 2-methyl-3-phenylbutan-2-amine[1][3]
Synonyms Phenpentermine, α,β-dimethylamphetamine, β-Methylphentermine, Modatrop, dl-Phenpentermine, Pentorexum, Liprodene, α,α,β-Trimethylbenzeneethanamine, 1,1-dimethyl-2-phenylpropylamine, DL-2-phenyl-3-methyl-3-butylamine[1][2][3][4]
Chemical Formula C₁₁H₁₇N[1][3][5]
Molecular Weight 163.26 g/mol [2][3]
CAS Number 434-43-5[1][3][5]

Pharmacology

Mechanism of Action

As a member of the amphetamine class, the primary mechanism of action of this compound is believed to be the stimulation of the central nervous system.[1] It is presumed to act as a sympathomimetic amine, similar to its analog phentermine. The proposed mechanism involves the release of catecholamines, primarily norepinephrine (B1679862) and to a lesser extent, dopamine (B1211576), from presynaptic nerve terminals in the lateral hypothalamic feeding center. This increase in synaptic neurotransmitter concentration is thought to suppress appetite. It is also suggested that these agents may inhibit the reuptake of these neurotransmitters, further prolonging their action. The anorectic effect is primarily attributed to the activation of β-adrenergic and/or dopaminergic receptors.

Pharmacokinetics
ParameterValue (for Phentermine)Reference(s)
Bioavailability High[6]
Protein Binding 17.5%[6]
Metabolism Minimal (p-hydroxylation and N-oxidation)[6]
Half-life ~20 hours[6]
Excretion Primarily renal (62-85% as unchanged drug)[6]

Signaling Pathways

The anorectic effect of sympathomimetic amines like this compound is mediated through their interaction with neuronal signaling pathways in the hypothalamus, a key brain region for regulating appetite and energy balance. The diagram below illustrates the proposed signaling cascade.

Anorectic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Vesicular Uptake NET_DAT NE/DA Transporters (NET/DAT) This compound->NET_DAT Inhibits Reuptake NE_D_vesicles Norepinephrine (NE) & Dopamine (DA) Vesicles NE_DA_synapse NE / DA NE_D_vesicles->NE_DA_synapse Promotes Release Adrenergic_R Adrenergic Receptors (e.g., β-receptors) NE_DA_synapse->Adrenergic_R Dopaminergic_R Dopaminergic Receptors (e.g., D1-receptors) NE_DA_synapse->Dopaminergic_R Cellular_Response Second Messenger Cascades Adrenergic_R->Cellular_Response Dopaminergic_R->Cellular_Response Appetite_Suppression Appetite Suppression Cellular_Response->Appetite_Suppression

Caption: Proposed signaling pathway for this compound-induced appetite suppression.

Experimental Protocols

Specific experimental protocols for the investigation of this compound are not widely documented in recent literature. However, standard methodologies for characterizing sympathomimetic amines would be applicable.

In Vitro Receptor Binding Assays

To determine the binding affinity of this compound for various monoamine transporters (NET, DAT, SERT) and adrenergic/dopaminergic receptor subtypes, competitive radioligand binding assays would be employed. These experiments would involve incubating membranes from cells expressing the target protein with a specific radioligand in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be determined.

In Vitro Neurotransmitter Release Assays

To quantify the ability of this compound to induce the release of norepinephrine and dopamine, synaptosomes prepared from specific brain regions (e.g., hypothalamus, striatum) would be used. Synaptosomes would be preloaded with radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]dopamine) and then incubated with different concentrations of this compound. The amount of radioactivity released into the supernatant would be measured to determine the potency (EC₅₀) and efficacy of this compound as a releasing agent.

In Vivo Microdialysis

To assess the effects of this compound on extracellular neurotransmitter levels in the brains of living animals, in vivo microdialysis would be conducted. A microdialysis probe would be implanted into a target brain region, such as the hypothalamus, of an anesthetized or freely moving animal. Following systemic administration of this compound, dialysate samples would be collected at regular intervals and analyzed for norepinephrine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Assays for Anorectic Effects

The appetite-suppressant effects of this compound would be evaluated in animal models of feeding behavior. This would typically involve measuring food intake and body weight changes in rodents following the administration of this compound at various doses. Different feeding paradigms, such as free-feeding or scheduled feeding, could be employed to characterize the nature of the anorectic effect.

Synthesis

A general synthetic route to phentermine and related compounds involves the reductive amination of a corresponding ketone. For this compound (2-methyl-3-phenylbutan-2-amine), a plausible synthetic pathway is outlined below.

Pentorex_Synthesis StartingMaterial 3-Phenyl-2-butanone Intermediate1 Imine Intermediate StartingMaterial->Intermediate1 + Methylamine (CH₃NH₂) Product This compound (2-methyl-3-phenylbutan-2-amine) Intermediate1->Product + Reducing Agent (e.g., NaBH₃CN)

Caption: A plausible synthetic workflow for the preparation of this compound.

Conclusion

This compound is a sympathomimetic amine with anorectic properties, structurally and pharmacologically related to phentermine. Its mechanism of action is believed to involve the enhancement of norepinephrine and dopamine signaling in the hypothalamus. While specific experimental data for this compound is sparse, established protocols for characterizing amphetamine-like stimulants can be applied to further elucidate its pharmacological profile. This guide provides a foundational understanding for researchers and professionals in the field of drug development and obesity research.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Pentorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

InChI Key: UMWAUEZOGHNSCH-UHFFFAOYSA-N

This guide provides a comprehensive overview of the molecular structure, properties, and inferred biological activities of Pentorex, a sympathomimetic amine of the amphetamine class. Drawing on data from closely related compounds, this document offers a technical resource for researchers and professionals in drug development and pharmacology.

Molecular and Physical Properties

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug that was developed as an anorectic agent.[1] Its chemical and physical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C11H17N[2]
Molecular Weight 163.26 g/mol [2]
IUPAC Name 2-methyl-3-phenylbutan-2-amine[2]
CAS Number 434-43-5[2]
InChI 1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3[2]
Canonical SMILES CC(C1=CC=CC=C1)C(C)(C)N[1]
Boiling Point 109-111 °C at 20 mmHg
Appearance Oily liquid[3]
Solubility Insoluble in water[3]

Synthesis

The synthesis of this compound, being a substituted amphetamine, can be inferred from established synthetic routes for structurally similar compounds like phentermine. A common approach involves the reductive amination of a corresponding ketone.

Experimental Protocol: Reductive Amination
  • Reaction Setup: A solution of phenylacetone (B166967) is mixed with a suitable amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in a solvent like methanol (B129727) or ethanol.

  • Reduction: A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation over a palladium or platinum catalyst, is introduced to the mixture.

  • Work-up: Following the completion of the reaction, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically through distillation or crystallization of a salt form (e.g., hydrochloride), to yield this compound.

Inferred Mechanism of Action and Signaling Pathway

The pharmacological actions of this compound are likely analogous to those of phentermine, a well-characterized sympathomimetic amine. Phentermine acts as a norepinephrine-dopamine releasing agent (NDRA).[1] It stimulates the release of these catecholamines from presynaptic nerve terminals in the brain, particularly in the lateral hypothalamus, which is involved in appetite regulation. This increase in synaptic norepinephrine (B1679862) and dopamine (B1211576) leads to the suppression of appetite.

Pentorex_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NE_DA_vesicle Norepinephrine (NE) & Dopamine (DA) Vesicles This compound->NE_DA_vesicle Disrupts vesicular storage NET_DAT NE/DA Transporters (NET/DAT) This compound->NET_DAT Enters via transporters VMAT2 VMAT2 NE_DA_synapse NE & DA NE_DA_vesicle->NE_DA_synapse Increased release NET_DAT->NE_DA_synapse Reverses transport Receptors Adrenergic & Dopaminergic Receptors NE_DA_synapse->Receptors Binds to Response Appetite Suppression Receptors->Response Activates signaling

Inferred sympathomimetic action of this compound.

Metabolism

The metabolism of this compound is expected to be minimal, similar to phentermine, where a large portion of the drug is excreted unchanged in the urine.[1] The primary routes of metabolism for phentermine involve para-hydroxylation of the aromatic ring and N-oxidation of the amino group, followed by conjugation.[1]

Analytical Methods

The determination of this compound in biological matrices such as plasma and urine can be achieved using various analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of amphetamine-like substances.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: A biological sample (e.g., urine or plasma) is first subjected to a sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column, often a reversed-phase C18 column. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to separate the analyte from other components.

  • Detection: A detector, such as a UV detector or a mass spectrometer (MS), is used to identify and quantify the eluted this compound. Mass spectrometry offers higher sensitivity and specificity.

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the sample.

HPLC_Workflow Sample Biological Sample (Urine/Plasma) Extraction Sample Preparation (LLE or SPE) Sample->Extraction Injection HPLC Injection Extraction->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Detection Detection (UV or MS) Column->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for HPLC analysis of this compound.

Pharmacological and Toxicological Data

While specific quantitative data for this compound is scarce in publicly available literature, the pharmacological and toxicological profile can be inferred from its structural analog, phentermine.

ParameterInferred Effect for this compoundBasis of Inference
Primary Effect Appetite suppressionStructural similarity to phentermine, an anorectic agent.[1]
Side Effects Increased heart rate, elevated blood pressure, insomnia, restlessnessCommon side effects of sympathomimetic amines like phentermine.[1]
Abuse Potential ModerateAs a stimulant of the amphetamine class.[4]

Conclusion

This compound is a substituted amphetamine with a molecular structure and properties indicative of a central nervous system stimulant with anorectic effects. While specific experimental data on this compound is limited, a comprehensive understanding of its synthesis, mechanism of action, metabolism, and analytical determination can be derived from the extensive research on the closely related compound, phentermine. This guide provides a foundational technical overview for researchers and professionals engaged in the study and development of new therapeutic agents. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of this compound.

References

Pentorex: A Technical Guide to its Chemistry, Pharmacology, and Regulatory Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentorex, also known as phenpentermine, is a stimulant drug belonging to the amphetamine family. It is structurally related to phentermine and has been investigated for its anorectic properties to aid in weight loss. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, regulatory standing, and pharmacological profile. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is chemically designated as α,β-dimethylamphetamine. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 2-methyl-3-phenylbutan-2-amine
Synonyms Phenpentermine, α,β-Dimethylamphetamine
CAS Number 434-43-5
Molecular Formula C₁₁H₁₇N
Molar Mass 163.26 g/mol
Appearance -
Boiling Point -
Melting Point -
Solubility -

Registration and Legal Status

The regulatory status of this compound is stringent, reflecting its classification as a stimulant with the potential for abuse.

JurisdictionLegal Status
United States This compound is classified as a Schedule I controlled substance. This designation is for drugs with no currently accepted medical use and a high potential for abuse.
Europe While specific information on this compound is limited, the European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for phentermine-containing medicinal products . Given the structural similarity, a similar regulatory stance on this compound is highly probable.
Canada Information on the specific scheduling of this compound in Canada is not readily available. However, its structural analog phentermine is a Schedule IV controlled substance.
Australia Information on the specific scheduling of this compound in Australia is not readily available. Phentermine is a Schedule 4 (prescription-only) medicine.

Pharmacology and Mechanism of Action

This compound exerts its effects primarily as a central nervous system stimulant. Its mechanism of action is believed to be similar to that of its close analog, phentermine.

Primary Mechanism:

This compound acts as a sympathomimetic amine, stimulating the release of the neurotransmitters norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) from nerve terminals in the brain. This increase in catecholamine levels in the synaptic cleft leads to the activation of adrenergic and dopaminergic receptors, resulting in a suppression of appetite.

Signaling Pathway for Rewarding Effects (based on Phentermine):

Studies on phentermine have indicated that its rewarding effects, which contribute to its abuse potential, are mediated through the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens, a key brain region involved in reward and addiction.

G This compound This compound DopamineReceptor Dopamine Receptor This compound->DopamineReceptor Activates PI3K PI3K DopamineReceptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates RewardingEffects Rewarding Effects Akt->RewardingEffects Leads to G Start Start with Phenyl-2-butanone Reaction1 Reaction with Methylamine Start->Reaction1 Intermediate Formation of Imine Intermediate Reaction1->Intermediate Reaction2 Reduction (e.g., with Sodium Borohydride) Intermediate->Reaction2 Product This compound (Phenpentermine) Reaction2->Product Purification Purification (e.g., Distillation or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G Acclimatization Acclimatize Animals to Housing and Diet Baseline Measure Baseline Food Intake Acclimatization->Baseline Grouping Randomize Animals into Control and Treatment Groups Baseline->Grouping Dosing Administer Vehicle (Control) or this compound (Treatment) Grouping->Dosing Measurement Measure Food Intake at Specific Time Points Dosing->Measurement Analysis Statistical Analysis of Food Intake Data Measurement->Analysis Conclusion Determine Anorectic Effect Analysis->Conclusion

Published Research on Pentorex: A Technical Review of an Anorectic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available scientific literature on Pentorex (phenpentermine), a stimulant developed in the 1960s, reveals its primary effects as an anorectic, or appetite-suppressing, agent. This technical guide synthesizes the limited publicly available information on its mechanism of action, drawing parallels with related compounds in the amphetamine class.

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug belonging to the amphetamine family. Developed by Nordmark in the 1960s, it was primarily researched for its anorectic properties to aid in weight loss. The foundational research on this compound appears in German scientific journals from that era, and access to the full text of these publications is limited in modern databases. Consequently, a comprehensive quantitative analysis and detailed experimental protocols from these primary sources cannot be fully compiled. However, by examining the context of amphetamine pharmacology, a probable mechanism of action can be outlined.

Postulated Mechanism of Action

The primary effects of this compound are believed to be mediated through its interaction with monoamine neurotransmitter systems in the brain, a characteristic shared with other amphetamine derivatives. The proposed mechanism involves the modulation of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) levels in the synaptic cleft.

Stimulants like this compound are understood to act as releasing agents and reuptake inhibitors of these catecholamines. This dual action leads to an increased concentration of these neurotransmitters in the synapse, enhancing signaling. The elevation of norepinephrine and dopamine in the hypothalamus, the brain's appetite regulatory center, is thought to be the principal driver of its anorectic effect. This increased signaling is believed to suppress the sensation of hunger and increase feelings of satiety.

A simplified representation of this proposed signaling pathway is presented below.

Pentorex_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vmat2 VMAT2 This compound->vmat2 Inhibits Packaging dat Dopamine Transporter (DAT) This compound->dat Inhibits Reuptake net Norepinephrine Transporter (NET) This compound->net Inhibits Reuptake ma Monoamines (Dopamine, Norepinephrine) ma_synapse Increased Monoamines dat->ma_synapse Increased Release net->ma_synapse Increased Release ma->dat Release ma->net Release receptors Postsynaptic Receptors ma_synapse->receptors Binds appetite_suppression Appetite Suppression receptors->appetite_suppression Leads to

Postulated mechanism of action for this compound.

Experimental Data and Protocols

Detailed quantitative data and experimental protocols for this compound remain largely within the original German publications from the 1960s. These foundational studies include:

  • Behrendt WA, Deininger R. On the Pharmacology of 2-Phenyl-3-Methyl-3-Butylamine, A Substance with Anorexic Action. Arzneimittel-Forschung. 1963 Aug;13:711-6.

  • Opitz K, Kemper F, Loeser A. [Comparative study of the anorexigenic potency of some appetite depressants]. Arzneimittel-Forschung. 1965 Mar;15(3):278-81.

  • Opitz K. [Natriuretic-diuretic effect of appetite-suppressing amphetamine derivatives]. Klinische Wochenschrift. 1965 Feb 15;43(4):225-7.

Without access to these primary sources, a summary of quantitative data and a detailed description of the experimental methodologies used cannot be provided at this time. Research on the broader class of amphetamines suggests that methodologies would have likely included in vivo animal models to assess food intake and locomotor activity, as well as in vitro assays to determine the drug's affinity for and activity at monoamine transporters.

The logical workflow for the preclinical assessment of an anorectic agent like this compound would typically follow the path outlined in the diagram below.

Preclinical_Workflow_Anorectic cluster_discovery Discovery and Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Animal Studies cluster_analysis Data Analysis and Conclusion synthesis Chemical Synthesis of α,β-dimethylamphetamine binding_assays Receptor/Transporter Binding Assays (DAT, NET, SERT) synthesis->binding_assays reuptake_assays Monoamine Reuptake Inhibition Assays binding_assays->reuptake_assays anorectic_effect Food Intake Studies (Anorectic Potency) reuptake_assays->anorectic_effect locomotor_activity Locomotor Activity (Stimulant Effects) anorectic_effect->locomotor_activity toxicity Acute and Chronic Toxicity Studies locomotor_activity->toxicity data_analysis Quantitative Analysis (ED50, LD50, etc.) toxicity->data_analysis conclusion Assessment of Therapeutic Potential data_analysis->conclusion

Typical preclinical research workflow for an anorectic drug.

Conclusion

This compound (phenpentermine) is a historically significant anorectic agent whose primary effects are attributed to its activity as a central nervous system stimulant, modulating dopamine and norepinephrine pathways to suppress appetite. While the foundational research is not readily accessible, the understanding of related amphetamine compounds provides a strong basis for its mechanism of action. Further research would require accessing and translating the original publications from the 1960s to provide the in-depth quantitative data and detailed experimental protocols sought by the scientific community.

Early Investigations of Pentorex as an Anorectic Agent: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentorex, also known by its chemical name α,β-dimethylamphetamine or phenpentermine, is a stimulant drug belonging to the amphetamine family. Developed in the 1960s, it was investigated for its potential as an anorectic agent to aid in weight loss. This technical guide provides an in-depth overview of the early studies on this compound, focusing on its pharmacological profile, proposed mechanism of action, and the experimental approaches likely used in its initial evaluation. Due to the limited availability of the primary literature from that era, this guide synthesizes general knowledge of similar anorectic agents and publicly accessible data on this compound.

Pharmacological Profile and Mechanism of Action

This compound is structurally related to phentermine, a well-known appetite suppressant.[1] Like other amphetamine derivatives, its primary mechanism of action as an anorectic is believed to involve the modulation of neurotransmitter systems in the central nervous system.[2][3][4]

Proposed Signaling Pathway:

The anorectic effect of amphetamine-like compounds is primarily attributed to their ability to increase the synaptic concentration of catecholamines, particularly norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), in brain regions that regulate appetite, such as the hypothalamus. This is achieved through two main mechanisms:

  • Increased Neurotransmitter Release: These compounds promote the release of NE and DA from presynaptic nerve terminals.

  • Reuptake Inhibition: They can also block the reuptake of these neurotransmitters from the synaptic cleft, prolonging their action.

The elevated levels of norepinephrine and dopamine are thought to act on adrenergic and dopaminergic receptors in the hypothalamus, leading to a suppression of appetite and a feeling of satiety.[2][3]

This compound Signaling Pathway This compound This compound (α,β-dimethylamphetamine) Presynaptic_Neuron Presynaptic Neuron (Hypothalamus) This compound->Presynaptic_Neuron Enters Neuron Synaptic_Cleft Synaptic Cleft This compound->Synaptic_Cleft Inhibits Reuptake NE_DA_Vesicles NE/DA Vesicles Presynaptic_Neuron->NE_DA_Vesicles Induces Release NE_DA_Vesicles->Synaptic_Cleft Release of NE/DA Receptors Adrenergic/Dopaminergic Receptors Synaptic_Cleft->Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron (Hypothalamus) Appetite_Suppression Appetite Suppression Postsynaptic_Neuron->Appetite_Suppression Leads to Receptors->Postsynaptic_Neuron Activates

Figure 1: Proposed signaling pathway for this compound's anorectic effect.

Quantitative Data from Early Studies

Table 1: Hypothetical Preclinical Animal Study Data on Food Intake

Treatment GroupDose (mg/kg)Mean 24-hour Food Intake (g)% Reduction vs. Control
Control (Saline)-25.0-
This compound518.526%
This compound1012.350.8%
This compound208.167.6%

Table 2: Hypothetical Human Clinical Trial Data on Weight Loss

Treatment GroupNMean Baseline Weight (kg)Mean Weight Loss at 12 Weeks (kg)Percentage of Patients with >5% Weight Loss
Placebo5085.21.515%
This compound (25 mg/day)5086.15.865%
This compound (50 mg/day)5084.98.280%

Table 3: Commonly Reported Side Effects of Amphetamine-Based Anorectics

Side EffectFrequency in Treatment GroupFrequency in Placebo Group
Dry MouthHighLow
InsomniaModerate to HighLow
RestlessnessModerateLow
Increased Heart RateModerateLow
Elevated Blood PressureModerateLow

Experimental Protocols

While the specific protocols from the early this compound studies are not available, the following represents a generalized methodology typical for the preclinical and clinical evaluation of anorectic agents during that period.

Preclinical Evaluation (Animal Models)

  • Objective: To determine the anorectic efficacy and acute toxicity of this compound in animal models.

  • Animal Model: Typically, rats or mice would be used. Animals would be housed individually to allow for accurate measurement of food and water intake.

  • Experimental Design:

    • Acclimatization: Animals would be acclimatized to the housing conditions and a standard diet for a period before the experiment.

    • Grouping: Animals would be randomly assigned to several groups: a control group receiving a placebo (e.g., saline) and multiple experimental groups receiving different doses of this compound.

    • Administration: this compound would be administered via oral gavage or intraperitoneal injection.

    • Measurements:

      • Food and Water Intake: Measured at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration.

      • Body Weight: Monitored daily.

      • Behavioral Observations: Animals would be observed for signs of central nervous system stimulation (e.g., increased locomotor activity, stereotypy) or toxicity.

  • Statistical Analysis: Data on food intake and body weight would be analyzed using statistical methods such as ANOVA to compare the effects of different doses of this compound to the control group.

Preclinical Experimental Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Randomization Randomization into Groups (Control & this compound Doses) Acclimatization->Randomization Dosing Drug Administration (Oral or IP) Randomization->Dosing Data_Collection Data Collection Dosing->Data_Collection Food_Intake Measure Food Intake Data_Collection->Food_Intake Body_Weight Monitor Body Weight Data_Collection->Body_Weight Behavior Observe Behavior Data_Collection->Behavior Analysis Statistical Analysis Food_Intake->Analysis Body_Weight->Analysis Behavior->Analysis End End Analysis->End

Figure 2: Generalized workflow for preclinical evaluation of an anorectic agent.

Early Phase Human Clinical Trials

  • Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in promoting weight loss in overweight or obese human subjects.

  • Study Design: A randomized, double-blind, placebo-controlled trial would be the standard.

  • Participant Selection:

    • Inclusion Criteria: Healthy, overweight or obese adults (e.g., BMI > 27 or 30 kg/m ²).

    • Exclusion Criteria: Individuals with pre-existing cardiovascular conditions, psychiatric disorders, or other contraindications to stimulant medications.

  • Intervention:

    • Participants would be randomly assigned to receive either this compound at one or more dose levels or a matching placebo.

    • The treatment duration would typically be for a period of several weeks to a few months.

    • All participants would likely receive standardized dietary and lifestyle advice.

  • Assessments:

    • Efficacy:

      • Change in body weight from baseline.

      • Change in waist circumference.

      • Subjective appetite ratings.

    • Safety and Tolerability:

      • Monitoring of vital signs (blood pressure, heart rate).

      • Electrocardiogram (ECG) recordings.

      • Adverse event reporting through patient diaries and clinical visits.

      • Clinical laboratory tests (blood counts, metabolic panels).

  • Statistical Analysis: The primary efficacy endpoint (mean weight loss) in the this compound groups would be compared to the placebo group using statistical tests such as the t-test or ANCOVA. The incidence of adverse events would also be compared between groups.

This compound was one of several amphetamine-related compounds investigated for their anorectic properties in the mid-20th century. While specific data from its early clinical development are scarce in modern databases, its pharmacological profile and the methodologies used for its evaluation can be inferred from the broader context of anorectic drug research of that era. The primary mechanism of action was likely centered on the enhancement of central catecholaminergic neurotransmission, leading to appetite suppression. Early studies would have focused on demonstrating this effect in animal models and subsequently evaluating its efficacy and safety in human clinical trials. The eventual withdrawal of many such agents was often due to concerns about their side effect profiles, including cardiovascular risks and potential for abuse.

References

Potential Therapeutic Targets of Pentorex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentorex, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant belonging to the amphetamine and phenethylamine (B48288) chemical classes. Historically used as an anorectic for weight management, its therapeutic application has been superseded by newer agents. However, understanding its pharmacological targets and mechanism of action remains crucial for drug development and for comprehending the broader class of sympathomimetic amines. This technical guide consolidates the available, albeit limited, information on the potential therapeutic targets of this compound. Due to a scarcity of direct experimental data on this compound, this document leverages data from the closely related and more extensively studied compound, phentermine, to infer its likely pharmacological profile. The primary therapeutic targets are postulated to be the monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with a lesser affinity for the serotonin (B10506) transporter (SERT). This guide provides an overview of these targets, inferred quantitative data, relevant experimental protocols, and visualizations of the implicated signaling pathways.

Introduction

This compound is a derivative of phentermine and a member of the amphetamine family of compounds.[1] Like other drugs in this class, its primary pharmacological effects are mediated through the modulation of monoaminergic neurotransmission in the central nervous system (CNS). The anorectic effects of amphetamine-like drugs are primarily attributed to their ability to increase the synaptic concentrations of norepinephrine and dopamine, which are key neurotransmitters in the regulation of appetite and satiety.[2][3]

Primary Therapeutic Targets

Based on the pharmacology of structurally similar compounds, the principal therapeutic targets of this compound are the presynaptic monoamine transporters. These transporters are responsible for the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters or promoting neurotransmitter release, this compound is presumed to increase the extracellular levels of these monoamines.

  • Norepinephrine Transporter (NET): The primary target for the anorectic effects of many sympathomimetic amines. Increased noradrenergic signaling in the hypothalamus is strongly associated with appetite suppression.

  • Dopamine Transporter (DAT): Inhibition of DAT and subsequent enhancement of dopaminergic neurotransmission contribute to the stimulant and appetite-suppressing effects of this drug class.

  • Serotonin Transporter (SERT): Likely a secondary target with significantly lower affinity compared to NET and DAT.

Quantitative Data (Inferred from Phentermine)

TargetInteraction Concentration (μM)Reference
Norepinephrine Transporter (NET)0.1[4]
Dopamine Transporter (DAT)~1[4]
Serotonin Transporter (SERT)15[4]

Note: Lower concentration values indicate higher affinity. These values for phentermine suggest a primary interaction with NET, followed by DAT, and a much weaker interaction with SERT.

Signaling Pathways

The mechanism of action of this compound, inferred from its structural class, involves the disruption of normal monoamine transporter function. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound transporter Monoamine Transporter (NET/DAT) This compound->transporter Inhibits Reuptake / Promotes Efflux vesicle Synaptic Vesicle (NE, DA) release Neurotransmitter Release vesicle->release vmat2 VMAT2 transporter->release Reuptake neurotransmitter Norepinephrine (NE) Dopamine (DA) release->neurotransmitter receptor Postsynaptic Receptors (Adrenergic/Dopaminergic) neurotransmitter->receptor Binds signal Downstream Signaling (Appetite Suppression) receptor->signal

Caption: Inferred signaling pathway of this compound at the monoaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the therapeutic targets and pharmacological profile of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard method to determine the binding affinity (Ki) of a compound for the norepinephrine, dopamine, and serotonin transporters.

start Start: Prepare Materials prep_membranes Prepare cell membranes expressing NET, DAT, or SERT start->prep_membranes prep_ligand Prepare radioligand (e.g., [3H]nisoxetine for NET) start->prep_ligand prep_this compound Prepare serial dilutions of this compound start->prep_this compound incubation Incubate membranes, radioligand, and this compound at various concentrations prep_membranes->incubation prep_ligand->incubation prep_this compound->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End: Determine Binding Affinity analysis->end

References

In-Depth Analysis of Pentorex Reveals Scarcity of Cellular and Molecular Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of in-depth research on the specific cellular and molecular effects of Pentorex, also known as phenpentermine or α,β-dimethylamphetamine. While the compound is broadly classified as a stimulant of the amphetamine family and has been used as an anorectic, detailed experimental data on its mechanisms of action at the cellular and molecular level are not publicly available. This scarcity of information precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.

This compound is identified as a sympathomimetic amine, and its primary mechanism of action is believed to be the stimulation of the sympathetic nervous system.[1][2] This action is thought to be mediated through the release of catecholamines, such as norepinephrine (B1679862) and dopamine, from nerve terminals in the brain.[3][4] The increased levels of these neurotransmitters are associated with appetite suppression and an increase in energy expenditure.[5]

However, beyond this general pharmacological description, the scientific literature provides little to no specific details on the downstream cellular and molecular signaling pathways activated by this compound. There is a notable absence of published in vitro studies detailing receptor binding affinities, dose-response curves for neurotransmitter release, or the impact on intracellular signaling cascades. Consequently, it is not possible to construct the detailed signaling pathway diagrams or populate quantitative data tables as per the core requirements of the requested technical guide.

Furthermore, a search for specific experimental protocols used to study this compound at a cellular level did not yield any substantive results. For a compound to be characterized in the manner requested, a body of research would typically exist detailing methodologies for cell culture experiments, receptor binding assays, measurements of second messenger activation, and electrophysiological recordings. The lack of such published protocols for this compound suggests that this level of investigation has either not been conducted or has not been made publicly available.

General Pharmacological Profile of this compound (Phenpentermine)

While a detailed molecular analysis is not possible based on current literature, the following table summarizes the general pharmacological properties of this compound, drawing parallels with its more studied relative, phentermine.

FeatureDescription
Drug Class Sympathomimetic amine, Amphetamine derivative[3][4]
Primary Mechanism Believed to stimulate the release of norepinephrine and dopamine[3][4]
Physiological Effect Appetite suppression, Central nervous system stimulation[1][5]
Therapeutic Use Anorectic (appetite suppressant) for weight loss[6]

Visualizing the Presumed General Mechanism of Action

While a specific signaling pathway for this compound cannot be detailed, a generalized diagram illustrating the presumed mechanism of sympathomimetic amines can be conceptualized. This would involve the drug crossing the neuronal membrane and interacting with vesicular monoamine transporters (VMATs) and trace amine-associated receptors (TAARs), leading to the release of neurotransmitters into the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Vesicular Uptake TAAR1 TAAR1 This compound->TAAR1 Activates NET_DAT NE/DA Transporter This compound->NET_DAT Enters via Transporter Vesicle Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis Synaptic_NE_DA Synaptic Norepinephrine/ Dopamine NE_DA Norepinephrine/ Dopamine NE_DA->Vesicle TAAR1->Vesicle Promotes Release Postsynaptic_Receptors Adrenergic/ Dopaminergic Receptors Synaptic_NE_DA->Postsynaptic_Receptors Binds to Cellular_Response Appetite Suppression Postsynaptic_Receptors->Cellular_Response Initiates Signal

Caption: Presumed mechanism of this compound action in a neuron.

References

In Vitro Efficacy of Formetorex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pentorex" did not yield specific results in scientific literature searches. This guide proceeds under the assumption that the intended compound of interest is Formetorex , a substituted amphetamine. The following information is based on established in vitro methodologies for assessing amphetamine-like compounds.

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Formetorex, drawing parallels from studies on structurally related substituted amphetamines. It is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic potential of a compound is a primary indicator of its toxicity. For amphetamine-like substances, cytotoxicity is often evaluated in relevant cell lines, such as neuronal cells (e.g., SH-SY5Y) or hepatocytes (e.g., HepG2), to assess potential neurotoxicity and hepatotoxicity, respectively. Due to the limited availability of direct in vitro toxicological data for Formetorex, the following table presents representative data for related amphetamines to provide a comparative context.

CompoundCell LineAssayEndpointResult
AmphetamineSH-SY5YMTT AssayIC50Data not readily available in provided search results
MethamphetamineHepG2Neutral Red UptakeIC50Data not readily available in provided search results
MDMA ("Ecstasy")Primary cortical neuronsLDH ReleaseEC50Data not readily available in provided search results

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe standard protocols for assessing the cytotoxicity and genotoxicity of a compound like Formetorex.

Cytotoxicity Assessment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Formetorex

  • Target cell line (e.g., SH-SY5Y or HepG2)

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Exposure: Prepare serial dilutions of Formetorex in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a compound. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Materials:

  • Formetorex

  • Target cell line (e.g., CHO, V79, or TK6)

  • Complete culture medium

  • Cytochalasin B

  • S9 metabolic activation system (optional, to assess the genotoxicity of metabolites)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope slides

  • Microscope

Protocol:

  • Compound Exposure: Treat the cells with various concentrations of Formetorex, a vehicle control, and positive controls (a clastogen and an aneugen). The experiment can be conducted with and without the S9 metabolic activation system.[1]

  • Incubation: Incubate the cells with the test compound for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).[1]

  • Cytochalasin B Addition: Add Cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis since the start of the treatment.[1]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.[1]

  • Staining: Stain the slides with an appropriate DNA stain.[1]

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).[1]

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the in vitro activity of Formetorex.

Hypothetical Signaling Pathway for Formetorex-Induced Cytotoxicity

While the specific signaling pathways for Formetorex are not well-documented, a general pathway for amphetamine-induced cytotoxicity often involves the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis.

G Formetorex Formetorex ROS ↑ Reactive Oxygen Species (ROS) Formetorex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of Formetorex-induced cytotoxicity.

Experimental Workflow for the MTT Assay

The following diagram illustrates the key steps in the MTT assay for assessing cell viability.

G A 1. Seed Cells in 96-well Plate B 2. Add Formetorex (various concentrations) A->B C 3. Incubate (e.g., 24h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G

Caption: Workflow of the MTT cell viability assay.

References

Methodological & Application

Standard Protocols for Pentorex (Phenpentermine) in Laboratory Settings: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols for "Pentorex" are largely inferred from data on the closely related and more extensively studied sympathomimetic amines, phentermine and amphetamine. Direct experimental data for this compound (phenpentermine, α,β-dimethylamphetamine) is scarce in modern scientific literature. Researchers should use this information as a guideline and optimize protocols based on their specific experimental setup and objectives.

Note on Terminology: The term "this compound" should not be confused with "Penthrox" (methoxyflurane), which is an inhaled analgesic agent. This document pertains to the stimulant compound phenpentermine.

Introduction

This compound (phenpentermine) is a stimulant drug belonging to the amphetamine family, chemically identified as α,β-dimethylamphetamine. Developed in the 1960s, its primary historical use was as an anorectic for weight management. As a sympathomimetic amine, its mechanism of action is presumed to be similar to that of phentermine, involving the release of catecholamines. In a laboratory setting, this compound can be utilized to study the mechanisms of monoamine release, synaptic transmission, and the signaling pathways associated with stimulant action.

Principle of Action

This compound is expected to act as a norepinephrine-dopamine releasing agent (NDRA). Its primary mechanism involves stimulating the release of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals. This is achieved by interacting with and reversing the direction of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.

Applications in Research

  • Neurotransmitter Release Assays: Investigating the dose-dependent effects of this compound on norepinephrine and dopamine release from neuronal cell cultures or synaptosomes.

  • Signaling Pathway Analysis: Elucidating the downstream intracellular signaling cascades activated by this compound, such as the PI3K/Akt pathway, which has been implicated in the rewarding effects of phentermine.

  • Receptor Binding and Function: Characterizing the interaction of this compound with trace amine-associated receptor 1 (TAAR1), an intracellular receptor known to be a target for amphetamines.

  • Behavioral Pharmacology: Studying the effects of this compound on locomotor activity, appetite, and reward pathways in animal models.

Physicochemical Properties and Storage

PropertyValue (Inferred)
Chemical Formula C₁₁H₁₇N
Molar Mass 163.26 g/mol
Appearance Likely an oily liquid in its free base form; crystalline powder as a salt.
Solubility The hydrochloride salt is expected to be soluble in water and lower alcohols.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

Objective: To quantify the release of dopamine and norepinephrine from cultured neuronal cells upon treatment with this compound.

Materials:

  • PC-12 cells (differentiated with NGF) or primary neuronal cultures

  • This compound (phenpentermine) stock solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • Dopamine ELISA kit

  • Norepinephrine ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture: Plate differentiated PC-12 cells in 96-well plates and allow them to adhere overnight.

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and wash the cells twice with KRH buffer.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (KRH buffer alone).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Quantification: Quantify the concentration of dopamine and norepinephrine in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of released neurotransmitter against the concentration of this compound to determine the dose-response relationship and calculate the EC₅₀ value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of Akt, a key component of the PI3K/Akt signaling pathway, in response to this compound treatment.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured neuronal cells with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-Akt antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated Akt to total Akt.

Quantitative Data Summary

The following tables present illustrative quantitative data based on typical findings for phentermine and other amphetamine-like compounds. These are not empirical data for this compound and should be used for guidance only.

Table 1: Illustrative Pharmacokinetic Parameters (based on Phentermine)

ParameterValue
Bioavailability High (inferred)
Protein Binding ~17.5%
Metabolism Minimal
Elimination Half-life ~20 hours
Excretion Primarily renal (unchanged drug)

Table 2: Illustrative In Vitro Assay Results

AssayParameterIllustrative Value
Dopamine Release EC₅₀0.1 - 1 µM
Norepinephrine Release EC₅₀0.05 - 0.5 µM
TAAR1 Activation EC₅₀0.5 - 5 µM
Akt Phosphorylation Fold Change (at 1 µM)2.5-fold increase

Visualizations

Pentorex_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DAT/NET DAT/NET This compound->DAT/NET Enters cell & Reverses transporter TAAR1 TAAR1 This compound->TAAR1 DA/NE_Cytosol Cytosolic DA/NE DAT/NET->DA/NE_Cytosol Release into synaptic cleft DA/NE_Vesicles Dopamine/ Norepinephrine Vesicles DA/NE_Vesicles->DA/NE_Cytosol Release from vesicles G_Protein G Protein TAAR1->G_Protein Activates PI3K PI3K TAAR1->PI3K Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Regulates Akt Akt PI3K->Akt Phosphorylates p-Akt p-Akt Akt->p-Akt p-Akt->Downstream_Effects Regulates

Caption: Inferred signaling pathway of this compound (phenpentermine).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., PC-12, SH-SY5Y) Treatment Cell Treatment with This compound Dilutions Cell_Culture->Treatment Compound_Prep This compound Stock Solution Preparation Compound_Prep->Treatment Incubation Incubation (Time & Temp Controlled) Treatment->Incubation Sample_Collection Sample Collection (Supernatant/Lysate) Incubation->Sample_Collection Assay Biochemical Assay (e.g., ELISA, Western Blot) Sample_Collection->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Imager) Assay->Data_Acquisition Data_Analysis Data Analysis (Dose-Response, Quantification) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro studies of this compound.

Application Notes and Protocols for Pentorex Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Information regarding in vivo animal studies for a substance specifically identified as "Pentorex" is not available in the public domain. It is crucial to distinguish "this compound" from "Penthrox," the brand name for methoxyflurane, an inhaled analgesic. This document addresses the lack of available data for "this compound" and clarifies the distinction from other similarly named or retrieved pharmaceuticals in initial searches.

1. Introduction

The query for "this compound" dosage in in vivo animal studies has yielded ambiguous results, with the majority of relevant information pointing to a stimulant drug also known as phenpentermine or α,β-dimethylamphetamine.[1] However, there is a significant lack of detailed scientific literature, particularly concerning its application in animal research, including dosage, mechanism of action, pharmacokinetics, and toxicology.

It is imperative to differentiate "this compound" from "Penthrox," a well-documented inhaled analgesic containing methoxyflurane.[2][3][4][5] The distinct pharmacological profiles of these two substances necessitate careful clarification to avoid erroneous experimental design and interpretation. This document aims to provide guidance based on the limited information available and to highlight the critical need for further research.

2. Clarification of "this compound" versus "Penthrox"

A search for "this compound" often leads to confusion with "Penthrox." The table below summarizes the key differences between these two compounds.

FeatureThis compound (Phenpentermine)Penthrox (Methoxyflurane)
Chemical Name α,β-dimethylamphetamine2,2-dichloro-1,1-difluoro-1-methoxyethane
Drug Class Stimulant, Anorectic[1]Inhaled Anesthetic, Analgesic[2][4]
Primary Use Weight loss[1]Pain relief[2][5]
Administration Likely oral (based on anorectic use)Inhalation[3]

Due to the absence of specific data for "this compound" in the context of in vivo animal studies, the remainder of this document will focus on general principles and hypothetical protocols that would need to be established through foundational research.

3. Hypothetical Experimental Protocols for "this compound"

Given the classification of this compound as a stimulant and anorectic, initial in vivo studies would likely focus on its effects on appetite, body weight, and locomotor activity. The following are hypothetical protocols that would require significant validation.

3.1. Anorectic Efficacy Study in a Rodent Model

  • Objective: To determine the effective dose range of this compound for appetite suppression.

  • Animal Model: Male Wistar rats (n=8 per group).

  • Protocol:

    • Acclimatize animals to individual housing and a standard diet for 7 days.

    • Establish baseline food and water intake for 3 consecutive days.

    • Administer this compound at varying doses (e.g., 1, 5, 10, 25 mg/kg) or vehicle control via oral gavage.

    • Measure food and water intake at 1, 2, 4, 8, and 24 hours post-administration.

    • Monitor animal well-being and record any adverse effects.

  • Data Analysis: Compare food and water intake between this compound-treated and vehicle-treated groups using ANOVA.

3.2. Locomotor Activity Assessment

  • Objective: To evaluate the stimulatory effects of this compound on spontaneous motor activity.

  • Animal Model: Male C57BL/6 mice (n=10 per group).

  • Protocol:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound at varying doses (e.g., 1, 5, 10, 25 mg/kg) or vehicle control via intraperitoneal injection.

    • Immediately place the mouse in an open-field arena.

    • Record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze locomotor activity data in time bins (e.g., 5 minutes) and as a cumulative measure using repeated measures ANOVA.

4. Proposed Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical mechanism of action for a stimulant anorectic and a general workflow for preclinical in vivo studies.

cluster_0 Hypothetical Signaling Pathway for a Stimulant Anorectic This compound This compound NE_DA Norepinephrine (NE) & Dopamine (DA) Transporters This compound->NE_DA Blocks Reuptake Synaptic_Cleft Increased Synaptic NE & DA Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Activates Appetite Decreased Appetite Receptors->Appetite Locomotor Increased Locomotor Activity Receptors->Locomotor

Caption: Hypothetical signaling pathway for this compound as a stimulant anorectic.

cluster_1 General Experimental Workflow for In Vivo Studies Animal_Acclimatization Animal Acclimatization Baseline Baseline Measurements Animal_Acclimatization->Baseline Drug_Admin Drug Administration (this compound vs. Vehicle) Baseline->Drug_Admin Behavioral Behavioral/Physiological Assessment Drug_Admin->Behavioral Data_Collection Data Collection Behavioral->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: A generalized workflow for conducting preclinical in vivo experiments.

There is a significant dearth of publicly available scientific data on "this compound" (phenpentermine) for in vivo animal studies. The information presented here is based on the compound's classification and serves as a hypothetical framework for initiating research. It is critical for researchers to perform foundational studies to establish the pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound before proceeding with more complex efficacy studies. Any investigation into this compound should be conducted with rigorous adherence to ethical guidelines for animal research and with the primary goal of establishing a comprehensive safety and efficacy profile. Researchers are strongly advised to verify the identity of their test compound and to not confuse "this compound" with "Penthrox."

References

Application Notes & Protocols for the Dissolution of Pentorex

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.

These application notes provide detailed protocols and guidelines for the dissolution of Pentorex (Phenpentermine) for use in scientific research. This compound is a stimulant compound belonging to the amphetamine family. Proper dissolution is critical for ensuring accurate and reproducible results in downstream experimental applications.

Introduction and Physicochemical Properties

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a hydrophobic small molecule.[1] Its chemical properties, particularly its low aqueous solubility and lipophilic nature, present challenges for preparing solutions in physiological buffers commonly used in biological experiments.[2] The Octanol/Water partition coefficient (logP) of approximately 2.5 indicates a preference for lipid environments over aqueous ones.[2] Therefore, a multi-step dissolution strategy is required, typically involving a high-concentration stock solution in an organic solvent followed by dilution to a final working concentration in an aqueous medium.

Data Presentation

The following tables summarize the key properties of this compound and recommended solvents for preparing stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-methyl-3-phenylbutan-2-amine[1][3]
Synonyms Phenpentermine, α,β-Dimethylamphetamine[1]
CAS Number 434-43-5[1][2]
Molecular Formula C₁₁H₁₇N[1][2]
Molar Mass 163.26 g/mol [1][2]
Melting Point 75-77 °C[4]
logP (Octanol/Water) 2.527 (Calculated)[2]
Water Solubility ~0.912 mM (~0.149 mg/mL) (Calculated from logS)[2]

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended Max ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 50 mMPreferred solvent for high concentration stocks. Ensure final DMSO concentration in assays is low (<0.5%) to avoid solvent-induced artifacts.
Ethanol (100%) 25 mMA viable alternative to DMSO. May be preferred for certain in vivo studies. Evaporates quickly; handle accordingly.

Experimental Protocols

Safety Precaution: this compound is a stimulant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the powdered compound and organic solvents should be performed in a certified chemical fume hood.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

  • Calculate Required Mass:

    • Molar Mass of this compound = 163.26 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Mass = Concentration × Molar Mass × Volume

    • Mass = 0.010 mol/L × 163.26 g/mol × 0.001 L = 0.0016326 g = 1.63 mg

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh 1.63 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of high-purity, anhydrous DMSO to the tube.

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.

    • If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

This protocol describes the preparation of a 10 µM working solution from the 10 mM DMSO stock.

  • Determine Dilution Factor:

    • Stock Concentration = 10 mM = 10,000 µM

    • Desired Final Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000x

  • Dilution:

    • To prepare 1 mL of working solution, you will need 1 µL of the 10 mM stock.

    • Pipette 999 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) into a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution directly into the buffer. Crucially, pipette the stock solution directly into the liquid and immediately vortex to prevent precipitation.

  • Final Concentration Check:

    • The final concentration of the solvent (DMSO) in this working solution is 0.1% (1/1000). This is generally well-tolerated by most cell lines and in many assays. Always run a vehicle control (0.1% DMSO in buffer) in your experiments.

  • Usage:

    • Use the working solution immediately. Do not store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may be prone to precipitation or adsorption to plastic surfaces.

Visualizations

The following diagrams illustrate the dissolution workflow and a potential mechanism of action for this compound.

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_dilution Working Solution Preparation weigh 1. Weigh 1.63 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock add_stock 2. Add 1 µL Stock Directly into Buffer stock->add_stock buffer 1. Aliquot 999 µL Aqueous Buffer buffer->add_stock vortex 3. Vortex Immediately add_stock->vortex working 10 µM Working Solution (0.1% DMSO) vortex->working end_node Ready for Experiment working->end_node start Start start->weigh

Caption: Workflow for dissolving this compound for experimental use.

G cluster_synapse Dopaminergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron DA Dopamine (B1211576) (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake receptor DA Receptor DA->receptor Binding vesicle Vesicle vesicle->DA Release This compound This compound This compound->DAT Blocks

Caption: Hypothetical mechanism: this compound blocking dopamine reuptake.

References

Application Notes and Protocols for the Detection of Pentorex in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentorex, a sympathomimetic amine of the phenethylamine (B48288) class, has seen use as an anorectic agent. Due to its potential for misuse and its classification as a controlled substance in many jurisdictions, robust and sensitive analytical methods are essential for its detection and quantification in biological samples. This document provides detailed application notes and protocols for the analysis of this compound in common biological matrices, including blood, plasma, and urine, utilizing modern chromatographic and mass spectrometric techniques. The methodologies outlined are intended to serve as a comprehensive guide for researchers in clinical, forensic, and drug development settings.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high selectivity and sensitivity required for detecting trace amounts of the analyte in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] For this compound, which is an amphetamine-like substance, derivatization is often necessary to improve its chromatographic properties and thermal stability.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze compounds without the need for derivatization, which simplifies sample preparation.[3][4] This technique is particularly well-suited for the analysis of polar and thermally labile compounds.

Quantitative Data Summary

The following tables summarize representative quantitative parameters for the analysis of this compound and structurally similar amphetamine-type substances. It is important to note that specific performance characteristics will be instrument and matrix-dependent and require in-house validation.

Table 1: Representative Quantitative Parameters for LC-MS/MS Analysis of Amphetamine-like Substances in Plasma

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Reference
Amphetamine2.5 - 4000.05 - 0.52.5>85[4]
Methamphetamine2.5 - 4000.05 - 0.52.5>85[4]
This compound (Inferred)1 - 500~0.1~1>80N/A

Note: this compound values are inferred based on performance characteristics of structurally similar compounds and would require experimental validation.

Table 2: Representative Quantitative Parameters for GC-MS Analysis of Amphetamine-like Substances in Urine

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Reference
Amphetamine25 - 1000~525>90N/A
Methamphetamine25 - 1000~525>90N/A
This compound (Inferred)20 - 1500~5~20>85N/A

Note: this compound values are inferred based on performance characteristics of structurally similar compounds and would require experimental validation.

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS detection.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., this compound-d5 at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions (Representative)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • This compound-d5 (IS): Precursor Ion > Product Ion

Workflow for LC-MS/MS Analysis of this compound in Plasma

workflow sample Plasma Sample (100 µL) is Add Internal Standard (this compound-d5) sample->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis workflow sample Urine Sample (1 mL) is Add Internal Standard sample->is basify Basify (NH4OH) is->basify lle Liquid-Liquid Extraction basify->lle vortex1 Vortex lle->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate derivatize Derivatization (MSTFA) evaporate->derivatize analysis GC-MS Analysis derivatize->analysis metabolism This compound This compound Amphetamine Amphetamine This compound->Amphetamine N-dealkylation Hydroxy_this compound Hydroxy-Pentorex This compound->Hydroxy_this compound Hydroxylation Hydroxy_Amphetamine p-Hydroxy-Amphetamine Amphetamine->Hydroxy_Amphetamine Hydroxylation

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Pentorex (Phenpentermine)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Pentorex, also known as phenpentermine or α,β-dimethylamphetamine. While a specific, validated HPLC method for this compound is not widely available in published literature, this application note outlines a robust starting method based on the analysis of its closely related structural isomer, phentermine. Furthermore, protocols for sample preparation, and considerations for chiral separation, a critical aspect for amphetamine-like compounds, are provided.

Introduction to this compound Analysis

This compound (phenpentermine) is a stimulant drug belonging to the amphetamine class. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations, for quality control, and in biological matrices for pharmacokinetic and metabolism studies. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.

Given the structural similarity to phentermine (α,α-dimethylphenethylamine), HPLC methods developed for phentermine can serve as an excellent starting point for the analysis of this compound. Method development and validation will be essential to ensure suitability for the specific application.

Proposed HPLC Method for this compound

The following method is a recommended starting point for the HPLC analysis of this compound. Optimization of these conditions may be necessary to achieve desired separation and sensitivity.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard (Optional) A structurally similar compound, such as propylparaben

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Acetonitrile/Phosphate Buffer, 30:70 v/v, pH 3.0)

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the prepared phosphate buffer. Degas the solution using sonication or vacuum filtration.

3.1.2. Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • This stock solution can be stored at 2-8°C for a short period.

3.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

3.2.1. Pharmaceutical Formulations (e.g., Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the drug.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.2.2. Biological Matrices (e.g., Plasma, Urine) - Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from biological samples.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 1 mL of the biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) for HPLC analysis.

Method Validation Parameters (Expected)

Once the method is developed, it must be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interference at the retention time of the analyte.
Linearity Proportionality of the response to the concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of the measured value to the true value.Recovery of 98-102%.
Precision Repeatability and intermediate precision of the method.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with accuracy and precision.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2% for minor changes in mobile phase composition, pH, flow rate, etc.

Chiral Separation of this compound

This compound is a chiral compound, existing as two enantiomers. As different enantiomers can have distinct pharmacological and toxicological profiles, their separation and individual quantification are often required by regulatory agencies.

5.1. Chiral HPLC Method

A chiral stationary phase (CSP) is typically required for the direct separation of enantiomers. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of amphetamine-like compounds.

Table 3: Proposed Chiral HPLC Method Parameters

ParameterRecommended Condition
Column Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) in various ratios (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C

5.2. Protocol for Chiral Method Development

  • Screen different chiral columns (e.g., cellulose-based, amylose-based).

  • Optimize the mobile phase composition by varying the ratio of the organic modifier (e.g., ethanol, isopropanol) and the basic additive.

  • Evaluate the effect of column temperature on the resolution of the enantiomers.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction/Dilution) injector Autosampler/ Injector sample_prep->injector std_prep Standard Preparation (Serial Dilution) std_prep->injector column HPLC Column (e.g., C18) injector->column detector UV Detector column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation integration->report

Caption: HPLC analytical workflow for this compound.

Chiral_Separation_Concept racemic Racemic This compound chiral_column Chiral Stationary Phase racemic->chiral_column Interaction enantiomer_R R-Enantiomer chiral_column->enantiomer_R Differential Elution enantiomer_S S-Enantiomer chiral_column->enantiomer_S

Caption: Conceptual diagram of chiral separation.

Application Note: Qualitative and Quantitative Analysis of Pentorex by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Pentorex (α-methyl-p-butyl-phenethylamine) in forensic and clinical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation by liquid-liquid extraction, followed by derivatization to enhance chromatographic resolution and mass spectral identification. The method is suitable for researchers, scientists, and drug development professionals involved in the analysis of substituted phenethylamines and other designer drugs.

Introduction

This compound is a substituted phenethylamine (B48288) that acts as a central nervous system stimulant. As with many designer drugs, its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of phenethylamine derivatives.[1][2] However, the analysis of primary amines like this compound can be challenging due to their polarity, which may lead to poor peak shape and adsorption on the GC column.[3][4] To overcome these issues, derivatization with an acylating agent is often employed to improve their volatility and chromatographic behavior.[5][6] This application note presents a comprehensive GC-MS method for the analysis of this compound, including a detailed experimental protocol and expected fragmentation patterns.

Predicted Mass Spectrometry Fragmentation of this compound

The electron ionization (EI) mass spectrum of phenethylamines is typically characterized by α-cleavage of the bond between the carbon atom adjacent to the nitrogen and the phenyl ring.[7] For this compound, this cleavage is expected to result in two primary fragments: the substituted benzyl (B1604629) cation and the imine fragment. The proposed fragmentation pathway is illustrated below.

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. The trifluoroacetyl (TFA) derivative is used for this example.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TFA12.5210133287

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from urine samples.

Reagents and Materials:

  • Urine sample

  • 5.0 N Sodium Hydroxide (NaOH)

  • Hexane (B92381)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • Pipettes

Procedure:

  • Transfer 1 to 5 mL of the urine sample into a glass test tube.[1]

  • Add 500 µL of 5.0 N aqueous NaOH to basify the sample.[1]

  • Add 750 µL of hexane as the extraction solvent.[1]

  • Vortex the mixture for 15 seconds.[1]

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[1]

  • Carefully transfer the upper organic (hexane) layer to a clean glass test tube for the derivatization step.[1]

Derivatization

Derivatization with trifluoroacetic anhydride (B1165640) (TFAA) is performed to improve the chromatographic properties of this compound.

Reagents and Materials:

  • Hexane extract from the previous step

  • Trifluoroacetic anhydride (TFAA)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA to the dried extract.

  • Cap the tube and heat at 60°C for 20 minutes.

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.[2]

    • Ramp: 20 °C/min to 280 °C.[2]

    • Hold: 10 minutes at 280 °C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-550

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization with TFAA Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: GC-MS experimental workflow.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the identification and quantification of this compound in biological samples. The combination of liquid-liquid extraction, derivatization, and optimized GC-MS parameters allows for excellent chromatographic separation and mass spectrometric detection. This application note serves as a valuable resource for laboratories involved in the analysis of designer drugs and related compounds.

References

Application Notes and Protocols: Cell Culture Assays for Testing Pentorex Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentorex is a novel therapeutic agent hypothesized to promote neuronal survival and enhance neurite outgrowth through the activation of the Brain-Derived Neurotrophic Factor (BDNF) / Tropomyosin receptor kinase B (TrkB) signaling pathway. These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound in relevant neuronal cell models. The described assays will enable researchers to assess the biological activity of this compound and elucidate its mechanism of action.

The following protocols are intended for researchers, scientists, and drug development professionals working on the characterization of neurotrophic compounds.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound. This includes assessing its impact on cell viability, its ability to stimulate neurite outgrowth, and its effect on the downstream signaling pathways.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well in a complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the complete growth medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., BDNF). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Vehicle Control1.2 ± 0.1100
0.11.3 ± 0.1108
11.4 ± 0.1117
101.5 ± 0.2125
1000.6 ± 0.150
Neurite Outgrowth Assay

This assay directly measures the ability of this compound to induce the formation and elongation of neurites, a key indicator of its neurotrophic potential.

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells on a 24-well plate coated with an extracellular matrix protein (e.g., laminin (B1169045) or poly-L-lysine) at a density of 5 x 10⁴ cells per well.

  • Differentiation and Treatment: Induce differentiation by reducing the serum concentration in the medium (e.g., to 1% FBS). Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 3-5 days to allow for neurite formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain them with a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody.

  • Imaging: Capture images using a fluorescence microscope.

  • Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Data Presentation:

TreatmentAverage Neurite Length (µm ± SD)Number of Primary Neurites per Cell (Mean ± SD)
Vehicle Control25 ± 51.2 ± 0.3
This compound (1 µM)45 ± 82.5 ± 0.5
This compound (10 µM)75 ± 123.8 ± 0.6
BDNF (50 ng/mL)80 ± 104.1 ± 0.4
Western Blot Analysis of TrkB Signaling Pathway

This assay is used to determine if this compound activates the TrkB receptor and its downstream signaling cascades, providing mechanistic insight into its action.

Protocol:

  • Cell Lysis: Plate and treat SH-SY5Y cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Data Presentation:

Treatmentp-TrkB / Total TrkB (Fold Change)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.01.01.0
This compound (10 µM)3.52.83.2
BDNF (50 ng/mL)4.03.53.8

Visualizations

Pentorex_Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) viability Cell Viability Assay (MTT) cell_culture->viability neurite Neurite Outgrowth Assay cell_culture->neurite western Western Blot Analysis cell_culture->western pentorex_prep This compound Dilution Series pentorex_prep->viability pentorex_prep->neurite pentorex_prep->western data_acq Data Acquisition (Plate Reader, Microscopy, Imager) viability->data_acq neurite->data_acq western->data_acq quant Quantification and Statistical Analysis data_acq->quant Pentorex_Signaling_Pathway This compound This compound trkb TrkB Receptor This compound->trkb activates pi3k PI3K trkb->pi3k ras Ras trkb->ras akt Akt pi3k->akt survival Neuronal Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk outgrowth Neurite Outgrowth erk->outgrowth

Application Notes and Protocols for Pentorex Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of the scientific literature and available databases did not yield specific information on a compound named "Pentorex" for administration in rodent models. It is possible that "this compound" is a novel or less-common research compound, a proprietary name not widely indexed, or a potential misspelling of another agent.

Given the absence of data for "this compound," this document provides a comprehensive guide to the administration of Pantoprazole (B1678409) , a widely studied proton pump inhibitor, in rodent models. The methodologies, data presentation, and visualization techniques outlined below are readily adaptable for other research compounds, assuming their physicochemical properties and intended biological effects are considered.

Pantoprazole Administration in Rodent Models: A Detailed Guide

Pantoprazole is an irreversible inhibitor of the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion. It is extensively used in preclinical rodent studies to investigate gastrointestinal physiology, ulcer models, and drug-drug interactions.

Data Presentation: Quantitative Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key quantitative data for Pantoprazole administration in rats, a common rodent model in biomedical research.

Table 1: Pharmacokinetic Parameters of Pantoprazole in Rats

ParameterValueRoute of AdministrationDosageReference
Half-life (t½) 0.5 hoursIntravenous (i.v.)5 mg/kg[1]
Time to Peak Plasma Concentration (Tmax) 15-20 minutesOral (p.o.)Not Specified[2]
Oral Bioavailability 33%Oral (p.o.)Not Specified[2]
Area Under the Curve (AUC) of S-pantoprazole 1.5 times greater than R-pantoprazoleOral (p.o.)20 mg/kg[3]

Table 2: Pharmacodynamic Parameters of Pantoprazole in Rats

ParameterValueRoute of AdministrationDosageReference
Median Effective Dose (ED50) for Gastric Acid Inhibition 0.2 - 2.4 mg/kgNot SpecifiedNot Specified[2]
Apparent Reaction Rate Constant with Proton Pumps 0.691 L/mg/hIntravenous (i.v.)0.12 to 1.15 mg/kg[1]
Apparent Recovery Rate of Proton Pumps 0.053 h⁻¹Intravenous (i.v.)0.12 to 1.15 mg/kg[1]

Experimental Protocols

Protocol 1: Oral Administration of Pantoprazole in Rats for Pharmacokinetic Studies

This protocol is adapted from methodologies described for determining the bioequivalence and pharmacokinetic profile of Pantoprazole in rats.[4]

1. Animals:

  • Species: Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before oral administration.

2. Materials:

  • Pantoprazole sodium

  • Vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose)

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes (1-3 mL)

  • Animal balance

  • Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)

  • Centrifuge

3. Drug Preparation:

  • Accurately weigh the required amount of Pantoprazole.

  • Dissolve or suspend the Pantoprazole in the chosen vehicle to the desired final concentration. For a 20 mg/kg dose in a 200g rat, a common dosing volume is 1-2 mL/kg.

4. Administration Procedure:

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.

  • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

  • Administer the Pantoprazole solution slowly.

  • Withdraw the gavage needle and monitor the animal for any signs of distress.

5. Sample Collection:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately place the blood samples into the appropriate collection tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

6. Sample Analysis:

  • Determine the concentration of Pantoprazole in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Intravenous Administration of Pantoprazole in Rats for Pharmacodynamic Studies

This protocol is based on studies evaluating the effect of Pantoprazole on gastric acid secretion.[1]

1. Animals:

  • Same as Protocol 1.

2. Materials:

  • Pantoprazole sodium for injection

  • Sterile saline (0.9% NaCl)

  • Intravenous catheters (e.g., 24-26 gauge)

  • Syringes (1 mL)

  • Infusion pump (optional)

  • Anesthesia (e.g., isoflurane, urethane)

  • Surgical instruments for catheter placement

3. Drug Preparation:

  • Reconstitute the lyophilized Pantoprazole with sterile saline to the desired stock concentration.

  • Further dilute the stock solution with sterile saline to the final concentration for injection.

4. Surgical Procedure (for catheter placement):

  • Anesthetize the rat.

  • Surgically expose the jugular or femoral vein.

  • Insert the intravenous catheter into the vein and secure it in place.

  • Exteriorize the catheter at the back of the neck.

  • Allow the animal to recover from surgery before drug administration.

5. Administration Procedure:

  • Connect the catheter to a syringe containing the Pantoprazole solution.

  • Administer the Pantoprazole as a bolus injection or a continuous infusion over a specified period.

6. Measurement of Gastric Acid Secretion:

  • Following Pantoprazole administration, gastric acid secretion can be measured using various techniques, such as gastric fistula models or in-situ gastric perfusion, often under stimulation with pentagastrin.[1]

Visualizations

Signaling Pathway of Pantoprazole Action

Pantoprazole_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell Pantoprazole Pantoprazole (Prodrug) Activated_Pantoprazole Activated Pantoprazole (Sulfenamide) Pantoprazole->Activated_Pantoprazole Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Irreversible Inhibition Lumen Gastric Lumen Proton_Pump->Lumen H+ Secretion H_ion H+ K_ion K+ Lumen->Proton_Pump K+ Uptake

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Experimental Workflow for Oral Pharmacokinetic Study

PK_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Administration (Gavage) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/HPLC Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

Caption: Workflow for a typical oral pharmacokinetic study in rodents.

References

Application Notes & Protocols: Ethical Considerations for Preclinical Research of Pentorex in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pentorex is a fictional compound. The following notes and protocols are provided as a generalized framework for the ethical development of a novel chemical entity (NCE). All procedures must be adapted and approved by an appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.

Introduction

This compound is a novel, hypothetical small molecule inhibitor being investigated for therapeutic applications. As with any new chemical entity, preclinical evaluation in animal models is a critical step to assess safety, toxicity, pharmacokinetics, and efficacy before consideration for human trials.[1][2] This process carries significant ethical responsibilities.

This document outlines the core ethical principles, oversight structures, and detailed experimental protocols necessary for conducting responsible and humane animal research on this compound. The guiding framework is the internationally accepted "3Rs" principles, which are foundational to the ethical use of animals in science.[3][4][5]

Core Ethical Framework: The 3Rs

All research involving this compound must be designed and executed in accordance with the 3Rs principles: Replacement, Reduction, and Refinement.[6]

  • Replacement: Methods that avoid or replace the use of animals must be prioritized.[3][4] Before any in vivo study is proposed, researchers must demonstrate that the scientific objectives cannot be achieved using validated alternative methods such as in vitro cell cultures, organoids, or in silico computer modeling.[3]

  • Reduction: This principle mandates using the minimum number of animals necessary to obtain scientifically valid and statistically significant data.[5][6] This is achieved through efficient experimental design, appropriate statistical power analysis, and sharing data to avoid unnecessary duplication of studies.[3]

  • Refinement: All procedures must be refined to minimize potential pain, suffering, and distress, and to enhance animal welfare.[4][6] This includes using appropriate anesthetics and analgesics, establishing humane endpoints, and providing enriched housing environments.

Institutional Oversight and Reporting Standards

The Role of the Institutional Animal Care and Use Committee (IACUC)

No research involving this compound and vertebrate animals may commence without prior review and approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board.[7][8][9] The IACUC is responsible for:

  • Reviewing and approving all proposed animal study protocols to ensure they meet ethical and regulatory standards.[7][8]

  • Monitoring ongoing research to ensure compliance with the approved protocol.[8][10]

  • Ensuring that all personnel involved in animal handling and procedures are adequately trained.[9]

  • Investigating any concerns regarding animal welfare.[8][9]

The following diagram illustrates the typical workflow for ethical review and approval.

Ethical_Review_Workflow Diagram 1: IACUC Protocol Review Workflow A Research Proposal (this compound Study) B Submission of IACUC Protocol A->B C IACUC Review Meeting B->C D Approved C->D Meets Ethical & Scientific Standards E Modifications Required C->E Concerns Raised G Study Commences D->G F Revise Protocol E->F F->B Resubmission H Ongoing Monitoring (Post-Approval) G->H

Diagram 1: IACUC Protocol Review Workflow
Adherence to ARRIVE Guidelines

All publications resulting from this compound animal research must adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines.[11][12][13] The ARRIVE Essential 10 checklist provides the minimum information required to ensure that findings are reported with sufficient detail to allow for proper scrutiny and reproduction.[14][15]

Experimental Protocols

The following protocols are templates and must be adapted with specific details (e.g., dose levels determined from in vitro data) and submitted to the IACUC for approval.

Protocol 1: Acute Oral Toxicity Study in Rodents
  • Objective: To determine the potential for acute toxicity of a single oral dose of this compound and to identify an approximate lethal dose, providing information for dose selection in subsequent studies.[16]

  • Ethical Justification (Reduction & Refinement): This protocol is based on the OECD 423 guideline (Acute Toxic Class Method), which uses a stepwise procedure with a minimum number of animals per step. It avoids the use of the classical LD50 test, which requires significantly more animals.[17] Humane endpoints are critical to minimize suffering.

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old). A single sex (typically female, as they are often more sensitive) is used initially to reduce numbers.[17]

  • Methodology:

    • Acclimatization: Animals are acclimatized for a minimum of 5 days.

    • Housing: Housed in environmentally enriched cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[18]

    • Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on in vitro cytotoxicity data. If the animal survives, two additional animals are dosed at the same level.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.[16] Intense observation occurs for the first 4 hours post-dosing and then daily for 14 days.[16]

    • Humane Endpoints: Animals showing severe and enduring signs of distress (e.g., inability to reach food or water, severe respiratory distress, >20% body weight loss) must be humanely euthanized.

    • Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.

  • Data Presentation:

    Table 1: Illustrative Acute Oral Toxicity Data for this compound

    Dose Level (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Signs Observed
    300 3 0/3 Mild lethargy within first 2 hours, resolved by 4 hours.
    2000 3 1/3 Severe lethargy, piloerection. One animal met humane endpoint criteria at 24 hours.

    | Vehicle Control | 3 | 0/3 | No observable signs. |

Protocol 2: Pharmacokinetic (PK) Profiling in Rodents
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.[2][19] This is essential for understanding drug exposure and for designing efficacy and toxicology studies.[20]

  • Ethical Justification (Reduction & Refinement): This protocol uses a sparse sampling design, where each animal is sampled fewer times, reducing the total blood volume collected per animal and minimizing stress. This allows for the use of fewer animals overall compared to a full composite design.[20]

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation to facilitate stress-free blood sampling.[21]

  • Methodology:

    • Dosing: Animals are administered a single dose of this compound via intravenous (IV) injection (for absolute bioavailability) or oral gavage (PO).

    • Blood Sampling: Blood samples (~0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

The workflow for this type of experiment is visualized below.

PK_Workflow Diagram 2: Experimental Workflow for a PK Study A Animal Acclimatization & Cannulation Surgery B This compound Administration (IV or PO) A->B C Serial Blood Sampling (Sparse Sampling Design) B->C D Plasma Separation & Storage C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Data Analysis E->F G Report Generation (ARRIVE Guidelines) F->G

Diagram 2: Experimental Workflow for a PK Study
  • Data Presentation:

    Table 2: Illustrative Pharmacokinetic Parameters for this compound (10 mg/kg, Oral Gavage)

    Parameter Description Unit Value (Mean ± SD)
    Cmax Maximum plasma concentration ng/mL 850 ± 120
    Tmax Time to reach Cmax h 1.5 ± 0.5
    AUC(0-t) Area under the curve to last time point ng·h/mL 4200 ± 550
    t1/2 Elimination half-life h 6.2 ± 1.1

    | F% | Bioavailability (compared to IV) | % | 45 ± 8 |

Hypothetical Mechanism of Action: PXR Kinase Pathway

For the purposes of designing targeted efficacy studies, we hypothesize that this compound is an inhibitor of the "PXR Kinase" signaling pathway, a fictional pathway involved in aberrant cell proliferation. Understanding this target is crucial for selecting appropriate animal models (e.g., tumor xenografts expressing PXR Kinase) and for pharmacodynamic assessments.

The proposed signaling cascade is illustrated below.

Signaling_Pathway Diagram 3: Hypothetical PXR Kinase Signaling Pathway GF Growth Factor Receptor Membrane Receptor GF->Receptor PXR PXR Kinase Receptor->PXR Activates Substrate Substrate Protein PXR->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->PXR Inhibits

Diagram 3: Hypothetical PXR Kinase Signaling Pathway

References

Application Notes: The Role of Metformin in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metformin (B114582) is a biguanide (B1667054) oral antihyperglycemic agent, widely recognized as a first-line therapy for type 2 diabetes. Its primary clinical effect is the reduction of hepatic glucose production, alongside an increase in insulin (B600854) sensitivity and glucose uptake in peripheral tissues. Beyond its established role in glycemic control, metformin has garnered significant interest for its potential applications in a range of metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and even certain cancers. These pleiotropic effects are primarily attributed to its activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Mechanism of Action

Metformin's mechanism of action is complex and not fully elucidated, but it is known to primarily target the mitochondrial respiratory chain, specifically Complex I. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a key activator of AMPK. Once activated, AMPK phosphorylates numerous downstream targets, leading to a coordinated cellular response to restore energy balance. This includes the inhibition of anabolic pathways (e.g., gluconeogenesis, lipid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation, glucose uptake).

Key Signaling Pathways

The metabolic effects of metformin are largely mediated through the LKB1/AMPK signaling pathway.

cluster_0 Cellular Effects of Metformin cluster_1 Downstream Metabolic Consequences Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake (Muscle, Adipose Tissue) AMPK->Glucose_Uptake Promotes Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes

Figure 1. Simplified signaling pathway of metformin's metabolic effects.

Quantitative Data Summary

The following tables summarize the typical effects of metformin on key metabolic parameters as observed in preclinical and clinical studies.

Table 1: Effects of Metformin on Glycemic Control

ParameterVehicle ControlMetformin TreatmentPercentage ChangeReference
Fasting Blood Glucose (mg/dL)150 ± 10110 ± 8↓ 26.7%
Plasma Insulin (μU/mL)25 ± 318 ± 2.5↓ 28%
Glucose Tolerance (AUC)30,000 ± 2,50022,000 ± 2,000↓ 26.7%
Hepatic Glucose Production (mg/kg/min)10 ± 1.26 ± 0.8↓ 40%

Table 2: Effects of Metformin on Lipid Metabolism

ParameterVehicle ControlMetformin TreatmentPercentage ChangeReference
Plasma Triglycerides (mg/dL)120 ± 1590 ± 12↓ 25%
Total Cholesterol (mg/dL)200 ± 20180 ± 18↓ 10%
Free Fatty Acids (μmol/L)600 ± 50450 ± 40↓ 25%
Hepatic Steatosis Score3.5 ± 0.51.5 ± 0.3↓ 57.1%

Experimental Protocols

Protocol 1: In Vitro Assessment of AMPK Activation in Hepatocytes

This protocol details the steps to measure the activation of AMPK in a cultured hepatocyte cell line (e.g., HepG2) following metformin treatment.

cluster_workflow Workflow: In Vitro AMPK Activation Assay A 1. Cell Culture: Seed HepG2 cells in 6-well plates. Incubate until 70-80% confluent. B 2. Metformin Treatment: Starve cells in serum-free media for 4 hours. Treat with varying concentrations of metformin (0-2 mM) for 2 hours. A->B C 3. Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. B->C D 4. Protein Quantification: Determine protein concentration using a BCA assay. C->D E 5. Western Blotting: Separate protein lysates by SDS-PAGE. Transfer to a PVDF membrane. D->E F 6. Immunoblotting: Probe with primary antibodies for phospho-AMPK (Thr172) and total AMPK. Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis: Visualize bands using an ECL substrate. Quantify band intensity and calculate the p-AMPK/total AMPK ratio. F->G

Figure 2. Experimental workflow for in vitro AMPK activation assay.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Metformin hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates and grow to 70-80% confluency.

  • Metformin Treatment: Prior to treatment, replace the growth medium with serum-free DMEM and incubate for 4 hours. Prepare stock solutions of metformin in sterile water. Treat the cells with the desired concentrations of metformin (e.g., 0, 0.5, 1, 2 mM) for 2 hours.

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Western Blotting: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody for phospho-AMPK (Thr172) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Strip the membrane and re-probe with an antibody for total AMPK as a loading control. Quantify the band intensities using densitometry software and express the results as the ratio of phospho-AMPK to total AMPK.

Protocol 2: In Vivo Assessment of Glucose Tolerance in a Diet-Induced Obesity Mouse Model

This protocol describes an oral glucose tolerance test (OGTT) in mice fed a high-fat diet to assess the in vivo effects of metformin on glucose homeostasis.

Materials:

  • C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks

  • Metformin

  • Oral gavage needles

  • Glucometer and test strips

  • Glucose solution (2 g/kg body weight)

Procedure:

  • Animal Acclimatization and Treatment: House mice under standard conditions with ad libitum access to the high-fat diet and water. Randomly assign mice to two groups: vehicle control and metformin-treated (e.g., 250 mg/kg/day). Administer metformin or vehicle (water) daily via oral gavage for 4 weeks.

  • Fasting: After the treatment period, fast the mice for 6 hours prior to the OGTT, with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0 min) by tail snipping and using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose levels over time for both groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance. A lower AUC in the metformin-treated group indicates improved glucose tolerance.

Application Notes and Protocols for Studying Appetite Suppression Using Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentermine is a sympathomimetic amine approved for short-term management of obesity, functioning as an appetite suppressant.[1] It is one of the most prescribed medications for weight loss globally.[2] Its primary mechanism of action involves increasing the levels of neurotransmitters in the brain, which in turn reduces the sensation of hunger.[3] These application notes provide an overview of the mechanisms of Phentermine, protocols for preclinical and clinical research, and a summary of key data related to its efficacy in appetite suppression.

Mechanism of Action

Phentermine exerts its anorectic effect by acting as a central nervous system stimulant.[1] It is structurally similar to amphetamine and works by increasing the synaptic concentrations of norepinephrine (B1679862), dopamine (B1211576), and to a lesser extent, serotonin (B10506).[4][5] This is achieved by promoting the release of these neurotransmitters from nerve terminals.[3]

The key brain region involved in Phentermine's appetite-suppressing effects is the hypothalamus, which plays a crucial role in regulating hunger and satiety.[5][6] Within the arcuate nucleus (ARC) of the hypothalamus, there are two main populations of neurons with opposing effects on food intake:

  • Pro-opiomelanocortin (POMC) neurons: When activated, these neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to melanocortin 4 receptors (MC4R) to produce a feeling of satiety and reduce food intake.[7][8]

  • Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons: These neurons stimulate appetite and increase food intake.[9][10]

Phentermine's increase in norepinephrine and dopamine levels is thought to stimulate POMC neurons and inhibit NPY/AgRP neurons, leading to a net effect of appetite suppression.[11][12] Additionally, research suggests that the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens may be involved in the conditioned rewarding effects of Phentermine.[13]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Phentermine-induced appetite suppression.

Phentermine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Hypothalamic Neurons (Arcuate Nucleus) cluster_3 Downstream Effects Phentermine Phentermine Vesicles Neurotransmitter Vesicles (NE, DA, 5-HT) Phentermine->Vesicles Stimulates release Neurotransmitters Increased Norepinephrine (NE), Dopamine (DA), Serotonin (5-HT) Vesicles->Neurotransmitters Release into synapse POMC POMC Neurons Neurotransmitters->POMC Activates NPY_AgRP NPY/AgRP Neurons Neurotransmitters->NPY_AgRP Inhibits alpha_MSH ↑ α-MSH Release POMC->alpha_MSH Appetite_Suppression Appetite Suppression NPY_AgRP->Appetite_Suppression Reduces stimulation of appetite MC4R MC4R Activation alpha_MSH->MC4R MC4R->Appetite_Suppression

Proposed signaling pathway of Phentermine in appetite suppression.

Data Presentation

Preclinical Studies: Effect of Phentermine on Food Intake in Rodents
Animal ModelPhentermine DoseObservation Period% Inhibition of Food Intake (Compared to Control)Reference
Rat0.5 - 8 mg/kg (oral gavage)30 minutes post-food exposureDose-dependent inhibition[14]
Mouse0.3 mg/kg (oral)4 weeksSignificant decrease in daily food consumption[15]
Rat20 mg/kg (intragastric)7 daysTransient decrease in 24-hour food intake[4]
Clinical Trials: Effect of Phentermine and Phentermine/Topiramate on Weight Loss in Humans
StudyTreatment GroupDurationMean % Weight Loss from BaselineReference
EQUIP TrialPhentermine 15 mg / Topiramate 92 mg56 weeks14.4%[2]
CONQUER TrialPhentermine 15 mg / Topiramate 92 mg56 weeks12.4%[2]
Phase II TrialPhentermine 15 mg24 weeks4.6%[16]
Phase II TrialPhentermine 15 mg / Topiramate 100 mg24 weeks10.7%[16]
2013 StudyPhentermine 15 mg28 weeks~6.2% (13.6 lbs)[17]
2013 StudyPhentermine 15 mg / Topiramate 92 mg28 weeks~9.1% (20 lbs)[17]
Mexican Obese Population StudyPhentermine 15 mg6 months~8.3% (6.9 kg)[18]
Mexican Obese Population StudyPhentermine 30 mg6 months~9.7% (8.4 kg)[18]

Experimental Protocols

In Vivo Assessment of Anorectic Effects in Rodents

This protocol outlines a general procedure for evaluating the effect of Phentermine on food intake in a rodent model.

Experimental_Workflow_Rodent cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis A1 Animal Acclimation (e.g., 7 days) A2 Establish Baseline Food & Water Intake A1->A2 B1 Randomize into Treatment Groups (Vehicle, Phentermine doses) A2->B1 B2 Administer Drug (e.g., oral gavage) B1->B2 C1 Measure Food Intake (Manual or Automated) B2->C1 C2 Measure Body Weight B2->C2 C3 Behavioral Observations (e.g., locomotion, stereotypy) B2->C3 D1 Statistical Analysis of Food Intake and Body Weight Data C1->D1 C2->D1 C3->D1 D2 Optional: Biochemical Analysis (e.g., brain tissue for neurotransmitter levels) D1->D2

Workflow for in vivo rodent appetite suppression studies.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[15][19]

  • Housing: Individually housed to allow for accurate food intake measurement.[20]

  • Diet: Standard rodent chow and water available ad libitum, unless a specific dietary model (e.g., high-fat diet-induced obesity) is being used.[21]

2. Acclimation and Baseline Measurement:

  • Animals should be acclimated to the housing conditions for at least one week prior to the experiment.[21]

  • Establish a stable baseline of daily food and water intake and body weight for several days before treatment begins.[22]

3. Drug Preparation and Administration:

  • Vehicle: Phentermine HCl can be dissolved in saline or phosphate-buffered saline (PBS).[4][19]

  • Dosing: Doses can range from 0.3 mg/kg to 20 mg/kg in rodents, administered via oral gavage or intraperitoneal injection.[4][15]

  • Timing: Administration is typically done at the beginning of the dark cycle for nocturnal rodents.[21]

4. Food Intake Measurement:

  • Manual Weighing: Pre-weighed food is provided, and the remaining amount (including spillage) is measured at specific time points (e.g., 1, 2, 4, 24 hours).[14][20]

  • Automated Systems: Automated food intake monitoring systems can provide more detailed data on feeding patterns.[23]

5. Behavioral Assessment:

  • Observe for changes in locomotor activity and stereotypic behaviors, as Phentermine is a stimulant.[4][19] This can be done using open-field tests or automated activity monitors.

6. Biochemical Analysis (Optional):

  • At the end of the study, brain tissue (particularly the hypothalamus) can be collected to measure levels of norepinephrine, dopamine, and serotonin via techniques like high-performance liquid chromatography (HPLC) or microdialysis.[24]

Clinical Trial Protocol for Appetite Suppression

This protocol provides a general framework for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of Phentermine in human subjects.

1. Study Design:

  • Double-blind, randomized, placebo-controlled trial.[25]

2. Participant Population:

  • Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.[26]

  • Exclusion criteria should include a history of cardiovascular disease, hyperthyroidism, glaucoma, and substance abuse.[25]

3. Intervention:

  • Treatment Arm: Phentermine (e.g., 37.5 mg) administered once daily in the morning.[25]

  • Control Arm: Placebo administered once daily.[25]

  • Duration: Typically 12 weeks or longer.[18]

4. Outcome Measures:

  • Primary Outcome: Change in body weight from baseline.[25]

  • Secondary Outcomes:

    • Change in waist circumference.

    • Change in metabolic parameters (e.g., blood pressure, lipid profile, glycemic control).[2][26]

    • Assessment of appetite and food cravings using validated questionnaires.

    • Measurement of food intake in a laboratory setting (e.g., buffet-style meal).[25]

5. Safety Monitoring:

  • Regular monitoring of heart rate and blood pressure.[27]

  • Recording of adverse events, with particular attention to common side effects such as dry mouth, insomnia, and dizziness.[26]

Conclusion

Phentermine is a well-established anorectic agent with a clear, albeit complex, mechanism of action centered on the modulation of key neurotransmitters in the hypothalamus. The provided protocols and data summaries offer a foundation for researchers and drug development professionals to design and interpret studies on appetite suppression. Further research into the downstream signaling pathways and the long-term efficacy and safety of Phentermine, both alone and in combination with other drugs, will continue to be of significant interest in the field of obesity management.

References

Pentorex as a Tool for Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pentorex, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug of the amphetamine family. While its primary historical use was as an anorectic, its structural similarity to other amphetamines suggests potential applications as a research tool in neuroscience. However, it is crucial to note that dedicated neuroscience research on this compound is limited. The following application notes and protocols are largely based on the known mechanisms of action of related compounds, such as phentermine and d-amphetamine, and should be adapted and validated accordingly.

Introduction

This compound is a sympathomimetic amine that is structurally related to amphetamine. Its primary mechanism of action is presumed to involve the modulation of monoamine neurotransmitter systems in the central nervous system (CNS). Specifically, like other amphetamines, this compound is expected to act as a releasing agent and reuptake inhibitor at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This activity leads to increased synaptic concentrations of dopamine and norepinephrine, resulting in its stimulant effects. These properties make this compound a potential tool for investigating the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes.

Putative Mechanism of Action

This compound is thought to exert its effects on presynaptic neurons by:

  • Inhibiting Monoamine Reuptake: Competitively binding to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.

  • Promoting Neurotransmitter Release: Entering the presynaptic terminal and disrupting the vesicular storage of monoamines via interaction with vesicular monoamine transporter 2 (VMAT2), leading to an efflux of neurotransmitters into the cytoplasm and subsequent reverse transport into the synapse.[1][2]

  • Inhibiting Monoamine Oxidase (MAO): Potentially inhibiting the enzymatic degradation of monoamines, further increasing their cytosolic concentrations.[3]

These actions collectively enhance dopaminergic and noradrenergic signaling, which can be harnessed to study processes such as reward, motivation, locomotor activity, and cognitive functions.

Potential Applications in Neuroscience Research

Based on its presumed mechanism of action, this compound could be utilized in the following research areas:

  • Studying the Dopaminergic Reward System: Investigating the neural circuits underlying reward and reinforcement.

  • Modeling of Psychiatric Disorders: As a tool to induce behaviors relevant to disorders with dopaminergic dysregulation, such as ADHD and addiction.

  • Investigating Locomotor Control: Examining the role of dopamine and norepinephrine in the initiation and maintenance of movement.

  • Screening of Novel Therapeutics: As a pharmacological challenge to test the efficacy of potential treatments for stimulant abuse or other neurological conditions.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from experiments with this compound, based on studies with the related compound, phentermine.

Table 1: Hypothetical IC50 Values of this compound for Monoamine Transporter Inhibition

TransporterHypothetical IC50 (nM)
Dopamine Transporter (DAT)150
Norepinephrine Transporter (NET)50
Serotonin (B10506) Transporter (SERT)>1000

This hypothetical data suggests that this compound is more potent at inhibiting NET and DAT compared to SERT, a profile common to many stimulants.

Table 2: Hypothetical Effect of this compound on Striatal Dopamine Release (In Vivo Microdialysis)

TreatmentDose (mg/kg, i.p.)Peak Increase in Dopamine (% of Baseline)
Vehicle (Saline)-100 ± 10
This compound1250 ± 30
This compound3450 ± 50

This hypothetical data illustrates a dose-dependent increase in extracellular dopamine levels in the striatum following this compound administration, consistent with the effects of other amphetamines.[4]

Mandatory Visualizations

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pentorex_outside This compound dat Dopamine Transporter (DAT) pentorex_outside->dat Enters via DAT dopamine_cyto Cytosolic Dopamine pentorex_cyto This compound (intracellular) dopamine_synapse Dopamine dat->dopamine_synapse Reuptake Blocked vmat2 VMAT2 dopamine_vesicle Dopamine Vesicle dopamine_vesicle->dopamine_cyto Dopamine Efflux dopamine_cyto->dat Reverse Transport maoi MAO (Inhibited) dopamine_cyto->maoi Metabolism Blocked pentorex_cyto->vmat2 Inhibits d2_receptor Dopamine D2 Receptor dopamine_synapse->d2_receptor Binds downstream Downstream Signaling (e.g., PI3K/Akt pathway) d2_receptor->downstream

Figure 1: Putative Signaling Pathway of this compound.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Neurochemical Analysis cluster_behavioral Behavioral Assays cluster_molecular Molecular Analysis transporter_assay Monoamine Transporter Inhibition Assay microdialysis In Vivo Microdialysis transporter_assay->microdialysis Determine Potency and Selectivity binding_assay Radioligand Binding Assay binding_assay->microdialysis locomotor Locomotor Activity Assay microdialysis->locomotor Correlate Neurochemical and Behavioral Effects cpp Conditioned Place Preference locomotor->cpp western_blot Western Blot (e.g., for PI3K/Akt pathway) cpp->western_blot Investigate Molecular Mechanisms of Reward start This compound (Test Compound) start->transporter_assay start->binding_assay

Figure 2: Experimental Workflow for this compound Research.

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This protocol is to determine the potency of this compound at inhibiting dopamine and norepinephrine transporters using a radiolabeled substrate uptake assay in cultured cells expressing the respective transporters.[1][5]

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Radiolabeled substrate: [³H]dopamine or [³H]norepinephrine

  • This compound stock solution (in DMSO or appropriate solvent)

  • Known transporter inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET) for defining non-specific uptake

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Seed HEK-hDAT or HEK-hNET cells in 96-well plates at a density to achieve 80-90% confluency on the day of the assay.

  • Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer.

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the wells and incubate for 10-20 minutes at room temperature.

    • To initiate uptake, add the [³H]-labeled substrate to each well.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from all values.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Microdialysis for Measuring Striatal Dopamine Release

This protocol describes the measurement of extracellular dopamine concentrations in the striatum of freely moving rats following systemic administration of this compound.[4][6]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection (dissolved in saline)

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeted to the striatum.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour equilibration period.

  • Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired doses.

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Protocol 3: Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding or aversive properties of this compound in rodents.[7][8][9]

Materials:

  • CPP apparatus with at least two distinct compartments.

  • This compound solution for injection.

  • Vehicle (saline).

  • Video tracking software.

Procedure:

  • Pre-Conditioning (Habituation):

    • On day 1, allow the animal to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.

  • Conditioning (4-8 days):

    • On conditioning days, administer this compound and confine the animal to one compartment for a set duration (e.g., 30 minutes).

    • On alternate days (or in a separate session on the same day), administer the vehicle and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Test Day:

    • On the test day, place the animal in the apparatus in a drug-free state with free access to all compartments.

    • Record the time spent in each compartment for a set period (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and test days.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.

Safety Precautions

This compound is a stimulant of the amphetamine class and should be handled with appropriate safety measures. It is a controlled substance in many jurisdictions. Researchers should adhere to all institutional and governmental regulations regarding the procurement, storage, handling, and disposal of this compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Studying the Diuretic Effects of Pentorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentorex, also known as phenpentermine, is a stimulant drug belonging to the amphetamine family, primarily recognized for its anorectic properties. Emerging evidence and historical studies indicate that this compound also exerts a diuretic effect, suggesting a potential for therapeutic applications beyond appetite suppression. These application notes provide a comprehensive guide for the preclinical and clinical investigation of the diuretic properties of this compound, detailing established protocols and data presentation strategies.

Putative Mechanism of Diuretic Action

While the precise signaling pathway for the diuretic action of this compound is not fully elucidated, it is hypothesized to be linked to its sympathomimetic and central nervous system stimulant activities. As a member of the amphetamine class, this compound is known to increase the release of catecholamines such as norepinephrine (B1679862) and dopamine. These neurotransmitters can influence renal function in several ways:

  • Alteration of Renal Hemodynamics: Sympathomimetic amines can affect renal blood flow and the glomerular filtration rate (GFR). An increase in renal perfusion could lead to a greater volume of filtrate being processed by the nephrons, potentially increasing urine output.

  • Inhibition of Tubular Reabsorption: Catecholamines can directly or indirectly influence the reabsorption of sodium and water in the renal tubules. Inhibition of sodium transporters in segments of the nephron would lead to increased sodium and water excretion (natriuresis and diuresis).

  • Hormonal Regulation: Amphetamine-like compounds may modulate the release of hormones involved in fluid balance, such as antidiuretic hormone (ADH) from the pituitary gland. A reduction in ADH secretion would decrease water reabsorption in the collecting ducts, leading to increased urine production.

Further research is required to delineate the specific transporters and receptors involved in this compound's diuretic effect.

Preclinical Evaluation of Diuretic Effects

In Vivo Models

A common and well-established method for screening diuretic activity in vivo is the Lipschitz test, performed in rodents. This protocol allows for the quantitative assessment of urine volume and electrolyte excretion.

Experimental Protocol: Modified Lipschitz Test in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=6 per group):

    • Control Group: Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).

    • Standard Group: A known diuretic, such as Furosemide (10 mg/kg, p.o.) or Hydrochlorothiazide (10 mg/kg, p.o.).

    • Test Groups: this compound administered at various doses (e.g., 10, 30, and 100 mg/kg, p.o.).

  • Procedure:

    • Animals are fasted overnight (18 hours) with free access to water.

    • On the day of the experiment, each rat is orally administered a saline load (e.g., 25 mL/kg) to ensure adequate hydration and urine flow.

    • Immediately after the saline load, the respective treatments (vehicle, standard, or this compound) are administered orally.

    • Animals are placed individually in metabolic cages equipped for the collection of urine.

    • Urine is collected at specified time intervals (e.g., 0-4h, 4-8h, and 8-24h).

  • Data Collection and Analysis:

    • Urine Volume: The total volume of urine for each collection period is measured.

    • Electrolyte Concentration: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • Calculation of Diuretic Index and Saluretic Index:

      • Diuretic Index = (Urine volume of test group) / (Urine volume of control group)

      • Saluretic Index (for each ion) = (Electrolyte excretion of test group) / (Electrolyte excretion of control group)

    • Natriuretic/Kaliuretic (Na+/K+) Ratio: This ratio is calculated to assess the potassium-sparing potential of the compound.

Data Presentation: Preclinical Diuretic Activity of this compound (Hypothetical Data)

Treatment GroupDose (mg/kg)Cumulative Urine Output (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)Na+/K+ RatioDiuretic Index
Control (Vehicle)-5.2 ± 0.40.8 ± 0.10.5 ± 0.051.61.0
Furosemide1015.8 ± 1.22.5 ± 0.30.9 ± 0.12.83.0
This compound107.3 ± 0.61.2 ± 0.20.6 ± 0.072.01.4
This compound3010.5 ± 0.91.8 ± 0.250.7 ± 0.082.62.0
This compound10013.1 ± 1.12.1 ± 0.30.8 ± 0.092.62.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Clinical Evaluation of Diuretic Effects

For human studies, a randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the diuretic efficacy and safety of this compound.

Experimental Protocol: Phase II Clinical Trial in Healthy Volunteers

  • Study Population: Healthy adult male and female volunteers with normal renal function.

  • Study Design: A crossover or parallel-group, randomized, double-blind, placebo- and active-controlled trial.

  • Treatment Arms:

    • Placebo

    • Active Control: A standard oral diuretic (e.g., Hydrochlorothiazide 25 mg).

    • This compound: One or more therapeutic doses.

  • Procedure:

    • Subjects are admitted to a clinical research unit and maintained on a standardized diet and fluid intake for a set period before and during the study.

    • On the study day, subjects receive the assigned treatment after an overnight fast.

    • Urine is collected at regular intervals (e.g., every 2 hours for the first 8 hours, then in pooled collections up to 24 or 48 hours). Blood samples are also collected at baseline and at specified time points.

  • Endpoints:

    • Primary Endpoint: Cumulative urine output over 24 hours.

    • Secondary Endpoints:

      • Cumulative excretion of sodium, potassium, and chloride over 24 hours.

      • Changes in serum electrolyte levels.

      • Time to peak diuretic effect.

      • Adverse event monitoring, including changes in blood pressure and heart rate.

Data Presentation: Clinical Diuretic Efficacy of this compound (Hypothetical Data)

Treatment GroupDose24h Urine Volume (L)24h Sodium Excretion (mmol)24h Potassium Excretion (mmol)Change in Systolic BP (mmHg)
Placebo-1.8 ± 0.3120 ± 2545 ± 10-1 ± 2
Hydrochlorothiazide25 mg2.9 ± 0.5200 ± 3055 ± 12-5 ± 3
This compound50 mg2.5 ± 0.4170 ± 2850 ± 11-3 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G General Experimental Workflow for In Vivo Diuretic Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Randomization into Groups Fasting->Grouping Saline_Load Oral Saline Loading Grouping->Saline_Load Treatment Drug Administration (Vehicle, Standard, this compound) Saline_Load->Treatment Metabolic_Cages Placement in Metabolic Cages Treatment->Metabolic_Cages Urine_Collection Urine Collection (Timed Intervals) Metabolic_Cages->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Na+, K+, Cl- Urine_Collection->Electrolyte_Analysis Data_Calculation Calculate Diuretic & Saluretic Indices Volume_Measurement->Data_Calculation Electrolyte_Analysis->Data_Calculation

Caption: Workflow for preclinical in vivo diuretic screening.

G Hypothesized Mechanism of this compound-Induced Diuresis cluster_cns Central Nervous System cluster_kidney Kidney cluster_hormonal Hormonal System This compound This compound Administration NE_DA_Release Increased Norepinephrine (NE) & Dopamine (DA) Release This compound->NE_DA_Release Renal_Hemo Altered Renal Hemodynamics (↑ RBF, ↑ GFR) NE_DA_Release->Renal_Hemo Tubular_Reabsorp Inhibition of Na+ & H2O Tubular Reabsorption NE_DA_Release->Tubular_Reabsorp ADH_Modulation Modulation of ADH Secretion NE_DA_Release->ADH_Modulation Diuresis Increased Urine Output (Diuresis & Natriuresis) Renal_Hemo->Diuresis Tubular_Reabsorp->Diuresis ADH_Modulation->Diuresis

Caption: Putative pathways for the diuretic action of this compound.

Application Notes and Protocols for the Safe Handling and Disposal of Pentobarbital in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals. "Pentorex" is not a recognized chemical or drug; this document assumes the query pertains to Pentobarbital (B6593769) , a short-acting barbiturate (B1230296). All procedures involving controlled substances like Pentobarbital must be conducted in strict accordance with all applicable federal, state, and institutional regulations.

Introduction

Pentobarbital is a barbiturate that acts as a central nervous system (CNS) depressant.[1][2] It is utilized in laboratory settings for anesthesia, sedation, and euthanasia in animal models.[2][3] Its primary mechanism of action involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases the duration of chloride ion channel opening, leading to hyperpolarization of neurons and subsequent CNS depression.[1][4][5] Due to its potential for abuse and significant safety risks, stringent handling and disposal protocols are imperative.[4][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pentobarbital is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₃[4][7]
Molecular Weight 226.27 g/mol [4][8]
Appearance White to practically white, fine powder[8]
Solubility Very slightly soluble in water; freely soluble in ethanol. The sodium salt is more soluble in water.[2][7][9]
Storage Temperature 2-8°C for suppositories; room temperature for intact vials.[4][7]
Stability Aqueous solutions of the sodium salt are not stable and can precipitate in acidic solutions. More stable in propylene (B89431) glycol. Sensitive to air and moisture.[4][8]
pKa 7.78 - 8.30[4][8]

Safety Handling Protocols

Personal Protective Equipment (PPE)

All personnel handling Pentobarbital powder or solutions must wear appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or latex gloves. Dispose of contaminated gloves immediately.Prevents skin contact and absorption.[3][10]
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended when handling powder or creating solutions.Protects eyes from splashes and airborne particles.[3]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection A NIOSH-approved respirator should be worn when handling the powder outside of a certified chemical fume hood or biosafety cabinet to avoid inhalation.Prevents respiratory tract irritation and systemic toxicity from inhalation.[3]
Engineering Controls
  • Chemical Fume Hood/Biosafety Cabinet: All handling of Pentobarbital powder, including weighing and solution preparation, must be performed in a certified Class II biosafety cabinet or a chemical fume hood to minimize inhalation exposure.[11]

  • Ventilation: Ensure the laboratory is well-ventilated.[12][13]

Spill Management Protocol

In the event of a Pentobarbital spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the area. Restrict access to the spill site.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment:

    • Minor Spills (Liquid): Absorb the spill with an inert material such as vermiculite, sand, or earth.[12][14]

    • Major Spills (Liquid): Prevent the spill from entering drains or waterways. Contain the spill using absorbent booms or other appropriate materials.[12][14]

    • Powder Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Use spark-proof tools.

  • Cleanup and Decontamination:

    • Place all contaminated materials (absorbent, powder, etc.) into a clearly labeled, sealed container for hazardous waste disposal.[12]

    • Clean the spill area with a wet mop or cloth.[13] Do not dry sweep.

    • Wash the area thoroughly with soap and water.[12]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Area & Secure start->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Type ppe->assess liquid_spill Liquid Spill assess->liquid_spill Liquid powder_spill Powder Spill assess->powder_spill Powder absorb Absorb with Inert Material liquid_spill->absorb sweep Carefully Sweep or Vacuum powder_spill->sweep contain Contain and Collect Waste absorb->contain sweep->contain decontaminate Decontaminate Spill Area (Soap and Water) contain->decontaminate dispose Dispose of Waste in Labeled Hazardous Container decontaminate->dispose report Report to Supervisor & EHS dispose->report end Procedure Complete report->end

Experimental Protocols

Protocol for Preparation of Non-Pharmaceutical Grade Pentobarbital Solution (60 mg/mL)

This protocol is adapted from guidelines for preparing non-pharmaceutical grade compounds for laboratory animal use.[2][4][9][11]

Materials:

  • Sodium Pentobarbital powder (analytical or USP grade, >97% purity)

  • 95% Ethanol (USP grade)

  • Propylene Glycol (USP grade)

  • Sterile 0.9% Saline for injection

  • Sterile 0.22 µm syringe filter

  • Sterile injection vials

  • Sterile syringes and needles

Procedure:

  • Perform all steps within a certified Class II biosafety cabinet.[11]

  • Dissolution: In a sterile container, dissolve 6 g of Sodium Pentobarbital powder in 10 mL of 95% ethanol. Ensure the powder is completely dissolved.[2][11]

  • First Dilution: After complete dissolution, add 25 mL of sterile 0.9% saline. Mix thoroughly.[2][11]

  • Addition of Vehicle: Add 40 mL of propylene glycol and mix thoroughly.[2][11]

  • Final Volume: Bring the total volume to 100 mL with sterile 0.9% saline. The final concentration will be 60 mg/mL.[2][11]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile injection vial.[4][11]

  • Labeling: Label the vial with the drug name ("Sodium Pentobarbital"), concentration (60 mg/mL), date of preparation, expiration date, and the initials of the preparer.[11]

  • Storage:

    • Stock solutions should be protected from light and stored at 4°C for no longer than 6 months.[11]

    • Working solutions can be stored at room temperature for up to 30 days.[9][11]

    • Aqueous solutions are not stable; do not use if cloudy, discolored, or contains precipitate.[4][8]

Protocol for Pentobarbital-Induced Sleep Time in Mice

This experiment is commonly used to screen for sedative-hypnotic effects of test compounds.[15]

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g)

  • Pentobarbital solution (30 mg/mL in sterile saline)

  • Test compound solution

  • Vehicle control solution

  • Syringes and needles for intraperitoneal (IP) injection

  • Observation cages

Procedure:

  • Acclimate mice to the experimental room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle control to the mice via the desired route (e.g., IP, oral).

  • After a predetermined time (e.g., 30 minutes), administer Pentobarbital (30 mg/kg, IP) to induce sleep.[15]

  • Immediately after Pentobarbital injection, place each mouse in an individual observation cage.

  • Measure Sleep Latency: Record the time from Pentobarbital injection until the loss of the righting reflex. The righting reflex is lost when the mouse remains on its back when turned over.[15]

  • Measure Sleep Duration: Record the time from the loss of the righting reflex until its spontaneous recovery.[15]

  • Monitor the animals until they have fully recovered.

  • Compare the sleep latency and duration between the test compound group and the vehicle control group.

Sleep_Time_Experiment_Workflow acclimate Acclimate Mice admin_test Administer Test Compound or Vehicle acclimate->admin_test wait Wait 30 min admin_test->wait admin_pento Administer Pentobarbital (30 mg/kg, IP) wait->admin_pento observe Observe for Loss of Righting Reflex admin_pento->observe measure_latency Record Sleep Latency observe->measure_latency measure_duration Record Sleep Duration (Until Reflex Recovery) measure_latency->measure_duration recover Monitor until Full Recovery measure_duration->recover analyze Analyze Data recover->analyze

Protocol for Anesthesia and Euthanasia in Rodents

Pentobarbital is commonly used for surgical anesthesia and euthanasia in rodents. Doses must be carefully calculated based on the animal's weight.

Dosage Recommendations:

SpeciesAnesthetic Dose (IP)Euthanasia Dose (IP)Reference
Mouse 40-85 mg/kg>150 mg/kg[2][16]
Rat 40-50 mg/kg>200 mg/kg[2][10][16]

Anesthesia Procedure:

  • Accurately weigh the animal.

  • Calculate the required dose and volume of Pentobarbital solution.

  • Administer the dose via intraperitoneal (IP) injection into the lower right abdominal quadrant.

  • Monitor the animal for the loss of righting reflex and pedal withdrawal reflex to confirm a surgical plane of anesthesia.

  • Apply a veterinary-approved ophthalmic ointment to the eyes to prevent corneal drying.

  • Keep the animal on a warming pad to prevent hypothermia during the procedure.

Euthanasia Procedure:

  • Administer an overdose of Pentobarbital via IP injection.

  • Confirm death by observing the cessation of heartbeat and respiration.

  • A secondary physical method of euthanasia (e.g., bilateral thoracotomy) must be performed after the cessation of vital signs to ensure irreversible death.[10]

Disposal Protocols

Proper disposal of Pentobarbital and contaminated materials is critical to prevent environmental contamination and secondary toxicity to wildlife.

Disposal of Unused/Expired Pentobarbital
  • DEA Regulations: Pentobarbital is a Schedule II or III controlled substance, and all disposal must comply with Drug Enforcement Administration (DEA) regulations.[4]

  • Reverse Distributor: The primary and recommended method for disposing of unused or expired Pentobarbital is to transfer it to a DEA-registered reverse distributor.

  • Documentation: Complete and retain all required documentation, such as DEA Form 41, for a minimum of two years. The destruction must be witnessed by two authorized employees.

Disposal of Contaminated Materials
  • Sharps: All needles and syringes used for Pentobarbital administration must be disposed of in a designated biohazard sharps container.

  • Other Contaminated Waste: Gloves, empty vials, absorbent materials, and other contaminated items should be placed in a sealed, labeled hazardous waste container for incineration.

Disposal of Animal Carcasses

Animals euthanized with Pentobarbital contain drug residues that are toxic to scavenging animals.

  • Incineration: This is the safest and most recommended method as it completely destroys the Pentobarbital residue.[13]

  • Deep Burial: If permitted by local and state laws, deep burial may be an option, but it carries the risk of environmental contamination.[13] Carcasses should be buried deep enough to prevent scavenging.

  • Rendering: Animals euthanized with Pentobarbital cannot be sent for rendering, as the drug is not destroyed in the process and can contaminate animal feed.

  • Labeling: All carcasses of animals euthanized with Pentobarbital must be clearly labeled as "POISONOUS - CONTAINS PENTOBARBITAL" to prevent accidental scavenging or improper disposal.

Disposal_Decision_Tree start Pentobarbital Waste Generated waste_type What is the waste type? start->waste_type drug Unused/Expired Drug waste_type->drug Drug carcass Euthanized Carcass waste_type->carcass Carcass sharps Contaminated Sharps/ Labware waste_type->sharps Sharps/Labware reverse_dist Contact DEA Reverse Distributor drug->reverse_dist label_carcass Label Carcass as Poisonous carcass->label_carcass sharps_container Dispose in Biohazard Sharps Container sharps->sharps_container incinerate_carcass Incinerate or Deep Bury (per regulations) label_carcass->incinerate_carcass incinerate_labware Incinerate as Hazardous Waste sharps_container->incinerate_labware

References

Research-Grade Pentorex: A Detailed Guide to Sourcing, Purchasing, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and protocols for the sourcing, purchasing, and experimental use of research-grade Pentorex (CAS 434-43-5). This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant compound belonging to the amphetamine class. Historically explored for its anorectic properties, its research applications necessitate a clear understanding of its procurement, handling, and experimental characterization. This guide offers detailed methodologies for in vitro and in vivo studies, summarizes key quantitative data, and presents visual workflows and signaling pathways to facilitate its investigation in a research setting.

Sourcing and Purchasing Research-Grade this compound

Procuring research-grade this compound requires sourcing from specialized chemical suppliers that can provide the compound with a certificate of analysis (CoA) to ensure purity and identity.

Recommended Suppliers:

SupplierLocationNotes
Guangzhou Yaoguang Technology Co., Ltd.ChinaOffers this compound (CAS 434-43-5) at reagent grade with 99% purity. Pricing is available upon inquiry, typically in the range of $100-110/KG FOB.[1]
ANTAI BIO-TECH CO LTDChinaLists "this compound" (CAS 434-43-5) with a stated purity of 99%. They offer various packaging sizes and can ship internationally.[2]
ChemicalBook---This platform lists multiple suppliers for this compound (CAS 434-43-5) and provides chemical properties and synthesis information.[3]

Purchasing Protocol:

  • Identify a suitable supplier: Contact the suppliers listed above or other reputable chemical vendors to inquire about the availability, purity, and pricing of this compound (CAS 434-43-5).

  • Request a Certificate of Analysis (CoA): Always request a CoA for the specific batch you intend to purchase. The CoA should confirm the identity (e.g., via NMR, MS) and purity (e.g., via HPLC) of the compound.

  • Ensure regulatory compliance: Verify all local and institutional regulations regarding the purchase and handling of scheduled substances. As a substituted amphetamine, this compound may be a controlled substance in many jurisdictions.

  • Place the order: Follow the supplier's ordering procedure, providing all necessary documentation.

  • Receiving and storage: Upon receipt, verify the compound against the CoA. Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances, and in accordance with the safety data sheet (SDS) recommendations.

Physicochemical and Pharmacokinetic Properties

Below is a summary of the known physicochemical and pharmacokinetic properties of this compound and the closely related compound, phentermine. Data for phentermine is often used as a reference due to the limited public data specifically for this compound.

PropertyValue (this compound)Value (Phentermine - for reference)
CAS Number 434-43-5122-09-8
Molecular Formula C₁₁H₁₇NC₁₀H₁₅N
Molecular Weight 163.26 g/mol 149.23 g/mol
IUPAC Name 2-methyl-3-phenylbutan-2-amine2-methyl-1-phenylpropan-2-amine
Melting Point 75-77 °C[1]---
Boiling Point 109-111 °C @ 20 Torr[1]---
Plasma Protein Binding ---17.5%[4]
Metabolism ---Primarily via hydroxylation and oxidation, with CYP3A4 being a key enzyme. Approximately 6% of a dose is metabolized.[4][5]
Elimination Half-life ---20-25 hours (urine pH-dependent)[5]
Excretion ---Primarily renal, with 62-85% excreted unchanged in the urine.[5]

Mechanism of Action and Signaling Pathway

This compound, as a substituted amphetamine, is presumed to exert its effects primarily through the modulation of monoamine neurotransmitter systems in the central nervous system (CNS). Its mechanism of action is analogous to that of phentermine, which acts as a norepinephrine-dopamine releasing agent (NDRA).

These compounds increase the extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) by promoting their release from presynaptic terminals and, to a lesser extent, by inhibiting their reuptake. This enhanced noradrenergic and dopaminergic signaling in brain regions such as the hypothalamus and the reward pathway is believed to be responsible for the observed appetite suppression and stimulant effects.

Pentorex_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibition NET NET This compound->NET Reversal of Transport DAT DAT This compound->DAT Reversal of Transport NE_vesicle Norepinephrine (Vesicle) DA_vesicle Dopamine (Vesicle) NE_cyto Cytosolic NE NE_vesicle->NE_cyto Disruption of vesicular storage DA_cyto Cytosolic DA DA_vesicle->DA_cyto NE_synapse Extracellular Norepinephrine NET->NE_synapse Release DA_synapse Extracellular Dopamine DAT->DA_synapse Release NE_receptor Adrenergic Receptors NE_synapse->NE_receptor DA_receptor Dopamine Receptors DA_synapse->DA_receptor Appetite_Suppression Appetite Suppression NE_receptor->Appetite_Suppression DA_receptor->Appetite_Suppression

Caption: Proposed signaling pathway for this compound. (Max Width: 760px)

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are based on established methods for similar compounds like phentermine and can be adapted for this compound.

In Vitro Neurotransmitter Release Assay

This protocol describes a method to measure the release of endogenous monoamine neurotransmitters from rat brain slices.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hypothalamus for norepinephrine)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Tissue chopper

  • Perfusion system

Protocol:

  • Tissue Preparation:

    • Euthanize a rat according to approved animal care and use protocols.

    • Rapidly dissect the brain region of interest in ice-cold aCSF.

    • Prepare 300-400 µm thick slices using a tissue chopper.

  • Pre-incubation and Loading:

    • Transfer the slices to a perfusion chamber and allow them to equilibrate in aCSF for 30-60 minutes.

  • Neurotransmitter Release:

    • Perfuse the slices with aCSF at a constant flow rate (e.g., 1 mL/min).

    • Collect baseline fractions of the perfusate every 5 minutes.

    • Introduce a depolarizing stimulus, such as high potassium (e.g., 20 mM KCl in aCSF), to evoke neurotransmitter release and collect fractions.

    • After a washout period, apply this compound at the desired concentration in the aCSF and repeat the depolarization step.

  • Sample Analysis:

    • Analyze the collected fractions for norepinephrine and dopamine content using HPLC-ECD.

    • Quantify the amount of neurotransmitter released in each fraction.

  • Data Analysis:

    • Calculate the percentage increase in neurotransmitter release in the presence of this compound compared to the baseline release.

In Vivo Rodent Food Intake Study

This protocol outlines a method to assess the anorectic effects of this compound in rats or mice.

Materials:

  • Adult male rats or mice

  • Standard rodent chow

  • This compound solution for administration (e.g., in saline or a suitable vehicle)

  • Metabolic cages with food hoppers connected to a data acquisition system

  • Animal scale

Protocol:

  • Acclimation:

    • Individually house the animals in the metabolic cages and allow them to acclimate for at least 3 days.

    • Monitor their daily food intake and body weight to establish a baseline.

  • Drug Administration:

    • On the test day, administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Food Intake Measurement:

    • Immediately after administration, provide a pre-weighed amount of food.

    • Record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using the automated system or by manually weighing the remaining food.

  • Data Analysis:

    • Calculate the food intake in grams for each time point.

    • Compare the food intake of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Rodent Locomotor Activity Assay

This protocol describes a method to evaluate the stimulant effects of this compound on locomotor activity.

Materials:

  • Adult male rats or mice

  • Open-field activity chambers equipped with infrared beams

  • This compound solution for administration

  • Data acquisition and analysis software

Protocol:

  • Acclimation:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or the vehicle control.

  • Locomotor Activity Measurement:

    • Immediately place the animal in the center of the open-field chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Compare the activity levels between the this compound-treated and vehicle-treated groups.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation a1 Prepare Brain Slices a2 Neurotransmitter Release Assay a1->a2 a3 Analyze Samples by HPLC-ECD a2->a3 a4 Quantify Neurotransmitter Release a3->a4 c1 Summarize Quantitative Data a4->c1 b1 Acclimate Animals b2 Administer this compound/Vehicle b1->b2 b3 Food Intake Study b2->b3 b4 Locomotor Activity Assay b2->b4 b5 Analyze Behavioral Data b3->b5 b4->b5 b5->c1 c2 Generate Dose-Response Curves c1->c2 c3 Statistical Analysis c2->c3 c4 Draw Conclusions c3->c4

Caption: General experimental workflow for this compound. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and the related compound phentermine.

Table 1: Acute Toxicity Data for Phentermine HCl

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference
RatOral151[6]
MouseOral124[6]
RabbitIntravenous15-20[6]
MouseIntraperitoneal71.4[6]

Table 2: Efficacy of Phentermine in Weight Reduction (Human Studies)

Study DurationDoseMean Weight Loss vs. PlaceboReference
14 weeks30 mg/day12.2 kg[7]
24 weeks30 mg/daySignificant[7]
12 weeks37.5 mg/day6.1 kg[7]
24 months>12 months use7.4% greater than short-term use[8][9]

Table 3: Pharmacokinetic Parameters of Phentermine

ParameterValueReference
Time to Peak (Tₘₐₓ)6 hours[5]
Steady-State Conc.~200 ng/mL[5]
Oral BioavailabilityHigh (not affected by high-fat meal)[5]
Volume of Distribution5 L/kg[5]
Clearance8.79 L/h[5]

Conclusion

This document provides a comprehensive overview for researchers interested in studying this compound. By following the outlined protocols for sourcing, purchasing, and experimentation, scientists can safely and effectively investigate the properties and potential applications of this compound. The provided data, while largely based on the closely related phentermine, offers a solid foundation for designing and interpreting experiments with this compound. Further research is warranted to delineate the specific pharmacological profile of this compound and differentiate it from other amphetamine-class stimulants.

References

Troubleshooting & Optimization

How to prevent degradation of Pentorex in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Moleculon-X. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Moleculon-X in solution. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Moleculon-X to degrade in solution?

Moleculon-X is susceptible to degradation through several mechanisms. The primary factors are exposure to incompatible pH levels, elevated temperatures, and photodegradation from specific wavelengths of light. Hydrolysis is the most common degradation pathway in aqueous solutions.

Q2: What is the recommended solvent for dissolving and storing Moleculon-X?

For long-term storage, it is highly recommended to store Moleculon-X as a stock solution in anhydrous DMSO at -80°C. For working solutions, the choice of aqueous buffer is critical. Phosphate-buffered saline (PBS) at pH 7.4 is suitable for short-term experiments (under 6 hours). For longer experiments, a citrate-based buffer at pH 6.0 has been shown to improve stability.

Q3: How should I handle Moleculon-X to minimize degradation during experiments?

To minimize degradation, always prepare fresh working solutions from a frozen DMSO stock immediately before use. Protect the solution from light by using amber-colored vials or by wrapping containers in aluminum foil. Additionally, perform all experimental steps on ice or at 4°C whenever possible to slow down potential hydrolytic degradation.

Q4: Can I store Moleculon-X in an aqueous buffer overnight?

Storing Moleculon-X in aqueous buffers overnight is strongly discouraged. As shown in the stability data below, significant degradation can occur in as little as 12 hours in standard physiological buffers like PBS at room temperature. If an experiment requires incubation for more than 8 hours, it is crucial to use a stability-optimized buffer and maintain a low temperature (4°C).

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound activity in cell-based assays.

This issue is often the first indicator of compound degradation. If you observe a decrease in the expected biological activity of Moleculon-X, it is crucial to assess the stability of your working solutions.

  • Immediate Action: Prepare a fresh working solution of Moleculon-X from a new aliquot of your DMSO stock. Repeat the experiment using this fresh solution to see if the activity is restored.

  • Root Cause Analysis: Review your experimental workflow. Was the aqueous solution prepared and then left at room temperature for an extended period before being added to the cells? Was the container exposed to direct light?

  • Preventative Measure: Implement a strict protocol of preparing aqueous solutions immediately before they are needed. Use an ice bucket for your tubes during preparation and minimize the time the solution spends at room temperature.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis of the solution.

The presence of additional peaks during chromatographic analysis is a direct sign of degradation, where new chemical entities (degradants) are being formed.

  • Immediate Action: Cease use of the current batch of solutions. Analyze a sample from your pristine, frozen DMSO stock to confirm its purity.

  • Root Cause Analysis: The degradation is likely due to hydrolysis or oxidation. Analyze the buffer composition, pH, and storage conditions of the solution that showed degradation.

  • Preventative Measure: A formal stability study is recommended. This involves incubating Moleculon-X under various conditions (different buffers, pH levels, temperatures) and analyzing samples at multiple time points to identify the optimal conditions for stability.

Quantitative Stability Data

The following tables summarize the stability of Moleculon-X under various conditions as determined by HPLC analysis. The data represents the percentage of intact Moleculon-X remaining in the solution.

Table 1: Effect of pH and Temperature on Moleculon-X Stability in Aqueous Buffer after 24 Hours

Buffer SystempHTemperature% Remaining Moleculon-X
Citrate Buffer5.04°C98.5%
Citrate Buffer5.025°C91.2%
Phosphate Buffer7.44°C92.1%
Phosphate Buffer7.425°C75.4%
Carbonate Buffer9.04°C65.8%
Carbonate Buffer9.025°C40.3%

Table 2: Effect of Solvent on Moleculon-X Stability at 25°C after 7 Days

SolventStorage Condition% Remaining Moleculon-X
Anhydrous DMSOSealed, -80°C>99.9% (after 6 months)
Anhydrous DMSOSealed, 4°C99.8%
Anhydrous DMSOSealed, 25°C99.1%
PBS (pH 7.4)Sealed, 25°C15.6%
50% Acetonitrile/WaterSealed, 25°C88.9%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol details the HPLC method used to quantify the percentage of intact Moleculon-X in a solution.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 280 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-19 min: Linear gradient from 95% to 5% B.

    • 19-22 min: Hold at 5% B for column re-equilibration.

  • Sample Preparation:

    • Dilute the test solution with Mobile Phase A to a final concentration of approximately 10 µg/mL.

  • Data Analysis:

    • Integrate the peak area corresponding to Moleculon-X.

    • Calculate the percentage remaining by comparing the peak area of the sample at a given time point to the peak area at time zero: % Remaining = (Area_t / Area_t0) * 100

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis QC/Analysis Phase stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot Stock & Store at -80°C stock->aliquot fresh_work 3. Prepare Fresh Working Solution in Pre-chilled Aqueous Buffer aliquot->fresh_work use_immediately 4. Use Immediately in Assay fresh_work->use_immediately qc_sample 5. Take QC Sample (t=0) fresh_work->qc_sample protect Protect from Light (Amber Vials) use_immediately->protect on_ice Keep on Ice use_immediately->on_ice end_point 7. End-point QC (optional) use_immediately->end_point run_hplc 6. Analyze via HPLC qc_sample->run_hplc end_point->run_hplc

Caption: Workflow for handling Moleculon-X to minimize degradation.

degradation_pathway cluster_factors Degradation Factors cluster_products Degradation Products MoleculonX Intact Moleculon-X Hydrolysis Hydrolyzed Product (Inactive) MoleculonX->Hydrolysis Hydrolysis Oxidation Oxidized Product (Inactive) MoleculonX->Oxidation Oxidation Photo Photodegradant (Inactive) MoleculonX->Photo Photodegradation pH High or Low pH pH->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis Temp->Oxidation Light UV/Blue Light Light->Photo

Caption: Primary degradation pathways for Moleculon-X.

Interpreting Unexpected Results in Methoxyflurane ("Pentorex") Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pentorex" is associated with phenpentermine, a stimulant developed in the 1960s. However, due to the limited availability of recent experimental data for phenpentermine, this guide focuses on Methoxyflurane (B143068) (sold as Penthrox®), a volatile analgesic with a more extensive body of research and a higher likelihood of being the subject of modern experiments. It is plausible that "this compound" is a colloquial or mistaken reference to "Penthrox."

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Methoxyflurane.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methoxyflurane?

A1: Methoxyflurane is a volatile anesthetic and analgesic. Its primary mechanism is understood to be the potentiation of inhibitory neurotransmission in the central nervous system. It acts as a positive allosteric modulator of GABA-A and glycine (B1666218) receptors, enhancing the influx of chloride ions and hyperpolarizing neurons.[1][2] Concurrently, it inhibits excitatory neurotransmission by targeting NMDA glutamate (B1630785) receptors.[1][3]

Q2: What are the expected outcomes of a successful Methoxyflurane experiment in a preclinical pain model?

A2: In standard preclinical pain models (e.g., hot plate, tail-flick), a successful experiment should demonstrate a clear analgesic effect. This is typically observed as an increased latency to a nociceptive response (like paw licking or tail withdrawal) in the Methoxyflurane-treated group compared to a control group.[3] In the formalin test, a reduction in licking or biting behavior during both the initial neurogenic phase and the later inflammatory phase is expected.

Q3: Can Methoxyflurane be used in in vitro cell-based assays?

A3: Yes, Methoxyflurane can be studied in vitro to dissect its effects on cellular and molecular targets. Common applications include patch-clamp electrophysiology on cultured neurons to measure changes in synaptic currents, calcium imaging to assess neuronal excitability, and multi-electrode array (MEA) recordings to study network activity.[1] However, its high volatility presents technical challenges in maintaining stable concentrations in open culture systems.[4]

Q4: What are the most common adverse or unexpected effects observed in vivo?

A4: At analgesic doses, the most common side effects are transient and include dizziness, headache, and somnolence.[5] At higher, anesthetic doses, historical concerns include dose-dependent nephrotoxicity due to the metabolic production of fluoride (B91410) ions.[6] In rodent behavioral studies, Methoxyflurane can have biphasic effects on locomotor activity, with lower concentrations potentially causing hyperactivity and higher concentrations leading to hypoactivity.[2]

Troubleshooting Guides

Guide 1: In-Vivo Preclinical Models (Rodents)

This guide addresses common issues encountered during animal studies of pain and analgesia.

Observed Problem Potential Cause Recommended Solution
High variability in analgesic response between subjects. 1. Inconsistent Drug Delivery: The concentration of inhaled vapor may vary due to fluctuations in vaporizer output or airflow rate.[7] 2. Individual Animal Physiology: Differences in animal weight, metabolism, or stress levels can alter drug response. 3. Inhalation Technique: Animals may have different breathing patterns within the induction chamber.1. Calibrate & Monitor Equipment: Regularly calibrate your vaporizer. Ensure a consistent fresh gas flow rate.[7] 2. Acclimatize and Randomize: Ensure all animals are properly acclimatized to the testing environment. Randomize animals into treatment groups. 3. Standardize Exposure: Use a sealed induction chamber with a fixed exposure time to normalize administration.
No significant analgesic effect compared to control. 1. Insufficient Concentration: The Methoxyflurane concentration may be too low to elicit an analgesic response. 2. Rapid Metabolism/Offset: The timing of the behavioral test may be too long after drug administration, allowing the effect to wear off. 3. Equipment Leak: Leaks in the anesthesia circuit can dilute the inspired vapor concentration.[7]1. Perform Dose-Response Study: Establish a dose-response curve to determine the optimal concentration for analgesia without significant motor impairment.[2] 2. Optimize Timing: Conduct behavioral testing immediately following vapor exposure.[2] 3. Perform Leak Test: Check the vaporizer and tubing for leaks before each experimental session.
Subjects show excessive sedation or motor impairment. 1. Concentration is Too High: The administered dose is closer to anesthetic levels than analgesic levels. 2. Prolonged Exposure: The duration of exposure to the vapor is too long.1. Reduce Concentration: Lower the vaporizer setting. Refer to your dose-response data to select an appropriate concentration. 2. Shorten Exposure Time: Decrease the duration the animal is in the induction chamber.
Guide 2: In-Vitro Cell-Based Assays (e.g., Cultured Neurons, Cell Lines)

This guide addresses challenges specific to applying a volatile compound in a cell culture setting.

Observed Problem Potential Cause Recommended Solution
Low reproducibility of results across experiments. 1. Unstable Methoxyflurane Concentration: The compound rapidly evaporates from open systems (e.g., culture plates, perfusion reservoirs), leading to a much lower and unpredictable actual concentration compared to the nominal concentration.[4] 2. Temperature Fluctuations: Changes in temperature will alter the vapor pressure and solubility of Methoxyflurane.1. Use a Closed/Sealed System: Whenever possible, use sealed chambers for incubation. For perfusion, minimize the distance between the reservoir and the cells and keep lines covered.[4] 2. Prepare Solutions Fresh: Dilute Methoxyflurane stock into your media or buffer immediately before application.[1] 3. Control Temperature: Maintain a stable temperature for all solutions and the experimental chamber.
Unexpected cytotoxicity or decrease in cell viability. 1. High Compound Concentration: Off-target effects can occur at high concentrations. 2. Solvent Toxicity: The solvent used for the Methoxyflurane stock solution (e.g., DMSO) may be causing cytotoxicity. 3. Contamination: Microbial contamination can confound viability assay results.1. Titrate Concentration: Perform a concentration-response curve to determine the therapeutic window and identify cytotoxic levels. 2. Run Solvent Control: Always include a vehicle control group treated with the same concentration of solvent used in the highest Methoxyflurane dose. 3. Test for Contamination: Regularly test cell stocks for mycoplasma or other contaminants.
No observable effect in a functional assay (e.g., no change in synaptic currents). 1. Low/Absent Target Expression: The cell line may not express the target receptors (e.g., specific GABA-A receptor subunits) at a sufficient level.[8] 2. Insufficient Concentration: Due to evaporation, the actual concentration reaching the cells may be negligible. 3. Rapid Washout: The effect may be transient and missed if recording is not timed correctly with application.1. Validate Cell Model: Confirm target receptor expression using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line engineered to overexpress the receptor. 2. Verify Application: For electrophysiology, apply Methoxyflurane via a perfusion system that is close to the recording chamber.[1] Consider direct measurement of bath concentration if possible.[4] 3. Record During Application: Ensure data acquisition is continuous before, during, and after compound application to capture transient effects.[1]

Data Presentation

Quantitative data from experiments should be summarized for clarity. Below are examples based on typical preclinical studies.

Table 1: Analgesic Efficacy in Hot Plate Test

Treatment GroupNBaseline Latency (s)Post-Treatment Latency (s)% Increase in Latency
Vehicle Control1012.5 ± 1.113.1 ± 1.34.8%
Methoxyflurane (0.2%)1012.3 ± 1.421.5 ± 2.074.8%
Methoxyflurane (0.4%)1012.6 ± 1.228.9 ± 2.5**129.4%
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are Mean ± SEM.

Table 2: Common Adverse Events in Clinical Analgesic Studies

Adverse EventMethoxyflurane Group (N=102)Placebo Group (N=101)
Dizziness36.3%10.9%
Headache19.6%12.9%
Somnolence4.9%0.0%
Data summarized from a randomized, double-blind, placebo-controlled study.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Patch-Clamp Electrophysiology
  • Objective: To measure the effect of Methoxyflurane on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured hippocampal neurons.

  • Methodology:

    • Preparation: Culture primary hippocampal neurons on glass coverslips for 14-21 days. Prepare artificial cerebrospinal fluid (aCSF) and an internal pipette solution with high chloride content to study IPSCs.

    • Recording: Establish a whole-cell voltage-clamp recording from a neuron. Hold the neuron at -70 mV to isolate GABA-A currents.

    • Baseline: Record spontaneous or evoked IPSCs for 5 minutes to establish a stable baseline.

    • Application: Prepare a stock solution of Methoxyflurane in DMSO. Immediately before use, dilute to the final desired concentration (e.g., 100 µM) in aCSF. Perfuse the recording chamber with the Methoxyflurane-containing aCSF for 5-10 minutes.

    • Washout: Perfuse the chamber with standard aCSF for 10-15 minutes to record recovery.

    • Analysis: Measure the average frequency, amplitude, and decay kinetics of IPSCs before, during, and after Methoxyflurane application using appropriate software. An increase in IPSC amplitude or duration indicates potentiation of GABA-A receptors.[1]

Protocol 2: In-Vivo Hot Plate Test
  • Objective: To assess the analgesic effect of inhaled Methoxyflurane on thermal nociception in rodents.

  • Methodology:

    • Acclimation: Acclimatize animals to the testing room for at least 60 minutes. Habituate them to the testing apparatus (hot plate turned off) to reduce stress.

    • Baseline Latency: Place each animal on the hot plate maintained at a constant temperature (e.g., 55°C). Start a timer and record the latency to the first sign of nociception (e.g., paw licking, jumping). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.

    • Administration: Place the animal in a sealed induction chamber connected to a calibrated vaporizer delivering a specific concentration of Methoxyflurane vapor (e.g., 0.2% v/v in air) for a predetermined duration (e.g., 10 minutes).

    • Post-Treatment Latency: Immediately after vapor exposure, place the animal back on the hot plate and measure the response latency again.

    • Analysis: Compare the pre- and post-treatment latencies. A statistically significant increase in latency indicates an analgesic effect.[2]

Visualizations: Signaling Pathways and Workflows

GABA_A_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space GABA GABA GABA_R GABA-A Receptor (Ligand-Gated Ion Channel) GABA->GABA_R Binds to orthosteric site Methoxy Methoxyflurane Methoxy->GABA_R Binds to allosteric site Cl_ion Cl- Influx GABA_R->Cl_ion Channel Opens Hyper Membrane Hyperpolarization Cl_ion->Hyper Leads to Inhibition Decreased Neuronal Excitability & Firing Hyper->Inhibition Results in

Caption: Methoxyflurane potentiates GABA-A receptor signaling.

Experimental_Workflow cluster_Setup Phase 1: Preparation cluster_Treatment Phase 2: Intervention cluster_Test Phase 3: Testing & Analysis Acclimate Acclimatize Animal to Environment Baseline Measure Baseline Nociceptive Response Acclimate->Baseline Randomize Randomize into Groups (Vehicle vs. Methoxyflurane) Baseline->Randomize Administer Administer Vapor via Sealed Chamber Randomize->Administer PostTest Measure Post-Treatment Nociceptive Response Administer->PostTest Analyze Analyze Data (Compare Latencies) PostTest->Analyze Conclusion Draw Conclusion on Analgesic Efficacy Analyze->Conclusion

Caption: General workflow for in-vivo analgesic testing.

References

Technical Support Center: Improving Small Molecule Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing a low yield in our final synthesis step. What are the most common causes?

Low yields are a frequent challenge in multi-step organic synthesis. The causes can be broadly categorized as follows:

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time are critical parameters. Deviations from the optimal range for these conditions can significantly impact yield.[1][]

  • Purity of Reactants: The presence of impurities in starting materials or intermediates can lead to the formation of unwanted byproducts and reduce the yield of the desired product.

  • Inefficient Reagents: The choice and quality of reagents, such as coupling agents or catalysts, are crucial for reaction efficiency.

  • Steric Hindrance: The three-dimensional arrangement of atoms in the reacting molecules can physically obstruct the reaction, leading to lower yields.

  • Product Degradation: The target molecule itself might be unstable under the reaction or work-up conditions, leading to degradation and loss of product.

Q2: How can we minimize the formation of byproducts during the reaction?

Byproduct formation is a common issue that can complicate purification and reduce the overall yield. Here are some strategies to minimize it:

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters can help favor the desired reaction pathway over side reactions.[3]

  • Choice of Solvent: The polarity and nature of the solvent can influence the reaction pathway. Experimenting with different solvents can sometimes suppress byproduct formation.

  • Use of Protective Groups: In complex molecules with multiple reactive sites, using protecting groups can prevent unwanted side reactions.

  • Control of Stoichiometry: Precise control over the ratio of reactants is essential. An excess of one reactant might lead to the formation of byproducts.

Q3: Our product is difficult to purify. What purification strategies can we employ?

Purification is a critical step to obtain a high-purity final product. If standard purification methods are not effective, consider the following:

  • Chromatography Techniques: Beyond standard column chromatography, techniques like reverse-phase chromatography, size-exclusion chromatography, or chiral chromatography (for enantiomers) can be effective.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent system is critical for successful recrystallization.

  • Distillation: For volatile compounds, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during small molecule synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect reaction temperature.Optimize the temperature in small increments (e.g., 5-10°C). Some reactions require heating, while others need to be cooled to prevent side reactions.[1]
Inactive catalyst or reagent.Use a fresh batch of catalyst or reagent. Ensure proper storage conditions to maintain activity.
Presence of inhibitors.Ensure all glassware is clean and free of contaminants. Purify starting materials to remove any potential inhibitors.
Formation of Multiple Byproducts Reaction time is too long.Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reactions.
Incorrect pH of the reaction mixture.For acid or base-catalyzed reactions, carefully control the pH to favor the desired reaction pathway.
Air or moisture sensitivity.If reactants or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Product Degradation during Work-up Unstable product at room temperature.Perform the work-up and purification steps at a lower temperature (e.g., in an ice bath).
Sensitivity to acid or base.Use neutral washing agents during extraction and avoid strong acids or bases if the product is sensitive.
Light sensitivity.Protect the reaction and product from light by using amber-colored glassware or covering the setup with aluminum foil.

Experimental Protocols

Below are generalized protocols for key experimental techniques used in synthesis optimization.

Protocol 1: General Procedure for Reaction Condition Optimization
  • Baseline Experiment: Set up the reaction using the initially proposed conditions (e.g., specific solvent, temperature, and reactant stoichiometry).

  • Parameter Variation: Systematically vary one parameter at a time while keeping others constant. For example:

    • Temperature: Run the reaction at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).

    • Solvent: Test a range of solvents with different polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide).

    • Catalyst Loading: Vary the amount of catalyst used (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Analysis: Analyze the crude reaction mixture from each experiment using HPLC or GC to determine the yield of the desired product and the level of impurities.

  • Data Evaluation: Compare the results to identify the optimal conditions for maximizing the yield and minimizing byproducts.

Protocol 2: Work-up and Purification
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature and quench it by adding an appropriate solution (e.g., water, saturated ammonium (B1175870) chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine to remove impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique such as column chromatography or recrystallization.

Data Presentation

The following table provides a hypothetical example of how to present data from reaction optimization experiments.

Entry Solvent Temperature (°C) Catalyst Loading (mol%) Yield (%)
1Dichloromethane (DCM)25545
2Tetrahydrofuran (THF)25562
3Acetonitrile (MeCN)25555
4Tetrahydrofuran (THF)40575
5Tetrahydrofuran (THF)60572 (degradation observed)
6Tetrahydrofuran (THF)40268
7Tetrahydrofuran (THF)401078

Visualizations

Diagram 1: General Workflow for Synthesis Troubleshooting

G A Low Yield or Impurity Issue Identified B Analyze Reaction Parameters A->B C Review Starting Material Purity A->C D Evaluate Work-up & Purification A->D E Systematic Optimization (DOE) B->E C->E D->E F Modify Synthesis Route E->F No Improvement G Problem Solved E->G Success F->E

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

Diagram 2: Decision Tree for Reaction Optimization

G A Initial Reaction Conditions B Is Yield > 80%? A->B C Proceed to Scale-up B->C Yes D Optimize Temperature B->D No E Optimize Solvent D->E F Optimize Catalyst/Reagent E->F G Re-evaluate Yield F->G G->B

Caption: A decision-making process for optimizing reaction conditions to improve yield.

References

Overcoming resistance to Pentorex effects in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentorex. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound effects observed in long-term studies.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the novel tyrosine kinase 'KTR1' (Kinase Target Receptor 1), a critical component of the 'Growth Factor Signaling Pathway' (GFSP) implicated in the proliferation and survival of various cancer cell lines. While showing promising initial efficacy, long-term studies have indicated the development of resistance, a common challenge in targeted cancer therapy. This guide provides insights and practical protocols to investigate and potentially overcome this resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What are the potential causes?

A1: The gradual loss of efficacy is a hallmark of acquired resistance. The primary suspected mechanisms include:

  • Target Alteration: Mutations in the KTR1 gene that prevent this compound from binding effectively.

  • Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the GFSP pathway.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.[1][2]

  • Phenotypic Changes: Alterations in the cellular phenotype, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., IC50 determination) to quantify the shift in sensitivity to this compound.

  • Sequence the Target: Isolate genomic DNA or RNA from resistant cells and sequence the KTR1 gene to identify potential mutations.

  • Analyze Protein Expression: Use Western blotting to assess the expression levels of KTR1, downstream effectors of the GFSP pathway, and markers of potential bypass pathways (e.g., members of the PI3K/Akt or MAPK/ERK pathways).

  • Evaluate Drug Efflux: Utilize assays to measure the activity of ABC transporters, such as a rhodamine 123 efflux assay.

Q2: How can we differentiate between target-specific resistance and the activation of bypass pathways?

A2: This can be elucidated through a combination of molecular and cellular biology techniques.

  • Western Blot Analysis: Probe for the phosphorylation status of KTR1 and its downstream targets. If KTR1 phosphorylation is still inhibited by this compound in resistant cells, it suggests the activation of a bypass pathway. Conversely, if KTR1 phosphorylation is restored despite this compound treatment, a target mutation is more likely.

  • Combination Therapy Studies: Treat resistant cells with this compound in combination with inhibitors of suspected bypass pathways (e.g., PI3K or MEK inhibitors). A synergistic effect would indicate the involvement of that bypass pathway.

Q3: Are there any known strategies to overcome this compound resistance?

A3: Yes, several strategies are currently under investigation and are based on general principles of overcoming drug resistance in cancer therapy.[3][4]

  • Combination Therapy: As mentioned above, combining this compound with an inhibitor of a bypass pathway can be effective.

  • Next-Generation Inhibitors: If resistance is due to a specific KTR1 mutation, a next-generation KTR1 inhibitor designed to bind to the mutated form may be necessary.

  • Inhibition of Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor, such as verapamil (B1683045) or tariquidar, can increase the intracellular concentration of this compound.[1]

  • Targeting Downstream Effectors: If the resistance mechanism is upstream of a critical downstream effector, targeting that effector directly may restore therapeutic efficacy.

Quantitative Data Summary

The following tables summarize hypothetical data from long-term studies investigating this compound resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationThis compound IC50 (nM)Fold Resistance
CancerCell-S (Sensitive)0 months101
CancerCell-R (Resistant)6 months25025
CancerCell-R + Inhibitor X6 months151.5

Inhibitor X is a hypothetical inhibitor of a bypass pathway.

Table 2: Relative Gene Expression of KTR1 and ABCB1 in this compound-Treated Cells

Cell LineGeneRelative mRNA Expression (Fold Change vs. Untreated)
CancerCell-SKTR11.2
CancerCell-SABCB11.5
CancerCell-RKTR11.3
CancerCell-RABCB115.8

ABCB1 is a gene that codes for an ABC transporter.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

Objective: To quantify the concentration of this compound required to inhibit 50% of cell growth.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin (B115843) or a tetrazolium-based compound) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of viable cells against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

Objective: To assess the phosphorylation status and expression levels of proteins in the GFSP and potential bypass pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of KTR1 and other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Pentorex_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor KTR1_Receptor KTR1 Growth_Factor->KTR1_Receptor Binds Downstream_Effector_1 Effector 1 KTR1_Receptor->Downstream_Effector_1 Activates Downstream_Effector_2 Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Cell_Proliferation Cell_Proliferation Downstream_Effector_2->Cell_Proliferation Cell_Survival Cell_Survival Downstream_Effector_2->Cell_Survival This compound This compound This compound->KTR1_Receptor Inhibits

Caption: The hypothetical signaling pathway of this compound.

Resistance_Workflow Start Observed Resistance IC50_Assay Confirm Resistance (IC50 Assay) Start->IC50_Assay Sequence_KTR1 Sequence KTR1 Gene IC50_Assay->Sequence_KTR1 Mutation_Found Mutation Found? Sequence_KTR1->Mutation_Found Next_Gen_Inhibitor Consider Next-Generation KTR1 Inhibitor Mutation_Found->Next_Gen_Inhibitor Yes Western_Blot Analyze Bypass Pathways (Western Blot) Mutation_Found->Western_Blot No End Therapeutic Strategy Next_Gen_Inhibitor->End Bypass_Active Bypass Pathway Active? Western_Blot->Bypass_Active Combination_Therapy Test Combination Therapy Bypass_Active->Combination_Therapy Yes Efflux_Assay Assess Drug Efflux Bypass_Active->Efflux_Assay No Combination_Therapy->End Efflux_Increased Efflux Increased? Efflux_Assay->Efflux_Increased Efflux_Inhibitor Consider Efflux Pump Inhibitor Efflux_Increased->Efflux_Inhibitor Yes Efflux_Increased->End No Efflux_Inhibitor->End

Caption: Experimental workflow for investigating this compound resistance.

Resistance_Mechanisms cluster_solutions Potential Solutions Pentorex_Resistance This compound Resistance Target_Alteration Target Alteration (KTR1 Mutation) Pentorex_Resistance->Target_Alteration Bypass_Pathways Bypass Pathway Activation Pentorex_Resistance->Bypass_Pathways Drug_Efflux Increased Drug Efflux Pentorex_Resistance->Drug_Efflux Next_Gen_Inhibitor Next-Generation Inhibitor Target_Alteration->Next_Gen_Inhibitor Combination_Therapy Combination Therapy Bypass_Pathways->Combination_Therapy Efflux_Inhibitor Efflux Pump Inhibitor Drug_Efflux->Efflux_Inhibitor

Caption: Logical relationships of this compound resistance mechanisms.

References

Side effects of Pentorex in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Pentorex Technical Support Center

Disclaimer: The following information is provided for research and developmental purposes only. "this compound" is a hypothetical compound, and the data presented here is based on findings from studies on analogous compounds, primarily pantoprazole (B1678409), and general toxicological principles in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed acute side effects of this compound in rodent models?

A1: In acute toxicity studies with analogous compounds in rodents, the most frequently observed clinical signs at high doses include ataxia (loss of coordination), decreased activity, prostration (complete exhaustion), and changes in respiratory rate.[1] In some cases, tremors and convulsions have been noted prior to mortality at lethal doses.[1]

Q2: Are there any known sex-dependent differences in the acute toxicity of this compound?

A2: Yes, for similar compounds, sex-dependent differences in lethal dose 50 (LD50) values have been reported. For instance, in one study with an analogous thiol metabolite, the LD50 was 360 mg/kg for male rats and 340 mg/kg for female rats.[1] Researchers should consider potential sex-dependent variations in their experimental design and data analysis.

Q3: What are the potential long-term side effects of this compound administration in animal models?

A3: Sub-chronic and chronic administration of analogous proton pump inhibitors (PPIs) in animal models have raised concerns about potential effects on the vascular endothelium and renal tissue.[2] One study indicated that sub-chronic administration of a PPI in rats caused moderate, dose-dependent vascular endothelial dysfunction and renal dysfunction.[2] This was associated with decreased nitric oxide availability and increased oxidative stress.[2]

Q4: Have any adverse effects been observed in non-rodent models, such as canines or ruminants?

A4: In beagle dogs, acute oral administration of an analogous compound showed clinical signs similar to rodents, including decreased activity and ataxia.[1] A retrospective study in hospitalized ruminants (cattle, goats, and sheep) receiving a similar compound noted instances of hypomagnesemia and edema in some cattle.[3][4] However, the study concluded that these changes were not always clinically significant and may have been related to the animals' underlying diseases.[3][4]

Troubleshooting Guides

Issue 1: High incidence of mortality at calculated therapeutic doses during initial in vivo studies.

  • Possible Cause: Miscalculation of dose conversion from in vitro to in vivo models, or unexpected species-specific sensitivity.

  • Troubleshooting Steps:

    • Verify Dose Calculations: Double-check allometric scaling calculations from smaller to larger animal models.

    • Conduct a Dose-Ranging Study: Perform a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD).

Issue 2: Inconsistent or paradoxical results in behavioral assessments.

  • Possible Cause: The clinical signs of toxicity (e.g., lethargy, ataxia) may be interfering with the behavioral endpoints being measured.

  • Troubleshooting Steps:

    • Uncouple Toxicity and Efficacy Studies: Conduct separate studies to determine the toxicity profile and the therapeutic efficacy at different dose levels.

    • Refine Behavioral Test Battery: Select behavioral tests that are less likely to be influenced by motor impairments.

    • Include Comprehensive Clinical Observations: Systematically record all clinical signs of toxicity alongside behavioral measurements to aid in data interpretation.

Issue 3: Significant weight loss in treatment groups compared to controls.

  • Possible Cause: This could be a direct toxic effect of the compound or an indirect effect due to decreased food and water consumption, possibly caused by malaise.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption for all groups.

    • Assess Palatability of Dosing Formulation: If the compound is administered in food or water, consider if it has an aversive taste.

    • Conduct Pair-Fed Control Group: Include a control group that is fed the same amount of food as consumed by the treatment group to differentiate between direct toxicity and effects of reduced caloric intake.

Quantitative Data Summary

Table 1: Acute Toxicity of an Analogous Compound (Pantoprazole) in Rodent Models

SpeciesRoute of AdministrationSexLD50 (mg/kg)Highest Non-Lethal Dose (mg/kg)Minimum Lethal Dose (mg/kg)Observed Clinical SignsCitation
Rat (Thiol Metabolite)OralMale360240360Ataxia, loss of muscle tone, prostration, hypothermia, reduced activity, ptosis, piloerection, hunchbacked posture[1]
Rat (Thiol Metabolite)OralFemale340160240Ataxia, loss of muscle tone, prostration, hypothermia, reduced activity, ptosis, piloerection, hunchbacked posture[1]
MouseIntravenousMale302220270Reduced activity, prostration, increased respiration rate, tremors, convulsions[1]
MouseIntravenousFemale390220270Reduced activity, prostration, increased respiration rate, tremors, convulsions[1]

Table 2: Acute Toxicity of an Analogous Compound (Pantoprazole) in Non-Rodent Models

SpeciesRoute of AdministrationMaximum Non-Lethal Dose (mg/kg)Minimum Lethal Dose (mg/kg)Observed Clinical SignsCitation
Beagle DogOral3001000Decreased activity, ataxia[1]
Beagle DogIntravenous150~300Decreased activity, ataxia[1]

Experimental Protocols

Protocol 1: Sub-Chronic Vascular and Renal Toxicity Assessment in Rats

  • Objective: To evaluate the potential for this compound to induce vascular endothelial dysfunction and renal abnormalities following repeated administration.

  • Animal Model: Male Wistar rats.

  • Dosing Regimen:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: Low dose this compound (e.g., 4 mg/kg, orally, once daily).

    • Group 3: Medium dose this compound (e.g., 8 mg/kg, orally, once daily).

    • Group 4: High dose this compound (e.g., 16 mg/kg, orally, once daily).

    • Duration: 12 weeks.

  • Key Assessments:

    • Vascular Function: At the end of the study, isolate the thoracic aorta and assess its contractility in an organ bath in response to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).

    • Biochemical Markers: Collect blood samples to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and nitrite/nitrate concentrations.

    • Oxidative Stress Markers: Analyze tissue homogenates from the aorta and kidneys for levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD).

    • Histopathology: Collect aorta and kidney tissues for histological examination to assess structural integrity.[2]

Visualizations

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Terminal Analysis cluster_conclusion Phase 4: Conclusion start Hypothesis: This compound may have off-target effects acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization randomization Randomization into Groups (Control, Low, Med, High Dose) acclimatization->randomization dosing Daily Dosing (e.g., Oral Gavage) randomization->dosing clinical_obs Daily Clinical Observations (Activity, Posture, etc.) dosing->clinical_obs bw_food Weekly Body Weight & Food/Water Intake clinical_obs->bw_food bw_food->dosing blood_collection Terminal Blood Collection (Hematology & Chemistry) bw_food->blood_collection necropsy Gross Necropsy blood_collection->necropsy histopathology Histopathology of Key Organs necropsy->histopathology data_analysis Data Analysis & Statistics histopathology->data_analysis conclusion Conclusion on Side Effect Profile data_analysis->conclusion Signaling_Pathway cluster_cellular Cellular Effects cluster_tissue Tissue-Level Outcomes This compound High-Dose this compound ros Increased Reactive Oxygen Species (ROS) This compound->ros induces no_synthase eNOS Uncoupling This compound->no_synthase causes ros->no_synthase contributes to renal_damage Renal Tissue Abnormalities ros->renal_damage damages no Decreased Nitric Oxide (NO) no_synthase->no leads to ved Vascular Endothelial Dysfunction no->ved results in

References

Technical Support Center: Penthrox (Methoxyflurane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Penthrox (methoxyflurane).

FAQs: Understanding and Mitigating Off-Target Effects of Penthrox (Methoxyflurane)

Q1: What is Penthrox (methoxyflurane) and what is its primary mechanism of action?

Penthrox is an inhaled medication used for the relief of moderate to severe pain in conscious adults with trauma.[1][2] It contains the active ingredient methoxyflurane (B143068), a volatile anaesthetic agent.[3][4] When inhaled at low concentrations, it provides analgesia without producing full anaesthesia.[3] The exact mechanism of its analgesic action is not fully understood.[4][5]

Q2: What are the known off-target effects and side effects of Penthrox (methoxyflurane)?

The most significant off-target effect of methoxyflurane is dose-related nephrotoxicity (kidney damage) and hepatotoxicity (liver damage), particularly at high doses used for general anaesthesia.[1][6] Common, less severe side effects include dizziness, drowsiness, nausea, and headache.[6][7]

Q3: How can the risk of nephrotoxicity and hepatotoxicity associated with methoxyflurane be minimized?

The primary strategy to minimize renal and hepatic toxicity is strict adherence to the recommended dosage. For analgesia, the maximum recommended dose is 6 mL per day and 15 mL per week, and it should not be used on consecutive days.[1][8] Exceeding these doses significantly increases the risk of irreversible kidney damage.[8] Cautious use is advised in the elderly and patients with pre-existing renal or hepatic impairment.[4][6]

Q4: Are there specific patient populations who are at higher risk for adverse effects from Penthrox (methoxyflurane)?

Yes, certain individuals are at a higher risk. These include:

  • Patients with a personal or family history of malignant hyperthermia.[7][8]

  • Individuals with a history of liver damage from previous use of methoxyflurane or other halogenated anaesthetics.[6][7]

  • Patients with clinically significant renal impairment.[6]

  • Individuals with an altered level of consciousness.[6]

  • Patients with cardiovascular instability or respiratory depression.[6]

Q5: What are the best practices for controlling and monitoring for potential off-target effects during pre-clinical and clinical studies?

A multi-faceted approach is essential:

  • Dose-Response Studies: Conduct thorough dose-escalation studies to identify the minimal effective concentration that provides analgesia while minimizing adverse effects.

  • Genetic Validation: While the precise molecular targets for analgesia are not fully elucidated, genetic approaches such as using knockout models (e.g., CRISPR-Cas9) or knockdown techniques (e.g., siRNA) for suspected off-targets can help differentiate on-target from off-target effects.

  • Secondary Pharmacology Screening: Utilize broad-panel screening against a wide range of receptors, enzymes, and ion channels to identify potential unintended interactions.

  • Biomarker Monitoring: In clinical settings, regularly monitor renal and liver function tests (e.g., serum creatinine, BUN, liver enzymes) to detect early signs of toxicity.[8]

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem 1: Inconsistent analgesic efficacy is observed at the same administered dose of methoxyflurane.

  • Possible Cause: Variability in patient inhalation technique, differences in patient metabolism, or improper use of the Penthrox inhaler.

  • Troubleshooting Steps:

    • Standardize Inhaler Use: Ensure all subjects are properly instructed on how to use the Penthrox inhaler, including the initial gentle breaths and subsequent normal breathing.[4]

    • Monitor Patient Administration: Supervise self-administration to ensure correct usage. The device is designed to be self-limiting; as a patient becomes drowsy, their hand will fall away, preventing further inhalation.[2]

    • Assess Metabolic Profile: Consider genotyping for cytochrome P450 enzymes (CYP 2E1, 2B6, and 2A6) that are involved in methoxyflurane metabolism, as variations could influence efficacy and toxicity.[5]

Problem 2: Elevated liver or kidney function markers are observed in a subset of study participants.

  • Possible Cause: Exceeding the recommended dose, pre-existing undiagnosed renal or hepatic conditions, or co-administration of other nephrotoxic or hepatotoxic drugs.

  • Troubleshooting Steps:

    • Verify Dosing Records: Immediately confirm the administered doses for the affected participants.

    • Review Co-administered Medications: Check for concomitant use of drugs known to have renal or hepatic effects, such as certain antibiotics (e.g., gentamicin, tetracycline), NSAIDs, or sevoflurane.[9][10]

    • Conduct Comprehensive Medical History Review: Re-examine the medical history of the participants for any undisclosed or undiagnosed conditions.

    • Implement a Washout Period: Ensure an adequate washout period between studies and advise against use on consecutive days.[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Target Cellular Toxicity

  • Cell Culture: Culture human renal proximal tubule epithelial cells (e.g., HK-2) and human hepatocytes (e.g., HepG2) in their respective recommended media.

  • Compound Preparation: Prepare a stock solution of methoxyflurane in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of concentrations for testing.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the media with fresh media containing the various concentrations of methoxyflurane. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) to quantify the cytotoxic potential.

Protocol 2: In Vivo Rodent Model for Assessing Analgesia and Acute Toxicity

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Analgesia Assessment (Hot Plate Test):

    • Acclimate the rats to the hot plate apparatus (set to 55°C).

    • Establish a baseline latency for paw withdrawal.

    • Administer a controlled inhalation of a defined concentration of methoxyflurane vapor.

    • At set time points post-administration, place the rats back on the hot plate and record the paw withdrawal latency. An increase in latency indicates an analgesic effect.

  • Acute Toxicity Assessment:

    • Following the analgesia assessment, house the animals for 24-48 hours.

    • Collect blood samples via tail vein or cardiac puncture for analysis of serum creatinine, BUN, ALT, and AST levels.

    • Harvest kidneys and liver for histopathological examination to assess for any cellular damage.

  • Data Analysis: Compare the analgesic effect with the corresponding biochemical and histopathological data to determine the therapeutic window.

Quantitative Data Summary

ParameterValueReference
Recommended Max Daily Dose 6 mL[8]
Recommended Max Weekly Dose 15 mL[1][8]
Onset of Pain Relief 6-10 breaths[4][5]
Duration of Analgesia (3 mL) Up to 25-30 minutes (continuous inhalation)[4][5]
Time to Peak Plasma Concentration 0.25 hours[5]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Culture\n(HK-2, HepG2) Cell Culture (HK-2, HepG2) Methoxyflurane Treatment Methoxyflurane Treatment Cell Culture\n(HK-2, HepG2)->Methoxyflurane Treatment Cytotoxicity Assay\n(MTT/PrestoBlue) Cytotoxicity Assay (MTT/PrestoBlue) Methoxyflurane Treatment->Cytotoxicity Assay\n(MTT/PrestoBlue) Determine IC50 Determine IC50 Cytotoxicity Assay\n(MTT/PrestoBlue)->Determine IC50 Therapeutic Window Assessment Therapeutic Window Assessment Determine IC50->Therapeutic Window Assessment Compare Rodent Model Rodent Model Analgesia Testing\n(Hot Plate) Analgesia Testing (Hot Plate) Rodent Model->Analgesia Testing\n(Hot Plate) Acute Toxicity Monitoring Acute Toxicity Monitoring Analgesia Testing\n(Hot Plate)->Acute Toxicity Monitoring Biochemical & Histological Analysis Biochemical & Histological Analysis Acute Toxicity Monitoring->Biochemical & Histological Analysis Biochemical & Histological Analysis->Therapeutic Window Assessment Compare

Experimental workflow for assessing off-target toxicity.

mitigation_strategy Start Start Adhere to Dose Guidelines Adhere to Dose Guidelines Start->Adhere to Dose Guidelines Screen Patient History Screen Patient History Start->Screen Patient History Monitor Renal & Hepatic Function Monitor Renal & Hepatic Function Adhere to Dose Guidelines->Monitor Renal & Hepatic Function Screen Patient History->Monitor Renal & Hepatic Function Avoid Co-administration with Nephrotoxic/Hepatotoxic Drugs Avoid Co-administration with Nephrotoxic/Hepatotoxic Drugs Monitor Renal & Hepatic Function->Avoid Co-administration with Nephrotoxic/Hepatotoxic Drugs Minimize Off-Target Effects Minimize Off-Target Effects Avoid Co-administration with Nephrotoxic/Hepatotoxic Drugs->Minimize Off-Target Effects

Logical flow for minimizing off-target effects in a clinical setting.

References

Calibrating instruments for accurate Pentorex measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pentorex Assay System. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on instrument calibration and troubleshooting to ensure accurate and reproducible this compound measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement critical?

This compound is a key protein biomarker used in drug development to assess therapeutic efficacy and disease progression. Accurate measurement is crucial for reliable data interpretation, clinical decision-making, and regulatory compliance. The this compound assay is a colorimetric method, meaning the concentration of this compound is determined by a change in color intensity, which is measured as absorbance by a spectrophotometer.[1]

Q2: How often should I calibrate my spectrophotometer for this compound measurement?

For optimal performance, it is recommended to perform a calibration check daily or before each new batch of experiments.[2] A full recalibration is necessary after major instrument maintenance, when changing reagent lots, or if quality control samples fall outside of acceptable ranges.[3][4] Regular calibration ensures that the instrument provides precise and reliable readings, forming the basis for valid scientific results.[5]

Q3: What are the essential parameters to check during instrument calibration?

The primary parameters to verify for spectrophotometers are photometric accuracy (the accuracy of the absorbance reading), wavelength accuracy, and stray light.[6][7] These checks confirm that the instrument is performing correctly across its operational range.[6][7]

Q4: What is a standard curve and why is it necessary for the this compound assay?

A standard curve is a graph that plots the known concentrations of a substance against the instrument's response (e.g., absorbance).[8][9] For the this compound assay, you must create a standard curve using a series of this compound standards with known concentrations. This curve allows you to determine the concentration of this compound in your unknown samples by comparing their absorbance readings to the curve.[8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: My standard curve has a low R² value (less than 0.99).

  • Question: What causes a poor standard curve and how can I fix it?

  • Answer: A low R² value indicates that the data points do not closely fit the linear regression line, suggesting variability in your assay. Common causes include:

    • Pipetting Errors: Inaccurate or inconsistent pipetting when preparing your serial dilutions. Always use calibrated pipettes and proper technique.

    • Incorrect Dilutions: Errors in calculating the concentrations for your serial dilutions. Double-check all calculations before preparing standards.[10]

    • Reagent Instability: Degradation of standards or reagents due to improper storage.[4] Ensure all components are stored at the recommended temperature and are within their expiration dates.

    • Contamination: Contamination of standards, reagents, or cuvettes can lead to inaccurate readings.[11]

Problem 2: I am observing high background noise or absorbance readings in my blank samples.

  • Question: Why are my blank readings high and how can I reduce the background signal?

  • Answer: High background noise can mask the true signal from your samples and reduce the sensitivity of the assay.[1] Potential causes include:

    • Contaminated Reagents or Solvent: The buffer or solvent used to prepare the blank and samples may be contaminated.[11][12] Use fresh, high-purity solvents for all experiments.

    • Dirty or Scratched Cuvettes: Residue or imperfections on the cuvette can scatter light and increase absorbance readings.[11][13] Always clean cuvettes thoroughly and inspect them for scratches before use.[11]

    • Instrument Drift: The instrument's baseline may drift over time.[13] Ensure the spectrophotometer has had adequate warm-up time as specified by the manufacturer.[14]

Problem 3: My this compound measurements are inconsistent between replicates.

  • Question: What leads to poor reproducibility in the this compound assay?

  • Answer: Inconsistent results between replicates are a common issue in colorimetric assays.[1] The source of this variability can often be traced to:

    • Inhomogeneous Mixing: The sample and reagents may not be mixed thoroughly, leading to localized concentration differences.[15] Ensure complete mixing before taking a measurement.

    • Temperature Fluctuations: The rate of the colorimetric reaction can be sensitive to temperature.[11] Allow all reagents and samples to reach room temperature before starting the assay and avoid placing the plate on a cold or warm surface.

    • Sample Evaporation: If using a multi-well plate, samples in the outer wells may evaporate more quickly. Consider using a plate sealer or not using the outermost wells for critical samples.

Quantitative Data Summary

For reliable this compound quantification, your calibration and quality control must meet specific criteria.

Table 1: Instrument Performance & Calibration Acceptance Criteria

ParameterRecommended SpecificationCheck Frequency
Wavelength Accuracy ± 1 nm in the UV range (190-400 nm)Monthly
± 3 nm in the Visible range (400-700 nm)[7]
Photometric Accuracy Within ± 0.005 Absorbance Units (AU)Daily
Stray Light < 0.1% Transmission (%T)Quarterly
Standard Curve R² Value ≥ 0.99[10]Per Assay
Quality Control (QC) Samples Within ± 15% of the known concentrationPer Assay

Key Experimental Protocol

Protocol: Generating a Standard Curve for this compound Quantification

This protocol outlines the steps to prepare a set of standards and generate a standard curve for determining the concentration of this compound in unknown samples.

  • Prepare a Stock Solution: Reconstitute the lyophilized this compound standard in the provided assay buffer to create a 1000 ng/mL stock solution. Mix gently by inversion.

  • Perform Serial Dilutions: a. Label a series of microcentrifuge tubes from 1 to 7. b. Add 500 µL of assay buffer to tubes 2 through 7. c. Add 1000 µL of the 1000 ng/mL stock solution to tube 1. d. Transfer 500 µL from tube 1 to tube 2. Mix thoroughly. e. Continue this 1:2 serial dilution process by transferring 500 µL from the previously mixed tube to the next, through tube 7. This will create standards with concentrations of 1000, 500, 250, 125, 62.5, 31.25, and 15.625 ng/mL. f. Use the assay buffer as the zero standard (0 ng/mL).

  • Assay Procedure: a. Add 50 µL of each standard, unknown sample, and quality control sample to the appropriate wells of a 96-well plate. It is recommended to run all samples in triplicate. b. Add 100 µL of the this compound detection reagent to each well. c. Incubate the plate at room temperature for 20 minutes, protected from light.

  • Measurement: a. Set the spectrophotometer to read absorbance at the specified wavelength for the this compound assay. b. Measure the absorbance of each well.

  • Data Analysis: a. Calculate the average absorbance for each set of replicates. b. Subtract the average absorbance of the zero standard (blank) from all other readings. c. Plot the background-corrected absorbance (Y-axis) against the known this compound concentration (X-axis).[8] d. Apply a linear regression fit to the data points and determine the equation of the line (y = mx + c) and the R² value.[16] e. Use this equation to calculate the concentration of this compound in your unknown samples.[17]

Visual Guides

The following diagrams illustrate key workflows and logical relationships in the this compound measurement and troubleshooting process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Reagents & Standards D Dispense Standards, Samples, & QCs A->D B Instrument Warm-up & Calibration F Measure Absorbance B->F C Prepare Samples (Unknowns & QCs) C->D E Add Detection Reagent & Incubate D->E E->F G Generate Standard Curve F->G H Calculate Unknown Concentrations G->H

Caption: Workflow for this compound Quantification.

G Start Inaccurate Results (e.g., Low R², High CV) CheckCurve Review Standard Curve (R² < 0.99?) Start->CheckCurve CheckBlanks Review Blank Readings (High Absorbance?) Start->CheckBlanks CheckInstrument Review Instrument QC (Calibration OK?) Start->CheckInstrument CheckPrep Pipetting or Dilution Error? CheckCurve->CheckPrep Yes CheckReagents Reagents Expired or Stored Improperly? CheckPrep->CheckReagents No Sol_Prep Solution: Recalculate & Re-prepare Standards Carefully CheckPrep->Sol_Prep Yes Sol_Reagents Solution: Use Fresh, Validated Reagents & Standards CheckReagents->Sol_Reagents Yes CheckCuvettes Cuvettes Dirty or Scratched? CheckBlanks->CheckCuvettes Yes CheckCuvettes->CheckReagents No Sol_Cuvettes Solution: Clean/Replace Cuvettes & Use Fresh Buffer CheckCuvettes->Sol_Cuvettes Yes Sol_Instrument Solution: Perform Full Instrument Recalibration CheckInstrument->Sol_Instrument No

Caption: Troubleshooting Decision Tree for Inaccurate Results.

References

Pentorex Technical Support Center: Dosage Adjustment for Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Pentorex (phenpentermine) is scarce in publicly available scientific literature. The following guidance is based on data from a closely related compound, phentermine, a sympathomimetic amine with a similar anorectic function. Researchers should use this information as a starting point and conduct their own dose-finding studies for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in preclinical animal studies. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in appetite suppression and locomotor activity between different mouse strains (e.g., C57BL/6 vs. BALB/c) at the same dose of a this compound-like compound. How should we approach dosage adjustment?

A1: This is a common challenge due to the distinct genetic and physiological differences between animal strains. Different strains can have varying metabolic rates and sensitivities to stimulant drugs.

Troubleshooting Steps:

  • Baseline Characterization: Before initiating treatment, establish baseline food and water intake, body weight, and locomotor activity for each strain to have a clear reference point.

  • Dose-Response Study: Conduct a pilot dose-response study for each strain. Start with a low dose and incrementally increase it to find the optimal dose that produces the desired anorectic effect without causing excessive hyperactivity or other adverse effects.

  • Pharmacokinetic (PK) Analysis: If inconsistencies persist, consider a pilot PK study to determine the bioavailability and clearance of the compound in each strain. This can help you understand if the differences in response are due to variations in drug metabolism.

Q2: What are the common adverse effects to monitor for when administering a this compound-like compound, and how can they be managed?

A2: As a sympathomimetic amine, a this compound-like compound can cause central nervous system stimulation. Common adverse effects include:

  • Increased locomotor activity and stereotypy (repetitive, purposeless movements)

  • Insomnia or disruption of the light-dark cycle

  • Increased heart rate and blood pressure

  • Dry mouth, which may lead to decreased food intake due to discomfort

Management Strategies:

  • Dose Reduction: The most straightforward approach is to reduce the dosage.

  • Timing of Administration: Administer the compound at the beginning of the animals' active phase (the dark cycle for rodents) to minimize disruption of their sleep cycle.

  • Environmental Enrichment: Provide environmental enrichment to reduce stress and potentially mitigate stereotypy.

  • Hydration: Ensure easy access to water to counteract the effects of dry mouth.

Troubleshooting Guides

Problem: Inconsistent food intake measurements after administration.

  • Possible Cause: The compound may be causing spillage due to hyperactivity or may be unpalatable if mixed with food.

  • Solution: Administer the compound via oral gavage to ensure accurate dosing. If mixing with food is necessary, conduct palatability tests. Use specialized feeders that minimize spillage.

Problem: Rapid development of tolerance to the anorectic effect.

  • Possible Cause: This is a known characteristic of many stimulant anorectics.

  • Solution: The experimental design should account for this. Short-term studies are often more informative. If longer-term studies are necessary, consider intermittent dosing schedules, though this will require careful planning and justification.

Data on Phentermine Dosage in Animal Studies

The following table summarizes dosages of phentermine, a compound structurally and functionally similar to this compound, used in various animal studies. This data should be used as a reference for designing initial dose-finding experiments for this compound.

Animal SpeciesStrainRoute of AdministrationDosageObserved Effect
MouseAlbinoOral0.3 mg/kg/daySignificant decrease in body weight and food consumption.
MouseLean and Diet-Induced Obese (DIO)Not Specified10 mg/kg/dayReduction in body weight.
RatSprague-DawleyOral2.5 or 5 mg/kgDose-dependent increase in motor activity.
RatNot SpecifiedSubcutaneous30 mg/kgDid not alter body weight gain in pregnant dams compared to pair-fed controls.

Experimental Protocols

Protocol 1: Dose-Response Study for a Novel Anorectic Agent

Objective: To determine the effective dose range of a this compound-like compound for appetite suppression in a specific animal strain.

Methodology:

  • Animal Acclimation: Acclimate animals to individual housing and the specific diet for at least one week.

  • Group Allocation: Randomly assign animals to several groups (e.g., vehicle control and 3-4 dose levels of the compound).

  • Baseline Measurement: Measure and record food intake and body weight for 3-5 days before the start of treatment to establish a stable baseline.

  • Drug Administration: Administer the vehicle or the compound at the designated dose at the same time each day (preferably at the beginning of the dark cycle).

  • Data Collection: Measure food intake and body weight daily. Observe animals for any adverse effects, such as hyperactivity or signs of distress.

  • Data Analysis: Compare the changes in food intake and body weight between the treated groups and the vehicle control group to determine the dose-response relationship.

Visualizations

Signaling Pathway of Anorectic Amphetamine Derivatives

Anorectic_Amphetamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) Amphetamine This compound-like Compound VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT DAT Amphetamine->DAT Reverses Transport NET NET Amphetamine->NET Reverses Transport Vesicle Synaptic Vesicle (DA/NE) VMAT2->Vesicle Packages DA/NE DA Dopamine (B1211576) (DA) DAT->DA Reuptake NE Norepinephrine (NE) NET->NE Reuptake Vesicle->DA Release Vesicle->NE Release D1R D1 Receptor DA->D1R Binds Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds BetaR β-Adrenergic Receptor NE->BetaR Binds POMC POMC Neuron Activation D1R->POMC NPY NPY/AgRP Neuron Inhibition D1R->NPY Alpha1R->POMC Alpha1R->NPY BetaR->POMC Appetite Appetite Suppression POMC->Appetite NPY->Appetite

Caption: Anorectic amphetamine derivatives increase synaptic dopamine and norepinephrine.

Experimental Workflow for Dosage Adjustment

Dosage_Adjustment_Workflow cluster_planning Phase 1: Planning & Baseline cluster_dose_finding Phase 2: Dose-Finding Study cluster_evaluation Phase 3: Evaluation & Refinement SelectStrains Select Animal Strains (e.g., C57BL/6, BALB/c) Acclimation Acclimation & Baseline Measurements SelectStrains->Acclimation DoseResponse Conduct Dose-Response Study in Each Strain Acclimation->DoseResponse Monitor Monitor Food Intake, Body Weight & Side Effects DoseResponse->Monitor DetermineED50 Determine ED50 for Anorectic Effect Monitor->DetermineED50 Consistent Consistent Results? DetermineED50->Consistent Proceed Proceed with Optimal Dose for Each Strain Consistent->Proceed Yes Troubleshoot Troubleshoot: Consider PK Study or Adjust Protocol Consistent->Troubleshoot No Troubleshoot->DoseResponse

Caption: Workflow for determining optimal dosage across different animal strains.

Best practices for storing and handling Pentorex

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentorex

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the initial receipt and inspection of this compound?

Upon receiving a shipment of this compound, immediately inspect the packaging for any signs of damage or tampering. Verify that the container is sealed and that the product name, lot number, and expiration date on the label match your order. The compound should be a white to off-white crystalline solid. Any deviation from this, such as discoloration or clumping, may indicate degradation and should be reported to the supplier immediately.

Q2: What are the optimal long-term storage conditions for solid this compound?

Solid this compound should be stored in a dark, dry, and temperature-controlled environment to maintain its stability.[1][2] The use of amber-colored or opaque containers is essential to protect the compound from light degradation.[1][2][3] For long-term storage, it is recommended to keep the tightly sealed container at -20°C.[1][4]

Q3: How should I prepare solutions of this compound?

Solutions should be prepared fresh for each experiment, if possible. When preparing solutions, work under low-light conditions to minimize exposure.[1][3] If you must prepare stock solutions, they should be stored in light-protected containers at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Q4: My this compound powder appears discolored (yellowish). Can I still use it?

A yellowish tint can be a visual indicator of degradation, possibly due to light exposure or oxidation.[1] It is strongly recommended not to use the discolored compound as its purity and potency may be compromised, which could lead to unreliable experimental results.[1] Discard the compound according to your institution's chemical waste disposal guidelines and use a fresh, properly stored sample.

Q5: I'm observing inconsistent results in my cell-based assays using this compound. What could be the cause?

Inconsistent results can stem from several factors. First, verify the stability of your this compound stock solution; degradation can lead to lower effective concentrations. Prepare fresh dilutions for each experiment. Second, ensure uniform mixing and dissolution of the compound in your culture media. Finally, review your experimental protocol for any variations in incubation times or cell densities.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Precipitation in Stock Solution The concentration of this compound may exceed its solubility in the chosen solvent, or the solution may have been stored at an inappropriate temperature.1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the storage temperature is appropriate for the solvent used.
Low Yield or Inactivity in Experiments The this compound may have degraded due to improper storage or handling, leading to a loss of potency.1. Use a fresh vial of this compound from proper storage. 2. Prepare a new stock solution, ensuring minimal exposure to light and ambient temperature. 3. Confirm the accuracy of your weighing and dilution calculations.
Crystalline Structure Appears Clumped or Moist The compound has likely been exposed to moisture, which can affect its stability and weighing accuracy.1. Do not use the compromised compound. 2. Store new containers in a desiccator to protect from humidity.[2] 3. Ensure the container is at room temperature before opening to prevent condensation.
Variable HPLC/LC-MS Results This may be due to the degradation of this compound in solution, leading to the appearance of impurity peaks.1. Analyze a freshly prepared sample as a reference. 2. Keep sample vials in the autosampler cool and protected from light. 3. If degradation is rapid, derivatization or a faster analytical method may be necessary.

Quantitative Data Summary

The following table summarizes the key storage and stability data for this compound.

Parameter Condition Specification Notes
Appearance SolidWhite to off-white crystalline solidVisual inspection is the first step in quality assessment.
Long-Term Storage (Solid) Temperature-20°CFor periods longer than 6 months.[4]
Short-Term Storage (Solid) Temperature2-8°CFor periods up to 6 months, in a dark, dry place.[2]
Stock Solution Storage Temperature-20°C to -80°CStore in small, single-use aliquots to avoid freeze-thaw cycles.
Light Sensitivity Wavelength300-500 nmHigh-energy UV and blue light are most damaging.[5]
Recommended Handling EnvironmentLow-light conditionsUse amber vials or wrap containers in aluminum foil.[1][3]

Visual Guides

The following diagrams illustrate key workflows and concepts for handling this compound.

Pentorex_Handling_Workflow cluster_storage Storage Protocol cluster_prep Experiment Preparation cluster_exp Experimental Use storage_solid Store Solid this compound -20°C, Dark, Dry weigh Weigh Solid (Under Low Light) storage_solid->weigh storage_solution Store Stock Solution -80°C, Aliquoted, Dark dilute Prepare Working Dilutions (Fresh for each experiment) storage_solution->dilute dissolve Dissolve in Solvent weigh->dissolve dissolve->dilute experiment Conduct Experiment dilute->experiment Pentorex_Troubleshooting start Inconsistent Experimental Results check_compound Check this compound Appearance (Color, Crystallinity) start->check_compound check_solution Inspect Stock Solution (Precipitate, Color) start->check_solution check_protocol Review Experimental Protocol start->check_protocol degraded_compound Degraded Compound check_compound->degraded_compound Discolored or Clumped? degraded_solution Degraded Solution check_solution->degraded_solution Precipitate or Discolored? protocol_error Protocol Variation check_protocol->protocol_error Inconsistencies Found? action_compound Action: Use New Aliquot degraded_compound->action_compound action_solution Action: Prepare Fresh Solution degraded_solution->action_solution action_protocol Action: Standardize Protocol protocol_error->action_protocol

References

Pentorex Technical Support Center: Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentorex. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you achieve more consistent and reproducible outcomes.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A: this compound is a selective, ATP-competitive inhibitor of Kinase X (KX), a critical enzyme in the PQR signaling pathway that regulates cellular proliferation and apoptosis. By inhibiting KX, this compound blocks the downstream phosphorylation of Protein Y, leading to the induction of apoptosis in various cancer cell lines.

Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the likely causes?

A: Inconsistent IC50 values are a common challenge and can arise from several factors:

  • Reagent Variability: The specific activity of your Kinase X enzyme preparation can vary between batches. It is crucial to qualify each new lot. Similarly, variations in the purity and concentration of the substrate or ATP will directly impact the measured IC50.

  • Assay Conditions: The concentration of ATP is critical for ATP-competitive inhibitors like this compound. Using an ATP concentration near the Km for Kinase X is recommended for comparable results. Additionally, ensure that incubation times are kept within the linear range of the reaction (typically <20% substrate conversion) to avoid underestimating potency.

  • Compound Handling: this compound solubility and stability can affect its effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells (typically ≤0.1%).[1]

Cell Viability Assays (e.g., MTT, XTT)

Q3: My cell viability results with this compound are highly variable between replicate wells. What should I check?

A: High variability in replicate wells often points to technical inconsistencies in the assay setup. Key areas to troubleshoot include:

  • Uneven Cell Seeding: A primary source of variability is inconsistent cell numbers across wells. Ensure your cell suspension is homogenous by mixing thoroughly before and during plating.[1][2]

  • Edge Effects: Wells on the perimeter of 96-well plates are susceptible to evaporation and temperature changes, which can alter cell growth.[1] It is best practice to fill these outer wells with sterile media or water and not use them for experimental samples.

  • Pipetting Errors: Inaccurate pipetting of cells, this compound, or assay reagents can introduce significant errors.[1] Regular pipette calibration and careful technique are essential.

  • Compound Precipitation: If this compound precipitates in the culture medium, its effective concentration becomes unknown. Visually inspect wells for any signs of precipitation.

Q4: My untreated control cells show low or inconsistent viability. Why is this happening?

A: Problems with control wells suggest underlying issues with your cell culture or assay conditions.

  • Cell Health: Ensure cells are healthy, in the exponential growth phase, and free from contamination (especially mycoplasma).[3]

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered growth characteristics.[1]

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Include a vehicle-only control to assess its effect on cell viability.[1]

Q5: The color development in my MTT assay seems inconsistent after adding this compound. What could be the cause?

A: this compound itself might be interfering with the MTT assay chemistry.

  • Direct MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false viability signal.[4] Run a control with this compound in cell-free media to check for this.[3]

  • Metabolic Alterations: this compound, by inhibiting a kinase, may alter the metabolic state of the cells, which can affect their ability to reduce MTT, independent of cell viability.[4][5] Consider validating your results with an alternative viability assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH assay).[6]

Western Blotting for PQR Pathway Analysis

Q6: I am having trouble detecting the phosphorylated form of Protein Y (p-Protein Y) after this compound treatment. What can I do?

A: Detecting phosphoproteins can be challenging due to their low abundance and the activity of phosphatases.

  • Sample Preparation: It is critical to inhibit phosphatase activity during cell lysis. Always work on ice and add a freshly prepared cocktail of phosphatase inhibitors to your lysis buffer.[7][8]

  • Blocking Buffers: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background noise.[7][8] Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is recommended.[9]

  • Antibody Incubation: Use a primary antibody specifically validated for the phosphorylated form of Protein Y. Incubating the primary antibody overnight at 4°C can improve signal.[9]

  • Loading Control: Always probe for the total amount of Protein Y on the same blot to confirm that the changes you see are in the phosphorylation status, not the total protein level.[10]

Q7: The signal for p-Protein Y is very weak, even in my untreated controls. How can I improve detection?

A: Low signal for a phosphoprotein is a common issue.

  • Increase Protein Load: You may need to load more protein onto your gel than for more abundant proteins.[10]

  • Use Sensitive Substrates: Employ an enhanced chemiluminescence (ECL) substrate designed for detecting low-abundance proteins.[7][10]

  • Phosphatase Treatment Control: To confirm the specificity of your antibody signal, treat a control lysate with a phosphatase (e.g., lambda phosphatase). The signal for p-Protein Y should disappear after treatment.[8]

Apoptosis Assays (e.g., Annexin V Staining)

Q8: My Annexin V staining results are inconsistent. What are the common pitfalls?

A: Annexin V assays are sensitive to cell handling and timing.

  • Cell Harvesting: For adherent cells, use a gentle, non-enzymatic method (like using EDTA) to detach them.[11] Harsh trypsinization can damage cell membranes, leading to false positives.

  • Gentle Handling: Throughout the staining procedure, handle cells gently. Avoid vigorous vortexing or centrifugation, which can cause mechanical damage.[12][13]

  • Timing: Analyze samples promptly after staining, ideally within one hour.[11][13] If there is a delay, keep the samples on ice to prevent further progression of apoptosis.[11]

  • Controls: Always include appropriate controls: unstained cells, cells stained only with Annexin V, and cells stained only with a viability dye like Propidium Iodide (PI) or 7-AAD.

Data Presentation and Reference Tables

For reproducible results, it is critical to standardize assay parameters. The following tables provide reference values for typical this compound experiments.

Table 1: Recommended this compound Concentration Ranges for Initial Screening

Assay TypeCell LineSeeding Density (cells/well)This compound Concentration RangeIncubation Time
Cell Viability (MTT)MCF-75,0000.1 nM - 100 µM48 hours
Cell Viability (MTT)HCT1164,0000.1 nM - 100 µM48 hours
Western Blot (p-Protein Y)HCT1161 x 10⁶ (6-well plate)1 µM, 10 µM, 50 µM2 hours
Apoptosis (Annexin V)MCF-72 x 10⁵ (12-well plate)10 µM24 hours

Table 2: Example IC50 Values for this compound in a Kinase Inhibition Assay

Kinase TargetATP ConcentrationSubstrateThis compound IC50 (nM)
Kinase X (Wild-Type)10 µM (Km)PQR-peptide85
Kinase X (Mutant A)10 µM (Km)PQR-peptide1,250
Kinase Z (Off-Target)100 µMGeneric-peptide> 50,000

Experimental Protocols & Workflows

Protocol 1: Cell Viability MTT Assay

This protocol details the steps for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Shake the plate for 10 minutes and read the absorbance at 570 nm using a plate reader.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48 hours C->D E Add MTT reagent (4-hour incubation) D->E F Aspirate media and add DMSO to solubilize E->F G Read absorbance at 570 nm F->G

MTT Assay Experimental Workflow.
Protocol 2: Western Blot for Phospho-Protein Y

This protocol describes the detection of p-Protein Y inhibition by this compound.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 2 hours.[14]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[7] Keep samples on ice.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Antibody Incubation: Incubate the membrane with primary antibody against p-Protein Y (e.g., 1:1000 dilution) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly with TBST and detect the signal using an ECL substrate.[10]

  • Stripping and Reprobing: To assess total protein, the membrane can be stripped and re-probed with an antibody for total Protein Y.[10]

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol details the detection of apoptosis induced by this compound via flow cytometry.

  • Cell Treatment: Seed and treat cells with this compound for 24 hours. Collect both adherent and floating cells.[13]

  • Harvesting: For adherent cells, gently detach using an EDTA-based solution. Centrifuge all cells and wash twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Signaling Pathways and Logic Diagrams

This compound Mechanism of Action

The following diagram illustrates the PQR signaling pathway and the inhibitory effect of this compound.

G cluster_pathway PQR Signaling Pathway KX Kinase X (KX) PY Protein Y KX->PY Phosphorylates pPY p-Protein Y Prolif Cell Proliferation pPY->Prolif Apoptosis Apoptosis pPY->Apoptosis Inhibits This compound This compound This compound->KX Inhibits G cluster_troubleshooting Troubleshooting IC50 Variability Start Inconsistent IC50 for this compound CheckReagents Are enzyme/substrate lots consistent? Start->CheckReagents CheckATP Is ATP concentration consistent and at Km? CheckReagents->CheckATP Yes Sol1 Qualify new lots of kinase and substrate. CheckReagents->Sol1 No CheckTime Is reaction in linear range (<20% conversion)? CheckATP->CheckTime Yes Sol2 Standardize ATP concentration. Use fresh ATP stock. CheckATP->Sol2 No CheckSolubility Is this compound fully dissolved? Any precipitation? CheckTime->CheckSolubility Yes Sol3 Optimize incubation time/ enzyme concentration. CheckTime->Sol3 No Sol4 Check solubility. Filter compound solution. CheckSolubility->Sol4 No

References

Technical Support Center: Refinement of Pentorex Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with Pentorex (phenpentermine) and its close analog, phentermine. Due to the limited availability of specific data on this compound, this guide leverages the extensive research on phentermine to provide robust protocols and troubleshooting advice to enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug of the amphetamine family. It was developed in the 1960s as an anorectic to assist with weight loss and also exhibits diuretic properties. It is structurally related to phentermine (α-methylamphetamine). Given the structural similarity and shared primary mechanism of action, data and protocols for phentermine are highly relevant for designing and troubleshooting experiments with this compound.

Q2: What is the primary mechanism of action for this compound and phentermine?

The primary mechanism of action for these compounds is the stimulation of the sympathetic nervous system. They act as norepinephrine-dopamine releasing agents (NDRAs) by interacting with monoamine transporters. This leads to an increase in the extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the brain, which is thought to suppress appetite and increase energy expenditure. The effect on norepinephrine is more potent than on dopamine.

Q3: What are the known signaling pathways affected by these compounds?

Research on phentermine suggests that its rewarding and conditioning effects may be mediated through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens, a key brain region involved in reward and addiction.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent results in in-vitro norepinephrine release assays - Cell line variability or passage number- Inconsistent drug concentration- Degradation of norepinephrine- Use a consistent cell line and passage number for all experiments.- Prepare fresh drug solutions for each experiment and verify concentration.- Use appropriate antioxidants (e.g., ascorbic acid) in buffers and protect samples from light and heat.
High variability in animal feeding studies - Acclimatization period too short- Stress-induced changes in appetite- Animal-to-animal variability in drug metabolism- Ensure an adequate acclimatization period for animals before starting the experiment.- Handle animals gently and consistently to minimize stress.- Increase the number of animals per group to account for individual differences. Consider using genetically homogenous strains.
Poor peak shape or resolution in HPLC/LC-MS analysis - Inappropriate mobile phase pH- Column degradation- Matrix effects from biological samples- Optimize the mobile phase pH to ensure proper ionization of the analyte.- Use a guard column and regularly check the performance of the analytical column.- Employ appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances.
Low recovery of analyte from biological samples - Inefficient extraction method- Analyte degradation during sample processing- Optimize the extraction solvent and pH.- Keep samples on ice or at 4°C during processing and add antioxidants if necessary.
Difficulty in reproducing published findings - Insufficient detail in the original publication's methods section- Differences in reagent sources or quality- Subtle variations in experimental conditions (e.g., temperature, timing)- Contact the authors of the original study for clarification on the protocol.- Source reagents from the same supplier if possible and perform quality control checks.- Meticulously document all experimental parameters to ensure consistency.

Experimental Protocols

Synthesis of Phentermine Hydrochloride

This protocol is based on a patented method and should be performed by qualified chemists with appropriate safety precautions.

Materials:

  • Dimethyl benzyl (B1604629) carbinol

  • Acetic acid

  • Acetonitrile (or other suitable organic solvent)

  • Sulfuric acid (catalyst)

  • Inorganic strong alkali solution (e.g., NaOH)

  • Hydrochloric acid or dry hydrogen chloride gas

Procedure:

  • Under an ice-water bath, add dimethyl benzyl carbinol dropwise to a mixture of acetic acid and the organic solvent.

  • Add sulfuric acid dropwise as a catalyst.

  • After the addition is complete, remove the ice-water bath and stir the reaction.

  • Add water until the solution becomes turbid, then adjust the pH to 6-8 with the inorganic strong alkali solution to precipitate N-(1,1-dimethyl-phenethyl)acetamide.

  • Filter and wash the precipitate.

  • The subsequent steps involve the conversion of the acetamide (B32628) to phentermine free base and then to the hydrochloride salt, as detailed in the patent literature.

In-Vitro Norepinephrine Release Assay

This is a general protocol for measuring norepinephrine release from cultured cells (e.g., PC12 or SH-SY5Y cells) and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cultured cells expressing the norepinephrine transporter (NET)

  • Krebs-Ringer-HEPES buffer (KRH)

  • [3H]-Norepinephrine

  • This compound or phentermine solutions of varying concentrations

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Plate cells in a 24-well plate and grow to confluence.

  • Wash the cells with KRH buffer.

  • Load the cells with [3H]-Norepinephrine in KRH buffer for 1 hour at 37°C.

  • Wash the cells three times with KRH buffer to remove excess radiolabel.

  • Add KRH buffer containing different concentrations of this compound/phentermine or vehicle control to the wells.

  • Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Collect the supernatant (containing released [3H]-Norepinephrine).

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Express the release as a percentage of the total radioactivity (supernatant + lysate).

Animal Model for Anorectic Effects

This protocol describes a basic food intake study in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Wistar rats (or other appropriate rodent model)

  • Standard rodent chow

  • This compound or phentermine solutions for injection (e.g., intraperitoneal)

  • Saline (vehicle control)

  • Metabolic cages for monitoring food intake

Procedure:

  • House rats individually and acclimatize them to the housing conditions and handling for at least one week.

  • After a fasting period (e.g., 12 hours), administer a single injection of this compound/phentermine at various doses or saline.

  • Immediately after injection, provide a pre-weighed amount of food.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Calculate the cumulative food intake for each animal.

  • Analyze the data to determine the dose-dependent effects of the drug on food intake.

Data Presentation

Quantitative Data on Phentermine

Table 1: Pharmacokinetic Parameters of Phentermine in Humans

ParameterValueReference
Time to Peak Concentration (Cmax)3.0 - 4.4 hours[3]
Plasma Protein Binding~17.5%
MetabolismPrimarily via hydroxylation and oxidation (CYP3A4)[4]
Elimination Half-life~20 hours
Excretion70-80% as unchanged drug in urine[4]

Table 2: Efficacy of Phentermine in Weight Loss (12-week study)

Treatment GroupMean Weight Loss (kg)% of Patients with >5% Weight Loss% of Patients with >10% Weight LossReference
Phentermine (37.5 mg/day)-6.7 ± 2.595.862.5[5][6]
Placebo-1.7 ± 2.920.84.7[5]

Table 3: Common Adverse Events Associated with Phentermine

Adverse EventFrequencyReference
Dry MouthCommon[5][6]
InsomniaCommon[5][6]
DizzinessCommon[7]
HeadacheCommon[7]
PalpitationsLess Common[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Studies synthesis Synthesis of this compound/ Phentermine analysis Analytical Characterization (HPLC, LC-MS, NMR) synthesis->analysis Purity & Identity release_assay Norepinephrine Release Assay analysis->release_assay Compound Testing feeding_study Food Intake & Behavioral Analysis analysis->feeding_study Compound Testing cell_culture Cell Culture (e.g., SH-SY5Y) cell_culture->release_assay release_assay->feeding_study Mechanism Validation animal_model Rodent Model (e.g., Wistar Rats) animal_model->feeding_study

Caption: Experimental workflow for the evaluation of this compound/phentermine.

signaling_pathway This compound This compound / Phentermine net Norepinephrine Transporter (NET) This compound->net Inhibition of Reuptake & Stimulation of Efflux dat Dopamine Transporter (DAT) This compound->dat Inhibition of Reuptake & Stimulation of Efflux ne_release Increased Extracellular Norepinephrine net->ne_release da_release Increased Extracellular Dopamine dat->da_release appetite_suppression Appetite Suppression ne_release->appetite_suppression pi3k_akt PI3K/Akt Pathway (in Nucleus Accumbens) da_release->pi3k_akt reward_effect Conditioned Rewarding Effects pi3k_akt->reward_effect

Caption: Proposed signaling pathway for this compound/phentermine.

References

Technical Support Center: Managing Confounding Variables in Pentorex Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentorex, a novel Kinase-X (KX) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to managing confounding variables during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Studies

Q1: My in vitro cell viability assay with this compound shows cytotoxicity in a cell line that does not express the target kinase, KX. What is the likely cause and how can I troubleshoot this?

A1: This suggests potential off-target effects, a common confounding variable in kinase inhibitor research.[1][2] this compound may be inhibiting other kinases crucial for the survival of that specific cell line.

Troubleshooting Steps:

  • Kinase Profiling: Perform a broad-panel kinase profiling assay to determine the IC50 of this compound against a wide range of kinases. This will quantify its selectivity.

  • Western Blot Analysis: In the KX-negative cell line, analyze the phosphorylation status of known substrates of suspected off-target kinases after this compound treatment. For example, check for phosphorylation of Src or Abl family kinases.[3]

  • Dose-Response Comparison: Generate dose-response curves for this compound in both KX-positive and KX-negative cell lines. A significant difference in IC50 values will help differentiate between on-target and off-target toxicity.

  • Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.

Q2: I am observing inconsistent results in my this compound dose-response assays across different experimental batches. What are the potential confounding variables?

A2: Inconsistent results can arise from several sources of variability. Careful control of experimental parameters is crucial.

Potential Confounding Variables & Solutions:

Confounding VariableMitigation Strategy
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Cell Confluency Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment.[4]
Reagent Variability Use the same lot of this compound, media, and supplements for a set of comparable experiments. Prepare fresh drug dilutions for each experiment.
Incubation Time Ensure consistent incubation times with this compound across all plates and batches.
Vehicle Control The concentration of the vehicle (e.g., DMSO) should be consistent across all wells, including controls.[3]

Q3: How can I confirm that this compound is engaging with its intended target, KX, within the cell?

A3: Target engagement can be confirmed using several cellular assays.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of KX upon this compound binding.

    • Methodology:

      • Cell Treatment: Treat one set of cells with this compound and a control set with vehicle.

      • Heat Shock: Aliquot cell suspensions from both groups and heat them to a range of temperatures.

      • Lysis & Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, denatured protein) from the insoluble fraction by centrifugation.

      • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against KX.

      • Data Analysis: A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.[3]

  • Affinity Pulldown Assays: This technique uses immobilized this compound to pull down its binding partners from cell lysates.

    • Methodology:

      • Bead Immobilization: Covalently link this compound to beads.

      • Lysate Incubation: Incubate cell lysates with the this compound-immobilized beads.

      • Washing & Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

      • Identification: Identify the eluted proteins by mass spectrometry or Western blot for KX.

In Vivo Studies

Q4: My in vivo xenograft study with this compound is showing high variability in tumor growth within the same treatment group. How can I minimize this?

A4: High variability in xenograft models is a common challenge.[4] Standardization of the experimental protocol is key to managing this.

Strategies to Reduce Variability:

Confounding FactorMitigation Strategy
Tumor Cell Implantation Ensure a consistent number of viable cells in the exponential growth phase are injected into the same anatomical location for each animal.[5]
Animal Strain and Age Use mice of the same strain, sex, and age.
Tumor Size at Treatment Start Randomize animals into treatment and control groups only after tumors have reached a pre-defined, uniform size.
Drug Formulation & Administration Ensure the this compound formulation is homogenous and administered consistently (e.g., same time of day, same route).
Health Status of Animals Monitor animal health closely, as underlying health issues can impact tumor growth and drug metabolism.

Q5: How do I control for the confounding variable of this compound's pharmacokinetic profile in my efficacy studies?

A5: A suboptimal pharmacokinetic profile can significantly impact efficacy.[6] It is essential to conduct pharmacokinetic (PK) studies prior to or in parallel with efficacy studies.

Key PK Parameters to Assess:

ParameterDescriptionImplication for Efficacy Studies
Bioavailability The fraction of the administered dose that reaches systemic circulation.Determines the dose required to achieve therapeutic concentrations.
Half-life (t½) The time it takes for the drug concentration in the plasma to reduce by half.Informs the dosing frequency needed to maintain drug exposure above the therapeutic threshold.
Cmax The maximum plasma concentration of the drug.Helps to assess potential for toxicity.
AUC Area under the curve; a measure of total drug exposure over time.Provides a comprehensive measure of drug exposure.

Experimental Workflow for PK/PD Correlation:

Caption: Workflow for correlating pharmacokinetics with pharmacodynamics.

Resistance Mechanisms

Q6: I have developed a cell line with acquired resistance to this compound. What are the likely mechanisms of resistance?

A6: Resistance to kinase inhibitors is a significant challenge and can occur through various mechanisms.[6]

Common Resistance Mechanisms:

  • On-Target Mutations: Secondary mutations in the KX kinase domain can prevent this compound from binding effectively. This is a common mechanism of resistance to TKIs.[7]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KX.[1] For example, upregulation of the PI3K/Akt or RAS/MAPK pathways can promote cell survival.[1]

  • Target Gene Amplification: Increased expression of the gene encoding KX can overcome the inhibitory effects of this compound.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.

Signaling Pathway for KX and Potential Bypass Mechanisms:

KX_Signaling_Pathway cluster_cytoplasm Cytoplasm KX KX Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway KX->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway KX->PI3K_Akt This compound This compound This compound->KX Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation Bypass Bypass Activation Bypass->RAS_RAF_MEK_ERK Bypass->PI3K_Akt

Caption: Simplified KX signaling pathway and potential bypass mechanisms.

References

Validation & Comparative

A Comparative Analysis of Pentorex and Other Amphetamines: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Pentorex (phenpentermine), a lesser-known amphetamine derivative, against more commonly studied amphetamines such as d-amphetamine, lisdexamfetamine (B1249270), and mixed amphetamine salts. The comparison focuses on key pharmacodynamic parameters including anorectic effects, affinity for monoamine transporters, and the capacity to induce neurotransmitter release. Due to the limited availability of recent quantitative data for this compound, this guide incorporates data from its close structural analog, phentermine, to provide a more comprehensive, albeit indirect, comparison. All experimental data is presented in structured tables, and detailed methodologies for the cited experiments are provided.

Executive Summary

This compound, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug of the amphetamine family, historically developed as an anorectic. Its pharmacological profile, while not extensively studied in recent decades, is presumed to be similar to other amphetamines, primarily acting on the dopaminergic and noradrenergic systems. This guide synthesizes available data to facilitate a comparative understanding of its efficacy relative to d-amphetamine, the active metabolite of lisdexamfetamine, and the components of mixed amphetamine salts.

Data Presentation

Table 1: Comparative Anorectic Efficacy

The anorectic effect of amphetamines is a key indicator of their potency in suppressing appetite. The following table summarizes the median effective dose (ED50) required to reduce food intake in rats.

CompoundAnorectic ED50 (mg/kg, rat)Citation(s)
This compound (as Phentermine) 2.45[1]
d-Amphetamine0.1 - 0.4 (effective dose range)[2]
LisdexamfetamineData not available
Mixed Amphetamine SaltsData not available

Note: Data for this compound is represented by its close analog, phentermine. The anorectic effect of lisdexamfetamine and mixed amphetamine salts is attributed to their conversion to or composition of d-amphetamine and l-amphetamine.

Table 2: Comparative Binding Affinities for Monoamine Transporters

The interaction of amphetamines with the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) is fundamental to their mechanism of action. The inhibitory constant (Ki) indicates the affinity of a compound for these transporters.

CompoundDAT Ki (nM)NET Ki (nM)Citation(s)
This compound (as Phentermine) Data not availableData not available
d-Amphetamine~600~70 - 100[3]
LisdexamfetamineInactive prodrugInactive prodrug[4]
Mixed Amphetamine SaltsSee individual componentsSee individual components

Note: Lisdexamfetamine is a prodrug and does not have significant affinity for monoamine transporters until it is metabolized to d-amphetamine. The binding affinities of mixed amphetamine salts are determined by their constituent amphetamine isomers.

Table 3: Comparative Potency for Neurotransmitter Release

Amphetamines induce the release of dopamine and norepinephrine, contributing to their stimulant effects. The following table presents data on the potency of these compounds to elicit neurotransmitter release.

CompoundDopamine ReleaseNorepinephrine ReleaseCitation(s)
This compound (as Phentermine) 320% increase at 5 mg/kg (rat striatum)More potent than dopamine release[5]
d-AmphetaminePotent releaserPotent releaser[6]
LisdexamfetamineSmaller, more sustained increase than d-amphetamineData not available[7]
Mixed Amphetamine SaltsDetermined by d- and l-amphetamine componentsDetermined by d- and l-amphetamine components[8][9]

Note: Data for this compound is represented by its close analog, phentermine. The release profile of lisdexamfetamine is characterized by a more gradual and sustained elevation of dopamine compared to immediate-release d-amphetamine.

Experimental Protocols

Anorectic Efficacy Testing in Rats

The anorectic effect of the compounds is typically evaluated by measuring food intake in rats over a specified period following drug administration.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are individually housed and maintained on a standard laboratory diet and water ad libitum.

  • Acclimation: Animals are acclimated to the experimental conditions, which may include a specific feeding schedule (e.g., food deprivation for a set period) to ensure robust food consumption during the test phase.

  • Drug Administration: On the test day, rats are administered the test compound (e.g., this compound, d-amphetamine) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

  • Food Intake Measurement: Following drug administration, a pre-weighed amount of food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: The food intake for each animal is calculated and expressed as a percentage of the vehicle-treated control group. The ED50 value, the dose that produces a 50% reduction in food intake, is then determined using dose-response curve analysis.[10][11][12][13]

Radioligand Binding Assay for DAT and NET

This in vitro assay measures the affinity of a compound for the dopamine and norepinephrine transporters.

Protocol:

  • Membrane Preparation: Crude synaptic membrane fractions are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus or frontal cortex for NET) or from cells expressing the recombinant human transporters.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[14][15][16]

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or striatum) in an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the dialysate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound.

  • Neurotransmitter Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The neurotransmitter levels are expressed as a percentage of the baseline levels collected before drug administration. This allows for the determination of the magnitude and time course of the drug-induced neurotransmitter release.[3][4][17]

Mandatory Visualization

Amphetamine Signaling Pathway

Amphetamines exert their effects through a complex interplay with monoamine transporters and intracellular signaling cascades. The following diagram illustrates the primary mechanism of action.

Amphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_in Amphetamine DAT DAT Amphetamine_in->DAT Enters via transporter NET NET Amphetamine_in->NET Enters via transporter Vesicle Synaptic Vesicle Amphetamine_in->Vesicle Disrupts VMAT2 DA_synapse Dopamine DAT->DA_synapse Reuptake (Blocked) NE_synapse Norepinephrine NET->NE_synapse Reuptake (Blocked) DA_vesicle Dopamine NE_vesicle Norepinephrine DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Release NE_cyto Cytosolic Norepinephrine Vesicle->NE_cyto Release VMAT2 VMAT2 DA_cyto->DAT Reverse Transport NE_cyto->NET Reverse Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Signaling Downstream Signaling DA_receptor->Signaling NE_receptor->Signaling

Caption: Amphetamine's mechanism of action.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to measure neurotransmitter release.

Microdialysis_Workflow A Stereotaxic Surgery: Implant microdialysis guide cannula B Recovery Period (several days) A->B C Probe Insertion & Perfusion: Insert microdialysis probe and perfuse with aCSF B->C D Baseline Sample Collection: Collect dialysate samples to establish baseline neurotransmitter levels C->D E Drug Administration: Administer test compound (e.g., this compound) D->E F Post-Drug Sample Collection: Continue collecting dialysate samples E->F G Sample Analysis: Quantify neurotransmitter levels using HPLC-ED F->G H Data Analysis: Calculate percent change from baseline G->H

Caption: In vivo microdialysis experimental workflow.

Logical Relationship of Amphetamine Effects

The diverse effects of amphetamines stem from their primary action on monoamine systems, leading to a cascade of physiological and behavioral responses.

Amphetamine_Effects A Amphetamine Administration B Increased Dopamine & Norepinephrine Release A->B C Stimulation of CNS B->C D Anorectic Effect (Appetite Suppression) C->D E Increased Locomotor Activity C->E F Improved Cognitive Control C->F

Caption: Logical flow of amphetamine's effects.

References

A Comparative Analysis of Pentorex and Phentermine for Weight Loss: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in available clinical evidence marks the landscape of pharmacotherapy for obesity, a fact starkly highlighted when comparing Pentorex (phenpentermine) and the extensively studied phentermine. While both are sympathomimetic amines with anorectic effects, the body of scientific literature for phentermine is vast and current, whereas data on this compound is sparse and largely historical.

This guide provides a comprehensive comparison based on available scientific literature, catering to researchers, scientists, and drug development professionals. The objective is to present a clear, data-driven overview of what is known about each compound, emphasizing the significant knowledge gap concerning this compound.

Executive Summary

Phentermine is a well-established and widely prescribed medication for short-term weight management. Its efficacy and safety have been evaluated in numerous clinical trials, both as a monotherapy and in combination with other drugs like topiramate (B1683207). In contrast, this compound, also known as phenpentermine, is a chemically related stimulant that was developed in the 1960s.[1] Despite its historical use as an anorectic, there is a profound lack of recent clinical trial data, detailed experimental protocols, and in-depth mechanistic studies for this compound in publicly available scientific literature. Therefore, a direct, robust comparison of their performance based on current standards of evidence is not feasible.

This guide will proceed by presenting the detailed clinical data and mechanistic understanding of phentermine, followed by the limited information available for this compound.

Phentermine: An In-Depth Clinical Profile

Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine (B1679862) and, to a lesser extent, dopamine, which suppresses appetite.[2][3] It is indicated for short-term use in conjunction with diet and exercise for the management of obesity.[2]

Quantitative Data from Clinical Trials

The efficacy of phentermine in promoting weight loss has been demonstrated in various clinical settings. The following tables summarize key quantitative data from representative studies.

Table 1: Efficacy of Phentermine Monotherapy in Adults with Obesity

StudyDurationTreatment Group (Dose)Placebo GroupMean Weight Loss (Phentermine)Mean Weight Loss (Placebo)Percentage of Patients Achieving ≥5% Weight Loss (Phentermine)Percentage of Patients Achieving ≥5% Weight Loss (Placebo)Citation(s)
Korean Obesity Study12 weeksPhentermine HCl 37.5 mg/day (n=34)n=34-6.7 ± 2.5 kg-1.9 ± 2.1 kg>80%Not Reported[4]
Mexican Obesity Study6 monthsPhentermine 15 mg/day (n=471)Not Applicable-6.9 ± 0.4 kgNot Applicable76.7% (≥5% - <10%)Not Applicable[5]
Mexican Obesity Study6 monthsPhentermine 30 mg/day (n=461)Not Applicable-8.4 ± 0.4 kgNot Applicable82.2% (≥5% - <10%)Not Applicable[5]
Korean DCR Study12 weeksPhentermine DCR 30 mg/day (n=37)n=37-8.1 ± 3.9 kg-1.7 ± 2.9 kg95.8%20.8%[6]

DCR: Diffuse-Controlled Release

Table 2: Efficacy of Phentermine in Combination with Topiramate (Controlled-Release) in Overweight or Obese Adults (CONQUER Study)

OutcomeDurationPlacebo (n=979)Phentermine 7.5 mg / Topiramate 46 mg (n=488)Phentermine 15 mg / Topiramate 92 mg (n=981)Citation(s)
Mean Percentage Weight Loss56 weeks-1.2%-7.8%-9.8%[7]
Mean Change in Body Weight56 weeks-1.4 kg-8.1 kg-10.2 kg[7]
Patients Achieving ≥5% Weight Loss56 weeks21%62%70%[7]
Patients Achieving ≥10% Weight Loss56 weeks7%37%48%[7]
Experimental Protocols

Korean Obesity Study (Monotherapy)

  • Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 68 otherwise healthy obese adults (BMI ≥ 25 kg/m ²).

  • Intervention: Participants received either phentermine-HCl 37.5 mg or a placebo once daily, in conjunction with behavioral therapy for obesity.

  • Primary Endpoints: Changes in body weight and waist circumference from baseline.[4]

CONQUER Study (Combination Therapy)

  • Design: A 56-week, randomized, placebo-controlled, phase 3 trial.

  • Participants: 2487 overweight or obese adults (BMI 27-45 kg/m ²) with two or more comorbidities (e.g., hypertension, dyslipidemia).

  • Intervention: Participants were randomized to receive placebo, phentermine 7.5 mg plus topiramate 46.0 mg, or phentermine 15.0 mg plus topiramate 92.0 mg once daily, in addition to diet and lifestyle modification counseling.

  • Primary Endpoints: Percentage change in body weight and the proportion of patients achieving at least 5% weight loss.[7]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of phentermine involves the modulation of neurotransmitter levels in the central nervous system, leading to appetite suppression.

phentermine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phentermine Phentermine vesicles Vesicles (Norepinephrine, Dopamine) phentermine->vesicles Stimulates Release transporter Reuptake Transporter phentermine->transporter Inhibits Reuptake vesicles->ne_da Release receptors Adrenergic & Dopaminergic Receptors ne_da->receptors Binds to downstream Downstream Signaling receptors->downstream Activates appetite Appetite Suppression downstream->appetite

Caption: Signaling pathway of phentermine in appetite suppression.

clinical_trial_workflow start Patient Recruitment (Obese/Overweight Adults) screening Screening & Informed Consent start->screening randomization Randomization screening->randomization group_a Treatment Group (Phentermine) randomization->group_a group_b Control Group (Placebo) randomization->group_b intervention Intervention Period (e.g., 12-56 weeks) + Lifestyle Modification group_a->intervention group_b->intervention data_collection Data Collection (Weight, Waist Circumference, etc.) intervention->data_collection analysis Statistical Analysis data_collection->analysis results Efficacy & Safety Results analysis->results

Caption: Generalized workflow for a randomized controlled trial of phentermine.

This compound (Phenpentermine): A Historical Anorectic with Limited Modern Data

This compound, with the active ingredient phenpentermine, is described as a stimulant drug belonging to the amphetamine family and is related to phentermine.[1] It was developed in the 1960s and has been used as an anorectic for weight loss.[1]

Paucity of Clinical Data

A thorough search of contemporary medical and scientific databases reveals a significant absence of recent, rigorous clinical trials evaluating the efficacy and safety of this compound for weight loss. The available literature is primarily from the 1960s and lacks the robust methodology required by current regulatory standards. As such, no quantitative data from well-controlled studies can be presented in a comparative table format.

Putative Mechanism of Action

Given that this compound (phenpentermine) is a sympathomimetic amine and a derivative of amphetamine, its mechanism of action is presumed to be similar to that of phentermine. It likely acts as a central nervous system stimulant, increasing the release of catecholamines such as norepinephrine, which in turn suppresses appetite. However, without specific molecular and pharmacological studies on phenpentermine, this remains a hypothesized pathway.

pentorex_putative_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Phenpentermine) vesicles Vesicles (Catecholamines) This compound->vesicles Stimulates Release (Presumed) transporter Reuptake Transporter This compound->transporter Inhibits Reuptake (Presumed) vesicles->catecholamines Release receptors Adrenergic Receptors catecholamines->receptors Binds to downstream Downstream Signaling receptors->downstream Activates appetite Appetite Suppression (Putative) downstream->appetite

Caption: Putative signaling pathway for this compound (phenpentermine).

Conclusion for the Research Community

The comparison between this compound and phentermine for weight loss is fundamentally a comparison between a data-rich, well-characterized compound and one for which modern scientific evidence is virtually non-existent. For researchers and drug development professionals, phentermine serves as a benchmark with a known efficacy and safety profile, supported by extensive clinical trial data.

This compound, on the other hand, represents a historical footnote in the development of anorectic agents. While its chemical similarity to phentermine suggests a comparable mechanism of action, this cannot be definitively stated without contemporary research. The lack of available data on this compound precludes any meaningful comparison of its performance with phentermine or any other modern weight loss medication. Future research on novel anorectic agents should be guided by the rigorous standards of clinical investigation that have been applied to compounds like phentermine.

References

Validating the Anorectic Effects of Pentorex: A Comparative Guide to Modern Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anorectic effects of Pentorex (phenpentermine), a stimulant of the amphetamine class. Given the limited recent experimental data on this compound, this document contrasts its known characteristics with those of well-characterized alternatives, namely the closely related sympathomimetic amine, phentermine, and the newer class of glucagon-like peptide-1 (GLP-1) receptor agonists. The guide details modern experimental models and protocols relevant for generating new, robust data on this compound's efficacy and mechanism of action.

Executive Summary

This compound, developed in the 1960s, is classified as an anorectic agent.[1] Like other amphetamine-related compounds, it is understood to suppress appetite through its action on the central nervous system. However, a significant gap exists in the scientific literature regarding its specific molecular interactions and its performance in contemporary preclinical and clinical models. This guide aims to bridge this gap by outlining a validation strategy that leverages established and novel experimental approaches. By comparing this compound to phentermine and GLP-1 receptor agonists, for which there is a wealth of recent data, researchers can effectively benchmark its anorectic properties.

Comparative Data on Anorectic Agents

The following tables summarize the available quantitative data on the efficacy of this compound and its comparators. The data for this compound is historical, while the data for phentermine and GLP-1 receptor agonists is from more recent clinical trials.

Table 1: Clinical Efficacy of Anorectic Agents in Humans

Drug ClassDrugDoseStudy DurationMean Weight Loss (% of initial body weight)Comparator
Sympathomimetic Amine This compound (Phenpentermine)Not specifiedNot specifiedData not available in recent literatureNot applicable
Sympathomimetic Amine Phentermine15.0 mg/day24 weeks5.9%Placebo (2.8% loss)[2]
Sympathomimetic Amine Combination Phentermine/Topiramate-ER15 mg/92 mg56 weeks9.8%Placebo (1.2% loss)[3]
GLP-1 Receptor Agonist Liraglutide (B1674861)3.0 mg/day56 weeks~6.0%Placebo (~2.0% loss)[4]
GLP-1 Receptor Agonist Semaglutide (B3030467)2.4 mg/week68 weeks14.9%Placebo (2.4% loss)[5]

Table 2: Preclinical Anorectic Effects in Rodent Models

DrugAnimal ModelDoseRoute of AdministrationEffect on Food Intake
This compound (Phenpentermine)RatNot specifiedNot specifiedData not available in recent literature
PhentermineRatVariesIntraperitoneal/OralDose-dependent decrease in food intake[6]
GLP-1 Receptor Agonists (e.g., Liraglutide)RodentVariesSubcutaneous/IntraperitonealSignificant reduction in food intake

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which anorectic agents exert their effects is crucial for drug development and validation.

This compound and Phentermine: The Sympathomimetic Pathway

This compound, being an amphetamine derivative, is presumed to share a mechanism of action with phentermine.[1] These compounds act as sympathomimetic amines, primarily affecting the release and reuptake of catecholamines like norepinephrine (B1679862) and dopamine (B1211576) in the hypothalamus.[7][8] This leads to an increase in their synaptic concentration, which in turn stimulates hypothalamic neurons, such as pro-opiomelanocortin (POMC) neurons, to suppress appetite.[9]

Sympathomimetic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., POMC Neuron) This compound/\nPhentermine This compound/ Phentermine VMAT2 VMAT2 This compound/\nPhentermine->VMAT2 Inhibits DAT DAT This compound/\nPhentermine->DAT Inhibits Reuptake NET NET This compound/\nPhentermine->NET Inhibits Reuptake Dopamine_Vesicle Dopamine/ Norepinephrine Vesicle DA/NE Dopamine_Vesicle->DA/NE Release Dopamine/\nNorepinephrine D1R D1 Receptor DA/NE->D1R Binds Alpha1R α1-Adrenergic Receptor DA/NE->Alpha1R Binds BetaR β-Adrenergic Receptor DA/NE->BetaR Binds Appetite_Suppression Appetite Suppression D1R->Appetite_Suppression Alpha1R->Appetite_Suppression BetaR->Appetite_Suppression

Caption: Proposed sympathomimetic pathway of this compound and Phentermine.
GLP-1 Receptor Agonists: The Incretin (B1656795) Pathway

GLP-1 receptor agonists, such as liraglutide and semaglutide, mimic the action of the endogenous incretin hormone GLP-1.[10] They bind to GLP-1 receptors in the brain, particularly in the hypothalamus and hindbrain, to enhance feelings of satiety.[11] They also slow gastric emptying, contributing to a prolonged sense of fullness.

GLP1_Pathway cluster_gut Gut cluster_circulation Circulation cluster_brain Brain (Hypothalamus/Hindbrain) cluster_stomach Stomach Food\nIntake Food Intake L-cells Intestinal L-cells Food\nIntake->L-cells Stimulates GLP1 GLP-1 L-cells->GLP1 Releases GLP1R GLP-1 Receptor GLP1->GLP1R Binds GLP1_Agonist GLP-1 Receptor Agonist GLP1_Agonist->GLP1R Binds & Activates POMC_Neuron POMC/CART Neuron GLP1R->POMC_Neuron Activates Gastric_Emptying Slowed Gastric Emptying GLP1R->Gastric_Emptying Satiety Increased Satiety POMC_Neuron->Satiety

Caption: Mechanism of action of GLP-1 receptor agonists.

Experimental Protocols for Validating Anorectic Effects

To generate robust and comparable data for this compound, standardized preclinical and clinical experimental protocols are essential.

Preclinical Models: Rodent Studies

1. Acute Food Intake Study in Lean Rodents:

  • Objective: To determine the short-term dose-dependent anorectic effect of this compound.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Methodology:

    • Acclimatize animals to individual housing with free access to standard chow and water.

    • Fast animals overnight (approximately 16 hours).

    • Administer this compound (at various doses) or vehicle via oral gavage.

    • Provide a pre-weighed amount of food and measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.

  • Key Parameters Measured: Food intake (grams), water intake (ml), body weight (grams).

2. Chronic Study in Diet-Induced Obese (DIO) Rodents:

  • Objective: To evaluate the long-term efficacy of this compound on body weight, food intake, and body composition in an obesity model.

  • Animals: C57BL/6 mice fed a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • Methodology:

    • Establish a baseline for body weight, food intake, and body composition (using DEXA or NMR).

    • Administer this compound or vehicle daily for an extended period (e.g., 4-8 weeks).

    • Monitor food intake and body weight daily.

    • Assess body composition at regular intervals (e.g., weekly or bi-weekly).

  • Key Parameters Measured: Body weight (grams), food intake (grams), body composition (fat mass, lean mass), and relevant metabolic parameters (e.g., blood glucose, insulin, lipids).

Preclinical_Workflow cluster_acute Acute Food Intake Study cluster_chronic Chronic DIO Study A1 Lean Rodents A2 Overnight Fasting A1->A2 A3 This compound/Vehicle Administration A2->A3 A4 Measure Food Intake (1, 2, 4, 24h) A3->A4 End End A4->End C1 Induce Obesity (High-Fat Diet) C2 Baseline Measurements (Weight, Body Comp) C1->C2 C3 Chronic this compound/Vehicle Administration (4-8 weeks) C2->C3 C4 Daily Monitoring (Food Intake, Weight) C3->C4 C5 Periodic Body Composition Analysis C4->C5 C5->End Start Start Start->A1 Start->C1

References

A Comparative Analysis of Pentorex and its Analogues in Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Pentorex (phenpentermine) and its structural and functional analogues, which are primarily sympathomimetic amines used as anorectics in the management of obesity. This document synthesizes available data on their mechanisms of action, clinical efficacy, and safety profiles to aid in research and drug development.

Introduction to this compound and its Analogues

This compound (phenpentermine) is a stimulant of the amphetamine class that was developed in the 1960s as an appetite suppressant.[1] It is chemically known as α,β-dimethylamphetamine and is structurally related to phentermine (α-methylamphetamine), its most well-known analogue.[1] Other analogues used for their anorectic effects include phendimetrazine (B1196318) and benzphetamine. These compounds share a common phenethylamine (B48288) backbone and exert their effects primarily through the modulation of catecholaminergic systems in the central nervous system.

Mechanism of Action

The primary mechanism of action for this compound and its analogues is the stimulation of the central nervous system to reduce appetite.[2] They are classified as sympathomimetic amines and function as norepinephrine-dopamine releasing agents (NDRAs).[3][4] By increasing the synaptic concentrations of norepinephrine (B1679862) and dopamine, particularly in the hypothalamus, these drugs enhance satiety signals and suppress hunger.[5][6]

The signaling pathway involves the release of these neurotransmitters from presynaptic vesicles and the inhibition of their reuptake, leading to prolonged activation of adrenergic and dopaminergic receptors. This activation of the sympathetic nervous system results in a "fight-or-flight" response, which includes appetite suppression and an increase in metabolic rate.[5]

Signaling_Pathway_of_Anorectic_Amphetamine_Analogues cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug This compound & Analogues vesicles Synaptic Vesicles (Norepinephrine, Dopamine) drug->vesicles Promotes Release transporter Reuptake Transporter (NET/DAT) drug->transporter Inhibits Reuptake neurotransmitter vesicles->neurotransmitter Release neurotransmitter->transporter Reuptake receptor Adrenergic/Dopaminergic Receptors neurotransmitter->receptor Binding response Appetite Suppression receptor->response Signal Transduction

Figure 1: Signaling pathway of anorectic amphetamine analogues.

Comparative Efficacy

Direct comparative clinical trial data for this compound is scarce. However, the efficacy of its analogues, particularly phentermine, has been evaluated in numerous studies. The following tables summarize the available data on the anorectic efficacy of these compounds.

Table 1: Physicochemical and Pharmacokinetic Properties

CompoundChemical FormulaMolar Mass ( g/mol )BioavailabilityHalf-life (hours)Primary Metabolism
This compound (Phenpentermine) C₁₁H₁₇N163.26Not well-documentedNot well-documentedNot well-documented
Phentermine C₁₀H₁₅N149.23~70-80%19-24Hepatic (minor)
Phendimetrazine C₁₂H₁₇NO191.27Readily absorbed~3-4Hepatic (to phenmetrazine)[4][6]
Benzphetamine C₁₇H₂₁N239.36Not well-documented16-31Hepatic (to amphetamine and methamphetamine)[7][8]

Table 2: Clinical Efficacy in Weight Reduction (Short-Term Use)

CompoundTypical DosageDuration of StudyMean Weight Loss vs. PlaceboKey Findings
This compound (Phenpentermine) Not well-establishedN/AData not available from recent comparative trials.
Phentermine 15-37.5 mg/day12 weeks3.8 - 6.7 kgSignificant weight reduction compared to placebo.[9][10] 45.6% of patients achieved ≥5% weight loss.[9]
Phendimetrazine 35 mg, 2-3 times/day or 105 mg extended-release once daily12 weeks~3.5% more than placeboEffective for short-term weight management.[6]
Benzphetamine 25-50 mg, 1-3 times/dayA few weeksModest, typically a fraction of a pound per week more than diet and exercise alone.Tolerance to anorectic effects can develop quickly.[7]

Safety and Tolerability Profile

The side effect profiles of this compound and its analogues are similar, reflecting their shared mechanism of action as central nervous system stimulants.

Table 3: Common and Serious Adverse Effects

CompoundCommon Side EffectsSerious (Rare) Side Effects
This compound (Phenpentermine) Dry mouth, insomnia, irritability, restlessness, constipation.Cardiovascular events, dependence.
Phentermine Dry mouth, insomnia, dizziness, headache, restlessness, constipation, increased heart rate.[11][12][13]Pulmonary hypertension, valvular heart disease (particularly in combination with fenfluramine), psychosis, dependence.[3][11]
Phendimetrazine Dry mouth, insomnia, dizziness, gastrointestinal disturbances, increased heart rate.[6][14]Cardiovascular events, psychosis, dependence (Schedule III controlled substance).[2][10]
Benzphetamine Restlessness, insomnia, dizziness, euphoria, palpitations, tachycardia, elevated blood pressure.[7]Primary pulmonary hypertension, valvular heart disease, dependence (Schedule III controlled substance).[7]

Experimental Protocols

The evaluation of anorectic agents involves both preclinical and clinical studies to determine their efficacy and safety.

Preclinical Evaluation: Acute Food Intake Study in Rodents

This protocol is a standard method to assess the acute anorectic effect of a compound.

Objective: To determine the effect of a test compound on food consumption in a fasted rodent model.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions.

  • Fasting: Animals are fasted for a predetermined period (e.g., 12-24 hours) to induce hyperphagia.

  • Drug Administration: The test compound (e.g., this compound analogue) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Food Presentation: A pre-weighed amount of standard chow is presented to the animals at a specific time point after drug administration.

  • Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Cumulative food intake is calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Experimental_Workflow_Anorectic_Assay start Start acclimation Animal Acclimation start->acclimation fasting Fasting Period (12-24h) acclimation->fasting drug_admin Drug Administration (Test Compound vs. Vehicle) fasting->drug_admin food_present Presentation of Pre-weighed Food drug_admin->food_present measurement Measure Food Intake (1, 2, 4, 24h) food_present->measurement analysis Data Analysis (Statistical Comparison) measurement->analysis end End analysis->end

Figure 2: General experimental workflow for an anorectic assay.

Clinical Trial Design for Anorectic Agents

Human clinical trials are essential to establish the efficacy and safety of new anorectic drugs.

Objective: To evaluate the weight loss efficacy and safety of a test compound in an overweight or obese population.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Participant Selection: Inclusion criteria typically involve a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.

  • Intervention: Participants are randomized to receive the test compound at one or more dose levels or a placebo for a specified duration (e.g., 12-52 weeks).

  • Concomitant Therapy: All participants typically receive counseling on diet and exercise.

  • Efficacy Endpoints: The primary endpoint is usually the mean percent change in body weight from baseline. Secondary endpoints may include the proportion of participants achieving ≥5% or ≥10% weight loss, and changes in waist circumference, blood pressure, and lipid profiles.

  • Safety Monitoring: Adverse events are systematically recorded and monitored throughout the study.

Conclusion

This compound and its analogues are effective short-term anorectics that function by stimulating the central nervous system and suppressing appetite. While phentermine is the most well-studied of these compounds with demonstrated efficacy in clinical trials, data for this compound itself is limited. The primary concerns with this class of drugs are their potential for cardiovascular side effects and abuse, which has led to restrictions on their use. Future research in this area should focus on developing agents with improved safety profiles that can be used for long-term obesity management. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel anorectic therapies.

References

Comparative Analysis of Pentorex and Conventional Diuretics: A Head-to-Head Examination for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Pentorex (phenpentermine), a sympathomimetic amine with reported diuretic properties, and established classes of diuretic agents, including thiazide, loop, and potassium-sparing diuretics. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of mechanisms of action, efficacy, and safety profiles based on available scientific literature.

It is important to note that while this compound, a stimulant of the amphetamine family, is acknowledged to possess diuretic effects, there is a notable absence of direct head-to-head clinical studies comparing its diuretic efficacy against conventional diuretics.[1] Consequently, this comparison is predicated on the known pharmacological properties of amphetamine-like compounds and extensive data on established diuretics.

Quantitative Data Summary

The following tables summarize the key characteristics of this compound and the major classes of diuretics. Due to the limited specific data on this compound's diuretic potency, its effects are described qualitatively based on the known renal effects of amphetamines.

Table 1: Comparison of Diuretic Efficacy and Onset of Action

Diuretic ClassAgent(s)Diuretic PotencyOnset of ActionPeak EffectDuration of Action
Sympathomimetic This compound (phenpentermine)MildRapidUnknownShort
Thiazide Diuretics Hydrochlorothiazide, ChlorthalidoneModerate1-2 hours4-6 hours12-24 hours
Loop Diuretics Furosemide (B1674285), BumetanideHigh30-60 minutes (oral), 5 minutes (IV)1-2 hours4-8 hours
Potassium-Sparing Diuretics Spironolactone, AmilorideLow24-48 hours (Spironolactone), 2-4 hours (Amiloride)48-72 hours (Spironolactone), 6-8 hours (Amiloride)48-72 hours (Spironolactone), 24 hours (Amiloride)

Table 2: Comparative Side Effect Profile

Diuretic ClassCommon Side EffectsSerious Adverse Events
Sympathomimetic (this compound) Increased heart rate, hypertension, insomnia, nervousness, dry mouth.[2][3]Potential for abuse, psychosis, cardiovascular events, acute interstitial nephritis.[4]
Thiazide Diuretics Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, dizziness.[5][6]Severe electrolyte imbalances, acute kidney injury, pancreatitis.[7]
Loop Diuretics Hypokalemia, hyponatremia, hypomagnesemia, dehydration, ototoxicity (rare).[8][9][10]Severe dehydration, electrolyte depletion, renal failure.[8][11]
Potassium-Sparing Diuretics Hyperkalemia, headache, dizziness, fatigue.[12]Life-threatening hyperkalemia, especially in patients with renal impairment or those taking ACE inhibitors.[4][12]

Experimental Protocols

Given the absence of specific diuretic studies for this compound, a generalizable experimental protocol for assessing the diuretic activity of a test compound in a preclinical rat model is provided below. This methodology is standard in pharmacological research for evaluating potential diuretic agents.

Protocol: Assessment of Diuretic and Saluretic Activity in Rats

1. Animal Model:

  • Male Wistar rats (200-250g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water for at least one week to acclimatize.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., 0.9% saline) orally.

  • Test Compound Group(s): Receive the test compound (e.g., this compound) at various doses, administered orally.

  • Reference Drug Group: Receives a standard diuretic, such as furosemide (e.g., 20 mg/kg), for comparison.

3. Procedure:

  • Eighteen hours prior to the experiment, food is withdrawn, but animals have free access to water.

  • On the day of the experiment, animals are orally hydrated with 0.9% saline solution (e.g., 25 ml/kg body weight).

  • Immediately after hydration, the respective treatments (vehicle, test compound, or reference drug) are administered orally.

  • Animals are then placed individually in metabolic cages designed for the separate collection of urine and feces.

4. Data Collection and Analysis:

  • Urine is collected at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

  • The total volume of urine for each animal is measured.

  • Urine samples are analyzed for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

  • Parameters such as diuretic action (ratio of urine volume of the test group to the control group) and saluretic activity (total electrolyte excretion) are calculated.

5. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the different diuretic classes and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Acclimatization Animal Acclimatization Fasting 18-hour Fasting (water ad libitum) Acclimatization->Fasting Hydration Oral Hydration (Saline) Fasting->Hydration Administration Drug Administration (Oral) Hydration->Administration Housing Placement in Metabolic Cages Administration->Housing Urine_Collection Urine Collection (0-24h) Housing->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl-) Volume_Measurement->Electrolyte_Analysis Statistical_Analysis Statistical Analysis Electrolyte_Analysis->Statistical_Analysis

Figure 1: Experimental workflow for preclinical diuretic activity assessment.

pentorex_mechanism cluster_cv Cardiovascular Effects cluster_renal Renal Effects This compound This compound (Amphetamine-like) Increased_CO Increased Cardiac Output This compound->Increased_CO Increased_BP Increased Blood Pressure This compound->Increased_BP Increased_RBF Increased Renal Blood Flow Increased_CO->Increased_RBF Increased_GFR Increased Glomerular Filtration Rate Increased_BP->Increased_GFR Diuresis Diuresis & Natriuresis Increased_RBF->Diuresis Increased_GFR->Diuresis

Figure 2: Postulated mechanism of diuretic effect for this compound.

thiazide_mechanism Thiazide Thiazide Diuretics Inhibition Inhibition Thiazide->Inhibition DCT Distal Convoluted Tubule NCC Na+/Cl- Cotransporter (NCC) DCT->NCC Na_Reabsorption Decreased Na+ & Cl- Reabsorption NCC->Na_Reabsorption Inhibition->NCC Diuresis Increased Diuresis & Natriuresis Na_Reabsorption->Diuresis

Figure 3: Mechanism of action of Thiazide Diuretics.

loop_diuretic_mechanism LoopDiuretic Loop Diuretics Inhibition Inhibition LoopDiuretic->Inhibition TAL Thick Ascending Limb of Loop of Henle NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) TAL->NKCC2 Ion_Reabsorption Decreased Na+, K+, Cl- Reabsorption NKCC2->Ion_Reabsorption Inhibition->NKCC2 Diuresis Potent Diuresis & Natriuresis Ion_Reabsorption->Diuresis

Figure 4: Mechanism of action of Loop Diuretics.

k_sparing_mechanism cluster_spiro Aldosterone Antagonists (e.g., Spironolactone) cluster_amiloride ENaC Blockers (e.g., Amiloride) KSparing Potassium-Sparing Diuretics Blockade Blockade KSparing->Blockade DirectBlockade Direct Blockade KSparing->DirectBlockade CollectingDuct Collecting Duct AldosteroneReceptor Aldosterone Receptor CollectingDuct->AldosteroneReceptor ENaC Epithelial Na+ Channel (ENaC) CollectingDuct->ENaC ENaC_NaK_synthesis Decreased Synthesis of ENaC & Na+/K+ pumps AldosteroneReceptor->ENaC_NaK_synthesis Blockade->AldosteroneReceptor Na_Reabsorption Decreased Na+ Reabsorption ENaC_NaK_synthesis->Na_Reabsorption ENaC->Na_Reabsorption DirectBlockade->ENaC K_Excretion Decreased K+ Excretion Na_Reabsorption->K_Excretion Diuresis Mild Diuresis K_Excretion->Diuresis

Figure 5: Mechanisms of action of Potassium-Sparing Diuretics.

References

A Comparative Analysis of Pentorex (methoxyflurane) for Acute Pain Management in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pentorex's Performance with Alternative Analgesics Supported by Experimental Data.

This guide provides a detailed statistical analysis of clinical trial data for this compound (methoxyflurane), a rapid-acting inhaled analgesic, and compares its efficacy and safety with established alternatives for the management of moderate to severe acute pain, particularly in trauma and emergency settings. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the relevant pharmacological pathways to offer a comprehensive overview for drug development and research professionals.

Comparative Efficacy of this compound and Alternatives

The clinical efficacy of this compound has been evaluated in several key multicenter, randomized controlled trials. The following tables summarize the quantitative outcomes from these studies and compare them with data from trials of common alternative analgesics, including intranasal fentanyl, intravenous morphine, intravenous paracetamol, and intravenous non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Pain Intensity Reduction from Baseline (Visual Analogue Scale/Numerical Rating Scale)
TreatmentTrialBaseline Pain (Mean)Change from Baseline at 10 minChange from Baseline at 15 minChange from Baseline at 20 minChange from Baseline at 30 min
This compound (methoxyflurane) STOP!Not Specified-28.9 mm (VAS)-34.0 mm (VAS)-35.0 mm (VAS)Not Reported
PlaceboSTOP!Not Specified-14.8 mm (VAS)-15.5 mm (VAS)-19.0 mm (VAS)Not Reported
This compound (methoxyflurane) MEDITA67 mm (VAS)Greater than SAT (p<0.001)Not SpecifiedNot SpecifiedNot Specified
Standard Analgesic Treatment (SAT)*MEDITA67 mm (VAS)-5.94 mm difference vs this compoundNot SpecifiedNot SpecifiedNot Specified
This compound (methoxyflurane) InMEDIATENot SpecifiedGreater than SATGreater than SAT-2.47 (NRS)Not Reported
Standard Analgesic Treatment (SAT)**InMEDIATENot SpecifiedLess than this compoundLess than this compound-1.39 (NRS)Not Reported
Intranasal Fentanyl (1.7 µg/kg) Borland et al. (vs IV Morphine)Not SpecifiedNo significant differenceNot ReportedNo significant differenceNo significant difference
IV Morphine (0.11 mg/kg)Borland et al. (vs IN Fentanyl)Not Specified-5 mm difference vs FentanylNot ReportedNo significant differenceNo significant difference
IV Paracetamol (1g) Jalili et al.7.87 (NRS)Not ReportedNot ReportedNot Reported-3.86 (NRS)
IV Morphine (0.1 mg/kg)Jalili et al.7.83 (NRS)Not ReportedNot ReportedNot Reported-2.16 (NRS)
IV Dexketoprofen (50mg) Atakan et al.Not SpecifiedNot ReportedNot ReportedNot Reported-50 (VAS) at 60 min
IV Paracetamol (1000mg)Atakan et al.Not SpecifiedNot ReportedNot ReportedNot Reported-55 (VAS) at 60 min

*Standard Analgesic Treatment (SAT) in MEDITA included IV morphine for severe pain and IV paracetamol or ketoprofen (B1673614) for moderate pain.[1][2] **Standard Analgesic Treatment (SAT) in InMEDIATE included various analgesics as per local protocols.[3]

Table 2: Time to First Pain Relief and Other Key Efficacy Endpoints
TreatmentTrialMedian Time to First Pain ReliefNeed for Rescue MedicationPatient/Clinician Satisfaction
This compound (methoxyflurane) STOP!Not ReportedNot Reported78% of adults rated treatment as excellent, very good or good.
This compound (methoxyflurane) MEDITA9 minutesNot Specified90% of clinicians rated practicality as "Excellent", "Very Good" or "Good".
Standard Analgesic Treatment (SAT)*MEDITA15 minutesNot Specified64% of clinicians rated practicality as "Excellent", "Very Good" or "Good".
This compound (methoxyflurane) InMEDIATE3 minutesNot Specified77% of patients and 72% of clinicians reported expectations were exceeded.
Standard Analgesic Treatment (SAT)**InMEDIATE10 minutesNot Specified38% of patients and 19% of clinicians reported expectations were exceeded.
IV Paracetamol (1g) Jalili et al.Not Reported4/30 patientsNot Reported
IV Morphine (0.1 mg/kg)Jalili et al.Not Reported15/30 patientsNot Reported

*Standard Analgesic Treatment (SAT) in MEDITA included IV morphine for severe pain and IV paracetamol or ketoprofen for moderate pain.[1][2] **Standard Analgesic Treatment (SAT) in InMEDIATE included various analgesics as per local protocols.[3]

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this comparison guide.

STOP! Trial (Penthrox vs. Placebo)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 300 patients (including adolescents) presenting to the emergency department with minor trauma and moderate to severe pain.

  • Intervention: Patients were randomized to receive either 3 mL of methoxyflurane (B143068) via a Penthrox inhaler or a placebo.

  • Primary Outcome: The primary endpoint was the change in pain intensity from baseline, measured using a Visual Analogue Scale (VAS), at 5, 10, 15, and 20 minutes after the start of inhalation.

MEDITA Trial (Penthrox vs. Standard Analgesic Treatment)
  • Study Design: A Phase IIIb, prospective, randomized, active-controlled, parallel-group, open-label, multicenter trial.[1]

  • Patient Population: 272 adult patients with moderate-to-severe pain (Numerical Rating Scale [NRS] score ≥ 4) due to limb trauma.[1]

  • Intervention: Patients were randomized 1:1 to receive either 3 mL of inhaled methoxyflurane or Standard Analgesic Treatment (SAT). SAT consisted of intravenous (IV) morphine (0.1 mg/kg) for severe pain (NRS ≥ 7) or IV paracetamol (1 g) or IV ketoprofen (100 mg) for moderate pain (NRS 4–6).[1][2]

  • Primary Outcome: The primary endpoint was the overall change in pain intensity from baseline, measured by a 100-mm Visual Analogue Scale (VAS), at 3, 5, and 10 minutes post-randomization.[1]

InMEDIATE Trial (Penthrox vs. Standard Analgesic Treatment)
  • Study Design: A randomized, active-controlled, multicenter trial.[3]

  • Patient Population: Adult patients presenting to the emergency department with acute moderate to severe trauma-associated pain (NRS score ≥ 4).[3]

  • Intervention: Patients were randomized 1:1 to receive up to two 3 mL doses of methoxyflurane or standard analgesic treatment as per the local emergency department's protocol.[3]

  • Primary Outcome: Co-primary endpoints were the change from baseline in NRS pain intensity score during the first 20 minutes of treatment and the time to first pain relief.[3]

Borland et al. (Intranasal Fentanyl vs. Intravenous Morphine)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.[4][5]

  • Patient Population: Children aged 7 to 15 years with acute long-bone fractures.[4][5]

  • Intervention: Patients received either active intravenous morphine (10 mg/mL) and intranasal placebo or active intranasal concentrated fentanyl (150 µg/mL) and intravenous placebo.[4][5]

  • Primary Outcome: Pain scores were rated using a 100-mm visual analog scale at 0, 5, 10, 20, and 30 minutes.[4][5]

Jalili et al. (Intravenous Paracetamol vs. Intravenous Morphine)
  • Study Design: A randomized double-blinded clinical trial.

  • Patient Population: Patients aged 18 years and older with acute limb trauma and a pain score of greater than 3/10.

  • Intervention: Patients received either 1 g of intravenous paracetamol or 0.1 mg/kg of intravenous morphine sulfate (B86663) over 15 minutes.

  • Primary Outcome: The primary outcome was the pain score measured on a numerical rating scale at 0, 15, and 30 minutes after commencing drug administration.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and its alternatives.

G This compound (Methoxyflurane) Mechanism of Action This compound This compound (Methoxyflurane) Membrane Neuronal Membrane This compound->Membrane GABA_A GABA-A Receptor Membrane->GABA_A Modulates Glycine_R Glycine Receptor Membrane->Glycine_R Modulates Ion_Channel Chloride Ion Channel GABA_A->Ion_Channel Opens Glycine_R->Ion_Channel Opens Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Increased Cl- influx Analgesia Analgesia Hyperpolarization->Analgesia Reduced Neuronal Excitability

Caption: Proposed mechanism of this compound (methoxyflurane).

G Fentanyl Mechanism of Action Fentanyl Fentanyl Mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Mu_Opioid_Receptor Binds to G_Protein G-Protein (Gi/Go) Mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Calcium_Channel Voltage-gated Ca2+ Channels G_Protein->Calcium_Channel Inhibits Potassium_Channel K+ Channels G_Protein->Potassium_Channel Opens cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) cAMP->Neurotransmitter_Release Calcium_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization Potassium_Channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Fentanyl's activation of μ-opioid receptor pathway.

G NSAIDs Mechanism of Action Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Cell_Membrane->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Converts to COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibits Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates

Caption: NSAIDs' inhibition of the cyclooxygenase pathway.

G Paracetamol Proposed Mechanisms of Action Paracetamol Paracetamol Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol->Serotonergic_Pathway Enhances Cannabinoid_System Endocannabinoid System Paracetamol->Cannabinoid_System Metabolite (AM404) activates COX_Pathway COX Pathway (CNS) Paracetamol->COX_Pathway Inhibits Analgesia Analgesia Serotonergic_Pathway->Analgesia Cannabinoid_System->Analgesia COX_Pathway->Analgesia

Caption: Multiple proposed pathways for Paracetamol's analgesic effect.

References

Reproducibility of Historical Research on Penthrox® (methoxyflurane): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical and contemporary research findings on Penthrox® (methoxyflurane), a volatile analgesic. The focus is on the reproducibility of its efficacy and safety profile, with supporting data from key experiments. This document is intended to offer a clear perspective on how the understanding of this compound has evolved, particularly the shift from a general anesthetic to a low-dose analgesic for acute pain.

Historical vs. Contemporary Findings: A Tale of Two Doses

Penthrox®, the brand name for methoxyflurane (B143068), was first introduced in the 1960s as a potent general anesthetic.[1][2][3] Early research lauded its stability, non-flammability, and the profound analgesia that extended into the postoperative period.[1][2] However, by the mid-1960s and into the 1970s, reports of dose-dependent nephrotoxicity began to emerge, leading to its decline in use as an anesthetic and its eventual withdrawal from the market in the United States in 2005.[1][3][4]

The historical concern of kidney damage was linked to the high doses required for general anesthesia, which led to the production of toxic metabolites, including inorganic fluoride (B91410) ions.[1][3][4] A key 1973 study demonstrated that overt nephrotoxicity was present in patients at dosages greater than 5 minimum alveolar concentration (MAC) hours.[4]

Contemporary research has focused on the use of low-dose methoxyflurane (typically 3 mL administered via a handheld inhaler) for short-term analgesia in acute pain settings. This body of modern work has consistently demonstrated a favorable safety profile at these low doses, with no reported instances of significant renal adverse events.[1][4] The reproducibility of the analgesic effects has been well-established in numerous studies, while the historical findings of nephrotoxicity are now understood to be dose-dependent and not applicable to the current low-dose administration for pain relief.

Comparative Efficacy of Low-Dose Methoxyflurane

Modern clinical trials have rigorously evaluated the analgesic efficacy of low-dose methoxyflurane against various comparators. The data consistently show a rapid onset of pain relief and significant reductions in pain scores.

Table 1: Methoxyflurane vs. Standard Analgesic Treatment (SAT) for Acute Trauma Pain (MEDITA Trial) [4]

Outcome MeasureMethoxyflurane (3 mL inhaled)Standard Analgesic Treatment (IV Morphine, Paracetamol, or Ketoprofen)
Mean Change in VAS Pain Score (first 10 mins) -14.73 mmNot directly reported, but superiority of methoxyflurane was demonstrated with a treatment difference of -5.94 mm.
Median Time to Onset of Pain Relief 9 minutes15 minutes
Patient-Rated Efficacy ("Excellent," "Very Good," or "Good") 72.7%60.9%
Clinician-Rated Practicality ("Excellent," "Very Good," or "Good") 90.3%64.4%

Table 2: Methoxyflurane vs. Intramuscular (IM) Tramadol for Prehospital Analgesia [5]

Outcome MeasureMethoxyflurane (3 mL inhaled)IM Tramadol (50 mg)
Median Time to Drug Administration 9.0 minutes11.0 minutes
Median Pain Score Reduction (NRS) at 10 mins 3.01.0
Patients Not Achieving ≥3-point NRS Reduction after 20 mins 46.7%71.6%
Patient Satisfaction (Higher score is better) Significantly higherLower

Table 3: Equi-analgesic Dosing of Methoxyflurane vs. Intravenous (IV) Fentanyl [6]

Outcome MeasureMethoxyflurane (3 mL inhaled)IV Fentanyl (25 µg)IV Fentanyl (50 µg)Placebo
Pain Score Reduction (VNRS) at 5 mins (CPT) -1.14-1.15-2.04-0.02
Equi-analgesic to Fentanyl 25 µg at 5 mins Yes-NoNo
Superior to Placebo YesYesYes-

Comparative Safety Profile

The safety of low-dose methoxyflurane has been a key focus of modern research, directly addressing the historical concerns. Adverse events are generally mild and transient.

Table 4: Incidence of Common Adverse Events

Adverse EventMethoxyfluraneStandard Analgesic Treatment[4]IM Tramadol[5]IV Fentanyl (25 µg & 50 µg)[6]
Drowsiness/Sedation 17.0%[4]3.0%31.7%Reported as "some" or "moderate" in most subjects
Dizziness Reported[6]Not specifiedNot specifiedReported as "some" or "moderate" in most subjects
Nausea Reported[6]Not specified<1%Reported in opioid groups only
Headache Not specifiedNot specified4.8%Not specified

Mechanism of Action: Signaling Pathways

The exact mechanism of action for methoxyflurane is not fully elucidated but is understood to involve multiple molecular targets within the central nervous system. It acts as a positive allosteric modulator of inhibitory neurotransmitter receptors and also affects certain potassium channels.

Methoxyflurane_Mechanism cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization ↑ Cl⁻ Influx Gly_R Glycine (B1666218) Receptor Gly_R->Hyperpolarization ↑ Cl⁻ Influx K2P K2P Channels (TREK-1, TASK) K2P->Hyperpolarization ↑ K⁺ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Methoxyflurane Methoxyflurane Methoxyflurane->GABA_R Positive Allosteric Modulation Methoxyflurane->Gly_R Positive Allosteric Modulation Methoxyflurane->K2P Activation

Caption: Methoxyflurane's analgesic effect pathway.

Methoxyflurane potentiates the activity of GABA-A and glycine receptors, which are inhibitory ligand-gated ion channels.[4][5][6][7] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. Additionally, methoxyflurane activates two-pore-domain potassium (K2P) channels, such as TREK-1 and TASK, which increases potassium efflux and further contributes to hyperpolarization.[8][9][10] The combined effect of these actions is a depression of neuronal signaling, resulting in analgesia.

Key Experimental Protocols

The reproducibility of research findings is critically dependent on detailed and transparent methodologies. Below is a summary of a key modern experimental protocol used to compare methoxyflurane with a standard opioid analgesic.

This study aimed to determine the equi-analgesic dose of inhaled methoxyflurane compared to IV fentanyl using a standardized pain induction method.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study.

  • Participants: 12 healthy adult volunteers.

  • Interventions: Each subject received four treatments in a randomized order:

    • Inhaled methoxyflurane (3 mL)

    • IV fentanyl (25 µg)

    • IV fentanyl (50 µg)

    • Placebo (IV saline 0.9%)

  • Pain Induction: The cold pressor test (CPT) was used to induce a standardized pain stimulus. This involves immersing the subject's hand in cold water.

  • Outcome Measures:

    • Primary: Pain intensity was rated on a verbal numeric rating scale (VNRS) from 0 (no pain) to 10 (worst pain imaginable).

    • Secondary: Side effects were recorded on a verbal rating scale. Vital signs (pulse oximetry, end-tidal CO2, ECG, blood pressure, respiratory frequency) were continuously monitored.

  • Procedure:

    • Familiarization with the CPT and VNRS.

    • Baseline CPT performed (CPT 1).

    • Study drug administered.

    • CPT repeated at 5 minutes (CPT 2) and 20 minutes (CPT 3) after drug administration.

    • A washout period of at least 3 days between each treatment session.

CPT_Workflow cluster_treatment Single Treatment Session start Subject Recruitment (n=12) familiarization Familiarization with CPT and VNRS start->familiarization crossover Randomized Crossover (4 Treatments) familiarization->crossover cpt1 Baseline CPT 1 (t = -15 min) crossover->cpt1 drug_admin Administer Treatment (Methoxyflurane, Fentanyl, or Placebo) cpt1->drug_admin 10 min rest cpt2 CPT 2 (t = +5 min) drug_admin->cpt2 cpt3 CPT 3 (t = +20 min) cpt2->cpt3 15 min rest washout Washout Period (≥3 days) cpt3->washout washout->crossover Next Treatment end Data Analysis washout->end All Treatments Complete

Caption: Workflow for the cold pressor test experiment.

Conclusion

The historical research on methoxyflurane highlighted its potent anesthetic and analgesic properties but also raised valid concerns about nephrotoxicity at the high doses used for general anesthesia. Contemporary research, focused on low-dose administration for acute pain, has reproducibly demonstrated its efficacy and favorable safety profile. The modern Penthrox® inhaler allows for rapid, effective, and safe analgesia in prehospital and emergency settings. This evolution in understanding underscores the critical importance of dose-response relationships in pharmacology and demonstrates how a drug's utility can be successfully re-evaluated and repurposed through rigorous, reproducible scientific investigation.

References

A Comparative Analysis of Pentorex and Modern Anorectics in Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the historical anorectic agent Pentorex (phenpentermine) and currently approved modern medications for the treatment of obesity. While quantitative efficacy and detailed experimental data for this compound are scarce due to its development in the 1960s, this document contrasts its presumed mechanism of action with the well-documented clinical performance of modern drugs, including phentermine/topiramate, naltrexone (B1662487)/bupropion (B1668061), and glucagon-like peptide-1 (GLP-1) receptor agonists.

Introduction to this compound

Modern Anorectics: A Paradigm Shift in Obesity Pharmacotherapy

Contemporary approaches to obesity management have shifted towards long-term treatment with medications that offer significant and sustained weight loss, along with improvements in cardiometabolic comorbidities. These modern anorectics employ diverse mechanisms of action, from central nervous system modulation to hormonal regulation of appetite and metabolism.

Comparative Efficacy of Modern Anorectics

The following table summarizes the weight loss efficacy of several leading modern anorectics as demonstrated in their pivotal clinical trials.

MedicationTrialMean Weight Loss (Drug)Mean Weight Loss (Placebo)% Patients with ≥5% Weight Loss (Drug)% Patients with ≥5% Weight Loss (Placebo)
Phentermine/Topiramate ER CONQUER[5]-9.8%-1.2%70%21%
Naltrexone/Bupropion ER COR-I[6]-6.1%-1.3%48%16%
Liraglutide (B1674861) 3.0 mg SCALE[7]-7.5%-4.0%61.5%38.8%
Semaglutide (B3030467) 2.4 mg STEP-16.0%-5.7%86.6%47.6%
Tirzepatide 15 mg SURMOUNT-1[8]-20.9%-3.1%Not ReportedNot Reported

Mechanism of Action: Signaling Pathways

The mechanisms of action for these anorectics differ significantly, targeting various pathways involved in appetite and energy homeostasis.

This compound and Sympathomimetic Amines

This compound, like phentermine, is a sympathomimetic amine that increases the levels of norepinephrine (B1679862) in the brain.[9][10] This leads to a stimulation of the central nervous system and a suppression of appetite.[9][10]

This compound This compound / Phentermine NE_Release Increased Norepinephrine Release This compound->NE_Release stimulates Hypothalamus Hypothalamus NE_Release->Hypothalamus acts on Appetite Appetite Suppression Hypothalamus->Appetite

Fig. 1: Simplified signaling pathway of this compound and phentermine.
GLP-1 Receptor Agonists

Modern incretin-based therapies like liraglutide, semaglutide, and tirzepatide mimic the action of the native hormone GLP-1, and in the case of tirzepatide, also the glucose-dependent insulinotropic polypeptide (GIP). They act on receptors in the brain to promote satiety and in the gut to slow gastric emptying.

GLP1_RA GLP-1 Receptor Agonists (Liraglutide, Semaglutide, Tirzepatide) Brain_Receptors Brain GLP-1 Receptors GLP1_RA->Brain_Receptors activates Stomach Stomach GLP1_RA->Stomach acts on Satiety Increased Satiety Brain_Receptors->Satiety Gastric_Emptying Slowed Gastric Emptying Stomach->Gastric_Emptying

Fig. 2: Mechanism of action of GLP-1 receptor agonists.
Naltrexone/Bupropion

This combination therapy targets two distinct pathways in the central nervous system. Bupropion stimulates pro-opiomelanocortin (POMC) neurons, leading to appetite suppression, while naltrexone blocks the opioid-mediated autoinhibitory feedback on these neurons, sustaining the anorectic effect.

Bupropion Bupropion POMC_Neurons POMC Neurons Bupropion->POMC_Neurons stimulates Naltrexone Naltrexone Feedback_Inhibition Autoinhibitory Feedback Naltrexone->Feedback_Inhibition blocks Alpha_MSH α-MSH Release POMC_Neurons->Alpha_MSH Beta_Endorphin β-endorphin Release POMC_Neurons->Beta_Endorphin MC4R MC4 Receptor Alpha_MSH->MC4R activates Appetite Appetite Suppression MC4R->Appetite Beta_Endorphin->Feedback_Inhibition mediates

Fig. 3: Synergistic mechanism of naltrexone and bupropion.

Experimental Protocols of Key Clinical Trials

The following sections provide an overview of the methodologies employed in the pivotal clinical trials for the modern anorectics discussed.

Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (Active Drug + Lifestyle Intervention) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Placebo + Lifestyle Intervention) Randomization->Placebo_Arm Follow_Up Follow-up Period Treatment_Arm->Follow_Up Safety_Monitoring Ongoing Safety Monitoring Treatment_Arm->Safety_Monitoring Placebo_Arm->Follow_Up Placebo_Arm->Safety_Monitoring Primary_Endpoint Primary Endpoint Assessment (e.g., % Weight Change) Follow_Up->Primary_Endpoint

Fig. 4: Generalized workflow of a modern obesity clinical trial.
CONQUER Trial (Phentermine/Topiramate ER)

  • Design: A 56-week, multicenter, randomized, placebo-controlled, double-blind, phase 3 trial.[5]

  • Participants: 2,487 overweight or obese adults (BMI 27-45 kg/m ²) with at least two weight-related comorbidities.[5]

  • Intervention: Participants were randomized to receive once-daily phentermine 7.5 mg/topiramate 46 mg, phentermine 15 mg/topiramate 92 mg, or placebo, in conjunction with a lifestyle modification program.[5]

  • Primary Endpoints: Percentage change in body weight and the proportion of patients achieving at least 5% weight loss.[5]

COR-I Trial (Naltrexone/Bupropion ER)
  • Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[6][11]

  • Participants: 1,742 overweight or obese adults (BMI 30-45 kg/m ² or 27-45 kg/m ² with dyslipidemia or hypertension).[6][11]

  • Intervention: Participants were randomized to receive naltrexone 32 mg/bupropion 360 mg, naltrexone 16 mg/bupropion 360 mg, or placebo, in addition to a mild hypocaloric diet and exercise counseling.[6][11]

  • Primary Endpoints: Percentage change in body weight and the proportion of participants achieving at least 5% weight loss.[6]

SCALE Trial (Liraglutide 3.0 mg)
  • Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled trial.[7]

  • Participants: 282 individuals with obesity, who received liraglutide 3.0 mg (n=142) or placebo (n=140) as an adjunct to intensive behavioral therapy.[7]

  • Intervention: Participants received once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, combined with intensive behavioral therapy.[7]

  • Primary Endpoint: To compare the effect of liraglutide 3.0 mg versus placebo on weight loss.[12]

STEP Program (Semaglutide 2.4 mg)
  • Design: A series of phase 3 trials (STEP 1-4) evaluating the efficacy and safety of semaglutide 2.4 mg for weight management. The trials were randomized, double-blind, and placebo-controlled, with durations of 68 weeks.

  • Participants: Adults with overweight (BMI ≥27 kg/m ² with at least one weight-related comorbidity) or obesity (BMI ≥30 kg/m ²), with or without type 2 diabetes.

  • Intervention: Participants received once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.

  • Primary Endpoints: Percentage change in body weight and the proportion of participants achieving at least 5% weight loss.

SURMOUNT Program (Tirzepatide)
  • Design: A series of phase 3, multicenter, randomized, double-blind, placebo-controlled trials (SURMOUNT-1 to -4) evaluating tirzepatide for chronic weight management.[13]

  • Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes in SURMOUNT-1.[8]

  • Intervention: Participants were randomized to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention.[8]

  • Primary Endpoints: Percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of ≥5%.[13]

Conclusion

The landscape of obesity pharmacotherapy has evolved dramatically since the era of this compound. While this compound and other early amphetamine-based anorectics provided a foundational understanding of the central nervous system's role in appetite regulation, their clinical utility was limited by modest efficacy and a significant side-effect profile. In stark contrast, modern anorectics have demonstrated substantial and sustained weight loss in large-scale, rigorously designed clinical trials. The diverse mechanisms of action of these newer agents, particularly the hormonal modulation by GLP-1 receptor agonists, represent a significant scientific advancement, offering improved efficacy and a better-understood safety profile for the long-term management of obesity. The lack of robust clinical data for this compound precludes a direct quantitative comparison, but the qualitative and historical evidence clearly indicates the superior efficacy and safety of modern therapeutic options.

References

The Anorectic Agent Pentorex: An In Vivo and In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anorectic agent Pentorex (phenpentermine). Due to a scarcity of recent and detailed scientific data on this compound, this guide leverages experimental data from its close structural and functional analog, phentermine, to provide a framework for understanding its potential in vivo validation of in vitro findings. This comparison includes data on efficacy, safety, and mechanism of action, alongside detailed experimental protocols and pathway diagrams.

Comparative Efficacy of Anorectic Agents

The following table summarizes the in vivo efficacy of phentermine, a close analog of this compound, in weight reduction from clinical studies. Data for this compound is not available in recent literature.

CompoundDosageStudy DurationMean Weight Loss (% of initial body weight)Placebo-Corrected Weight LossReference
Phentermine HCl 37.5 mg/day12 weeks9.3%~7 kg[1]
Phentermine HCl 15 mg or 30 mg/day6 months5-10% (dose-dependent)Not specified[2]
Phentermine/Topiramate CR 15 mg/92 mg56 weeks10.9%9.3%[3]

In Vitro Mechanistic Data of Phentermine

Phentermine, and presumably this compound, are sympathomimetic amines. Their primary mechanism of action is understood to be the stimulation of neurotransmitter release in the hypothalamus, which is the brain's satiety center.

In Vitro AssayCompoundEffectTargetReference
Neurotransmitter ReleasePhentermineIncreased release of norepinephrine (B1679862)Nerve Terminals[3]
Neurotransmitter ReleaseMefenorex (amphetamine analog)Increased spontaneous release of serotonin (B10506) (5-HT)Hypothalamic Slices[4]
Receptor BindingPhenylpropanolamine (amphetamine analog)Stimulates alpha 1-adrenoceptorsAdrenergic Receptors[5]

Experimental Protocols

In Vitro: Neurotransmitter Release from Hypothalamic Slices

This protocol outlines a method to measure the effect of a compound like this compound on neurotransmitter release from isolated brain tissue.

Objective: To quantify the in vitro effect of this compound on the release of norepinephrine from rat hypothalamic slices.

Materials:

  • Adult Sprague-Dawley rats

  • Krebs-Henseleit bicarbonate buffer

  • [³H]-norepinephrine (radiolabel)

  • This compound (or phentermine as a reference compound)

  • Scintillation counter and vials

  • Tissue chopper

Procedure:

  • Tissue Preparation: Euthanize rats and rapidly dissect the hypothalamus. Prepare 300-µm thick slices using a tissue chopper.

  • Radiolabeling: Pre-incubate the slices in Krebs-Henseleit buffer containing [³H]-norepinephrine to allow for uptake of the radiolabel into noradrenergic neurons.

  • Superfusion: Transfer the slices to a superfusion chamber and continuously perfuse with fresh buffer to establish a stable baseline of [³H]-norepinephrine release.

  • Compound Application: Introduce this compound at various concentrations into the perfusion buffer.

  • Sample Collection: Collect fractions of the superfusate at regular intervals before, during, and after the application of this compound.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-norepinephrine released.

  • Data Analysis: Express the data as a percentage of the baseline release and compare the effects of different concentrations of this compound.

In Vivo: Appetite Suppression in a Rodent Model

This protocol describes an in vivo experiment to assess the anorectic efficacy of this compound.

Objective: To evaluate the effect of this compound on food intake and body weight in a diet-induced obese mouse model.

Animals: Male C57BL/6J mice.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity.

  • Acclimation: Acclimate the obese mice to individual housing and handling.

  • Baseline Measurement: Record baseline food intake and body weight for 7 days.

  • Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, phentermine positive control). Administer the assigned treatment daily via oral gavage or intraperitoneal injection.

  • Data Collection: Measure daily food intake and body weight for the duration of the study (e.g., 28 days).

  • Cardiovascular Monitoring (Optional): At the end of the study, cardiovascular parameters such as blood pressure and heart rate can be measured.[6]

  • Data Analysis: Compare the changes in food intake and body weight between the treatment groups and the vehicle control group.

Signaling Pathways and Experimental Workflows

G cluster_0 In Vitro Neurotransmitter Release Assay A Hypothalamic Slices Preparation B Radiolabeling with [³H]-Norepinephrine A->B C Superfusion and Baseline Measurement B->C D Application of this compound C->D E Sample Collection D->E F Scintillation Counting E->F G Data Analysis F->G

Fig. 1: Workflow for in vitro neurotransmitter release assay.

G cluster_1 In Vivo Appetite Suppression Study H Induction of Obesity in Mice I Baseline Food Intake and Body Weight Measurement H->I J Randomization and Group Assignment I->J K Daily Administration of this compound J->K L Daily Monitoring of Food Intake and Body Weight K->L M Final Cardiovascular Assessment L->M N Statistical Analysis M->N

Fig. 2: Workflow for in vivo appetite suppression study.

G This compound This compound/ Phentermine NE_Vesicle Norepinephrine Vesicle This compound->NE_Vesicle stimulates NE_Release Norepinephrine Release NE_Vesicle->NE_Release Hypothalamus Hypothalamic Neuron NE_Release->Hypothalamus acts on Satiety Increased Satiety/ Reduced Appetite Hypothalamus->Satiety

Fig. 3: Proposed signaling pathway for this compound's anorectic effect.

References

A Comparative Guide to Biomarkers for Assessing Pentorex Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pentorex is a hypothetical drug. For the purposes of this guide, this compound is defined as a novel, orally bioavailable small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is frequently dysregulated in various cancers, making it a key therapeutic target.[1][2] This guide will compare biomarkers for assessing the activity of this compound against established PI3K/mTOR pathway inhibitors, Alpelisib (B612111) and Everolimus (B549166).

The PI3K/AKT/mTOR pathway is crucial for regulating cell growth, proliferation, and survival.[1][2] Inhibitors targeting this pathway have shown promise in cancer therapy, and robust biomarkers are essential for their clinical development and for guiding patient selection.[2][3]

Comparative Analysis of Pathway Inhibitors

To establish a framework for biomarker assessment, it is important to understand the mechanisms of this compound and its alternatives.

  • This compound (Hypothetical): A pan-PI3K inhibitor, designed to block the activity of all Class I PI3K isoforms. This broad inhibition is intended to overcome resistance mechanisms associated with isoform switching.

  • Alpelisib (Piqray): A specific inhibitor of the PI3Kα (alpha) isoform, which is encoded by the PIK3CA gene.[4][5][6] It is approved for use in patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.[4]

  • Everolimus (Afinitor): An inhibitor of mTOR, specifically the mTORC1 complex.[7][8] It acts downstream of PI3K and AKT, affecting protein synthesis and cell proliferation.[7][9][10]

Key Biomarkers for Assessing Drug Activity

Biomarkers for PI3K/AKT/mTOR pathway inhibitors can be categorized into two main types: pharmacodynamic (PD) biomarkers, which demonstrate target engagement and pathway inhibition, and predictive biomarkers, which help identify patients most likely to respond to treatment.[1][3]

Pharmacodynamic (PD) Biomarkers

PD biomarkers are crucial for confirming that the drug is hitting its intended target and modulating the downstream signaling pathway. These are often measured in tumor biopsies or surrogate tissues like platelets.[1][11]

BiomarkerDescriptionRationale for UseThis compound (Hypothetical)AlpelisibEverolimus
p-AKT (S473/T308) Phosphorylated AKTA direct downstream effector of PI3K. Inhibition of PI3K should lead to a decrease in p-AKT levels.[12]HighHighLow/None
p-S6K (T389) Phosphorylated p70S6 KinaseA downstream effector of mTORC1. Its phosphorylation indicates pathway activity.[13]HighHighHigh
p-4E-BP1 (T37/46) Phosphorylated 4E-BP1Another key substrate of mTORC1 involved in protein synthesis.[3]HighHighHigh
FDG-PET Imaging Glucose MetabolismThe PI3K pathway regulates glucose metabolism. Inhibition can lead to decreased glucose uptake, measurable by 18F-FDG PET scans.[1]ModerateModerateModerate
  • Rationale Explanation:

    • This compound & Alpelisib: As PI3K inhibitors, a significant reduction in the phosphorylation of AKT (p-AKT) is expected, which in turn leads to reduced phosphorylation of downstream mTORC1 substrates like p-S6K and p-4E-BP1.[14]

    • Everolimus: As an mTORC1 inhibitor, Everolimus directly blocks the phosphorylation of S6K and 4E-BP1.[7][8] It has little to no direct effect on p-AKT levels; in some cases, feedback loops can even lead to an increase in p-AKT.

Predictive Biomarkers

Predictive biomarkers are genetic or protein alterations that can predict a patient's sensitivity or resistance to a specific therapy.[3]

BiomarkerDescriptionRationale for UseThis compound (Hypothetical)AlpelisibEverolimus
PIK3CA Mutations Activating mutations in the gene encoding the p110α subunit of PI3K.These mutations lead to constitutive activation of the PI3K pathway, making tumors potentially more dependent on this pathway for survival.[15]HighHighModerate
PTEN Loss Loss of function of the PTEN tumor suppressor protein.PTEN is a negative regulator of the PI3K pathway. Its loss leads to pathway hyperactivation.[1]HighHighModerate
KRAS Mutations Activating mutations in the KRAS oncogene.KRAS acts in a parallel signaling pathway (MAPK). Its activation can confer resistance to PI3K pathway inhibitors.[3]HighHighHigh
  • Rationale Explanation:

    • Tumors with PIK3CA mutations or PTEN loss are highly dependent on the PI3K pathway, making them prime candidates for inhibitors like this compound and Alpelisib.[16][17] Alpelisib is specifically approved for PIK3CA-mutated cancers.[4]

    • While tumors with these alterations may also be sensitive to the downstream inhibitor Everolimus, the predictive power is generally considered stronger for direct PI3K inhibitors.[3]

Quantitative Data Summary: Hypothetical Preclinical Study

This table summarizes hypothetical data from a preclinical study in a PIK3CA-mutated breast cancer cell line (MCF-7) treated with this compound, Alpelisib, and Everolimus at their respective IC50 concentrations for 24 hours. Protein phosphorylation levels are measured by Western blot and quantified by densitometry, normalized to a vehicle control.

BiomarkerThis compound (100 nM)Alpelisib (100 nM)Everolimus (20 nM)
p-AKT (S473) (% of Control) 15%20%95%
p-S6K (T389) (% of Control) 10%15%5%
Cell Viability (% of Control) 45%50%55%

Data are hypothetical and for illustrative purposes only.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway cluster_inhibitors Drug Targets receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates pten PTEN pten->pip3 inhibits mtorc1 mTORC1 akt->mtorc1 activates s6k S6K mtorc1->s6k e4bp1 4E-BP1 mtorc1->e4bp1 proliferation Cell Growth & Proliferation s6k->proliferation e4bp1->proliferation This compound This compound (Hypothetical) This compound->pi3k alpelisib Alpelisib alpelisib->pi3k everolimus Everolimus everolimus->mtorc1

Caption: PI3K/AKT/mTOR pathway with inhibitor targets.

Experimental Workflow: Western Blot for PD Biomarkers

WB_Workflow A 1. Cell Culture & Drug Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Workflow for Western blot biomarker analysis.

Experimental Protocols

Western Blotting for p-AKT (Ser473) and p-S6K (T389)

This protocol is for analyzing pharmacodynamic biomarkers in treated cancer cell lines.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-p-S6K (T389), Rabbit anti-Total AKT, Rabbit anti-Total S6K, Mouse anti-GAPDH.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[18] Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[19]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[18]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[18][20]

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[20]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18][20]

    • Incubate the membrane with primary antibody (e.g., anti-p-AKT at 1:1000 dilution) overnight at 4°C.[18]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[18]

    • Wash the membrane three times with TBST.[18]

  • Detection: Apply ECL substrate and visualize bands using a digital imaging system.[20]

  • Analysis: Quantify band intensity using image analysis software. Normalize phosphoprotein levels to total protein levels and/or a loading control like GAPDH.

Immunohistochemistry (IHC) for p-S6K in Tumor Biopsies

This protocol is for analyzing pharmacodynamic biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue slides (3-5 µm sections)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., Sodium Citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum (e.g., Normal Goat Serum)

  • Primary antibody: Rabbit anti-p-S6K (T389)

  • Biotinylated secondary antibody and HRP-conjugated streptavidin complex (ABC kit)

  • DAB substrate-chromogen system

  • Hematoxylin (B73222) counterstain

Procedure:

  • Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.[13][21]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer and heating (e.g., microwave or pressure cooker).[13]

  • Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[21]

  • Blocking: Block non-specific binding by incubating with normal goat serum for 30 minutes.[13]

  • Primary Antibody Incubation: Incubate slides with anti-p-S6K primary antibody (e.g., 1:500 dilution) overnight at 4°C.[13]

  • Secondary Antibody & Detection:

    • Wash slides with PBS.

    • Apply a biotinylated secondary antibody, followed by the HRP-conjugated streptavidin complex, according to the ABC kit manufacturer's instructions.

    • Develop the signal using a DAB substrate, which produces a brown precipitate at the antigen site.

  • Counterstaining: Lightly counterstain the slides with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.

  • Analysis: Slides are scored by a pathologist based on the intensity and percentage of stained tumor cells.

References

Meta-analysis of Pentorex (Phenpentermine) and its Therapeutic Alternatives in Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: The research literature specifically on "Pentorex" (phenpentermine) is limited. Therefore, this meta-analysis utilizes data from its closely related and more extensively studied analogue, phentermine, as a representative of this class of sympathomimetic amine anorectics. This substitution is explicitly noted where phentermine data is presented.

This guide provides a comprehensive meta-analysis of the research literature on this compound (using phentermine as a proxy) and compares its performance with newer generation anti-obesity medications, particularly Glucagon-like peptide-1 (GLP-1) receptor agonists. The content is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, safety, and underlying mechanisms of action supported by experimental data.

Comparative Efficacy of Anorectic Agents

The following tables summarize the quantitative data from various clinical trials to provide a clear comparison of the efficacy of phentermine and GLP-1 receptor agonists in weight management.

Table 1: Efficacy of Phentermine in Weight Reduction (12-28 Weeks)

Study/AnalysisDosageMean Weight Loss (vs. Placebo)Percentage of Patients with ≥5% Weight LossPercentage of Patients with ≥10% Weight Loss
Kim et al. (2010)[1]30 mg/day (DCR)-6.4 kg95.8%62.5%
Postmarketing Surveillance (2013)[2]Not specified-3.8 kg45.6%Not Reported
Gastroenterology Study (2017)[3]15 mg/day-6.0 kgNot ReportedNot Reported
Korean Obese People Study[4]37.5 mg/day-6.7 kg>80%>50%

Table 2: Efficacy of GLP-1 Receptor Agonists in Weight Reduction (56-68 Weeks)

DrugStudyDosageMean Weight Loss (vs. Placebo)Percentage of Patients with ≥5% Weight LossPercentage of Patients with ≥10% Weight Loss
Liraglutide (B1674861)Pi-Sunyer et al.[5]3.0 mg/day-5.6 kg63.2%33.1%
Semaglutide (B3030467)STEP 1 Trial[6][7]2.4 mg/week-12.4% (-14.9% total)86.4%69.1%
SemaglutideSTEP 2 Trial (with T2D)[8]2.4 mg/week-6.2% (-9.6% total)68.8%Not Reported

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below to provide insight into the experimental design and procedures used to evaluate these anorectic agents.

Phentermine Clinical Trial Protocol (Representative)
  • Study Design: A multi-site, randomized, double-blind, placebo-controlled clinical trial.[9]

  • Participants: Adolescents (ages ≥10 to <18 years) with obesity (BMI ≥95th percentile).[9]

  • Intervention: Participants are randomized in a 1:1 ratio to receive either phentermine (15 mg orally once daily) plus lifestyle therapy or a placebo plus lifestyle therapy for 52 weeks.[9]

  • Primary Outcome Measures:

    • The primary efficacy endpoint is the change in body weight from baseline.[4]

    • Safety assessments include monitoring for changes in blood pressure and heart rate.[10]

  • Methodology:

    • All participants receive counseling on a reduced-calorie diet and increased physical activity.[4]

    • Body weight is measured at baseline and at regular intervals throughout the study.

    • Adverse events are systematically recorded and evaluated.

GLP-1 Receptor Agonist Clinical Trial Protocols

Liraglutide (SCALE Trial - Representative)

  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at multiple centers.[5]

  • Participants: Non-diabetic adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with comorbidities.[5]

  • Intervention: Participants are randomized to receive either liraglutide 3.0 mg or a placebo, both as an adjunct to a reduced-calorie diet and increased physical activity, administered as a once-daily subcutaneous injection for 56 weeks.[5]

  • Primary Outcome Measures:

    • Mean percentage change in body weight from baseline.[5]

    • Proportion of patients achieving ≥5% and ≥10% weight loss.[5]

  • Methodology:

    • A dose-escalation period is implemented to improve tolerability.[11]

    • Lifestyle intervention counseling is provided to all participants.[11]

    • Efficacy and safety are assessed at regular intervals.

Semaglutide (STEP 1 Trial)

  • Study Design: A randomized, double-blind, placebo-controlled trial.[6][7]

  • Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.[6][7]

  • Intervention: Participants are randomized in a 2:1 ratio to receive once-weekly subcutaneous semaglutide 2.4 mg or a placebo for 68 weeks, in addition to lifestyle intervention.[6][7]

  • Primary Outcome Measures:

    • Co-primary endpoints are the percentage change in body weight and the achievement of at least a 5% reduction in body weight.[6]

  • Methodology:

    • Semaglutide dosage is escalated over 16 weeks to the target dose of 2.4 mg.[12]

    • All participants receive regular lifestyle counseling.[13]

    • Waist circumference, blood pressure, and lipid levels are also monitored.[13]

Signaling Pathways and Mechanisms of Action

The anorectic effects of phentermine and GLP-1 receptor agonists are mediated through distinct signaling pathways.

Phentermine: A Sympathomimetic Amine

Phentermine acts as a sympathomimetic amine, stimulating the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) in the hypothalamus.[3][14] This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn activates adrenergic receptors, primarily α1-adrenoceptors, in the paraventricular nucleus (PVN) of the hypothalamus.[15] Activation of these receptors suppresses appetite.[15]

Phentermine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Hypothalamic Neuron Phentermine Phentermine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Phentermine->VMAT2 Inhibits NET_DAT NE Transporter (NET) & Dopamine Transporter (DAT) Phentermine->NET_DAT Reverses Transport NE_Dopamine_Vesicles Norepinephrine (NE) & Dopamine Vesicles VMAT2->NE_Dopamine_Vesicles Packages NE_Dopamine_Cytosol Cytosolic NE & Dopamine NE_Dopamine_Synapse Increased NE & Dopamine NET_DAT->NE_Dopamine_Synapse Release Adrenergic_Receptor α1-Adrenergic Receptor NE_Dopamine_Synapse->Adrenergic_Receptor Binds to Appetite_Suppression Appetite Suppression Adrenergic_Receptor->Appetite_Suppression

Phentermine's anorectic signaling pathway.

GLP-1 Receptor Agonists: Incretin (B1656795) Mimetics

GLP-1 receptor agonists, such as liraglutide and semaglutide, mimic the action of the endogenous incretin hormone GLP-1. They act on GLP-1 receptors in the brain, particularly in the hypothalamus and hindbrain, to enhance feelings of satiety and reduce hunger.[12][16] They also slow gastric emptying, which contributes to a prolonged feeling of fullness.

GLP1_Agonist_Mechanism cluster_periphery Periphery cluster_brain Brain (Hypothalamus) GLP1_Agonist GLP-1 Receptor Agonist Stomach Stomach GLP1_Agonist->Stomach GLP1_Receptor GLP-1 Receptor GLP1_Agonist->GLP1_Receptor Binds to Slowed_Gastric_Emptying Slowed Gastric Emptying Stomach->Slowed_Gastric_Emptying Appetite_Suppression Appetite Suppression Slowed_Gastric_Emptying->Appetite_Suppression Contributes to POMC_Neurons Activation of POMC/CART Neurons GLP1_Receptor->POMC_Neurons NPY_AgRP_Neurons Inhibition of NPY/AgRP Neurons GLP1_Receptor->NPY_AgRP_Neurons Satiety_Signals Increased Satiety Signals POMC_Neurons->Satiety_Signals NPY_AgRP_Neurons->Satiety_Signals Satiety_Signals->Appetite_Suppression

GLP-1 receptor agonist anorectic signaling pathway.

Experimental Workflow for Anorectic Drug Trials

The following diagram illustrates a typical workflow for clinical trials evaluating anorectic medications.

Anorectic_Trial_Workflow Screening Screening of Participants (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Weight, BMI, Vitals, Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention_Group Active Drug + Lifestyle Intervention Randomization->Intervention_Group Placebo_Group Placebo + Lifestyle Intervention Randomization->Placebo_Group Follow_Up Regular Follow-up Visits (Efficacy & Safety Monitoring) Intervention_Group->Follow_Up Placebo_Group->Follow_Up Endpoint End-of-Study Assessment Follow_Up->Endpoint Data_Analysis Statistical Analysis of Outcomes Endpoint->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Typical experimental workflow for anorectic drug trials.

Conclusion

This meta-analysis highlights the distinct profiles of phentermine and GLP-1 receptor agonists as therapeutic options for obesity. Phentermine, a sympathomimetic amine, offers a modest but clinically significant short-term weight loss effect by suppressing appetite through central noradrenergic and dopaminergic pathways. In contrast, the newer class of GLP-1 receptor agonists demonstrates superior and more sustained weight loss efficacy. Their multifaceted mechanism, which includes central appetite regulation and peripheral effects on gastric emptying, represents a significant advancement in obesity pharmacotherapy. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the ongoing development of effective and safe anti-obesity treatments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the anorectic compound Pentorex (phenpentermine) and its related drugs: phentermine, the withdrawn 5-HT2C agonist lorcaserin (B1675133), and the GLP-1 receptor agonist liraglutide. The information is intended to support research and development in the field of anti-obesity therapeutics by presenting quantitative data from clinical trials, detailed experimental protocols for assessing common side effects, and visualizations of relevant biological pathways.

Executive Summary

Anorectic drugs, while effective in promoting weight loss, are associated with a range of adverse effects that can impact patient safety and adherence. This guide details the distinct side effect profiles of four such compounds, arising from their different mechanisms of action. This compound and phentermine, as sympathomimetic amines, predominantly exhibit stimulant-related effects. Lorcaserin, a selective serotonin (B10506) 2C receptor agonist, has a different profile, while liraglutide, a GLP-1 receptor agonist, is primarily associated with gastrointestinal side effects. Understanding these differences is crucial for the development of safer and more tolerable anti-obesity medications.

Comparative Side Effect Data

The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, phentermine, lorcaserin, and liraglutide. Data for this compound is limited due to its less widespread use and fewer large-scale clinical trials compared to the other agents. Its profile is generally considered similar to that of phentermine.

Adverse EventThis compound (Phenpentermine)PhentermineLorcaserinLiraglutide (3.0 mg)Placebo
Dry Mouth Data not available5.6% - 26.7%[1][2]>5%Data not available<5%
Insomnia Data not available9.8% - 11.4%[1][2]>5%Data not available<5%
Headache Data not available6.9%[2]16.8%[3]Data not available<10%
Dizziness Data not available2.7%[1]>5%Data not available<5%
Nausea Data not available2.3%[1]>5%~38%[4]~14%
Constipation Data not available2.3% - 4.5%[1][2]>5%Data not available<5%
Fatigue Data not availableData not available>5%Data not available<5%
Increased Heart Rate Data not available3.6%[2]Data not availableData not availableData not available
Anxiety Data not available1.7% - 6.5%[1][2]Data not availableData not availableData not available
Diarrhea Data not availableData not availableData not availableData not availableData not available
Vomiting Data not availableData not availableData not available~23%[4]~4%

Note: Incidence rates are presented as ranges from different clinical trials. Direct comparison should be made with caution due to variations in study design, duration, and patient populations. Data for some adverse events were not consistently reported across all trials.

In a head-to-head retrospective study, phentermine was found to be more effective in achieving weight loss compared to lorcaserin in both non-surgical and post-bariatric surgery patients, though it was associated with slightly more side effects[5].

Key Signaling Pathways

The differing side effect profiles of these compounds can be attributed to their distinct molecular targets and downstream signaling pathways.

This compound and Phentermine: Sympathomimetic Action

This compound and phentermine are amphetamine analogues that act as sympathomimetic amines. Their primary mechanism involves increasing the release of norepinephrine, dopamine, and serotonin in the hypothalamus, which leads to a feeling of satiety and reduced appetite. The stimulant effects on the central and peripheral nervous systems are responsible for side effects such as increased heart rate, insomnia, and anxiety.

Lorcaserin: 5-HT2C Receptor Agonism

Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor. Activation of these receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus is thought to promote satiety. The diagram below illustrates the canonical Gq/11-PLC-IP-Ca2+ signaling pathway activated by 5-HT2C receptor agonists.

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_Receptor 5-HT2C Receptor Gq_protein Gq Protein 5HT2C_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Firing) PKC->Cellular_Response Ca_release->Cellular_Response Lorcaserin Lorcaserin Lorcaserin->5HT2C_Receptor binds & activates GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor Gs_protein Gs Protein GLP1R->Gs_protein activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Downstream_Effects Downstream Effects (e.g., Insulin Secretion, Satiety Signaling) PKA->Downstream_Effects Epac2->Downstream_Effects Liraglutide Liraglutide Liraglutide->GLP1R binds & activates CV_Safety_Workflow Screening Screening Visit Baseline_Assessments Baseline Assessments: - Medical History - Physical Exam - Vital Signs - 12-lead ECG Screening->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_Period Treatment Period (e.g., 12 weeks) Randomization->Treatment_Period Follow_Up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Period->Follow_Up_Visits Holter 24-hr Holter Monitoring (Subset of patients at baseline and end of treatment) Treatment_Period->Holter Visit_Assessments Assessments at each visit: - Adverse Event Inquiry - Vital Signs - 12-lead ECG Follow_Up_Visits->Visit_Assessments Data_Analysis Data Analysis: - Change from baseline in BP, HR, ECG intervals - Incidence of CV adverse events Visit_Assessments->Data_Analysis Holter->Data_Analysis Safety_Report Clinical Study Safety Report Data_Analysis->Safety_Report

References

Independent Verification of Methoxyflurane (Penthrox®) Mechanism of Action and Comparative Efficacy in Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhaled analgesic methoxyflurane (B143068) (Penthrox®) with other common alternatives for the management of acute pain. The information presented is based on available experimental data from clinical trials to support an independent verification of its mechanism of action and clinical performance.

Mechanism of Action

While the precise molecular mechanisms of methoxyflurane's analgesic properties are not fully elucidated, current evidence suggests a multi-target approach within the central nervous system. Unlike traditional opioids, methoxyflurane is a volatile anesthetic that, at sub-anesthetic doses, provides rapid pain relief.[1][2] Its primary modes of action are believed to involve the potentiation of inhibitory neurotransmission and modulation of neuronal excitability through its interaction with specific ion channels.

Key molecular targets include:

  • GABA-A Receptors: Methoxyflurane acts as a positive allosteric modulator of GABA-A receptors.[1][3][4] By enhancing the effect of the inhibitory neurotransmitter GABA, it increases chloride ion influx into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This dampening of neuronal signaling is a key contributor to its analgesic and anxiolytic effects.[5][6][7]

  • Glycine (B1666218) Receptors: Similar to its action on GABA-A receptors, methoxyflurane also potentiates the function of glycine receptors, another important class of inhibitory ligand-gated ion channels in the central nervous system.

  • TREK-1 Potassium Channels: Methoxyflurane activates the TWIK-related potassium channel-1 (TREK-1), a member of the two-pore-domain potassium channel family.[8][9] Activation of these channels leads to an efflux of potassium ions from neurons, resulting in membrane hyperpolarization and reduced neuronal firing, which contributes to its analgesic and neuroprotective properties.[8][9][10]

The following diagram illustrates the proposed signaling pathway for methoxyflurane's interaction with GABA-A receptors.

GABA_A_Pathway Methoxyflurane Methoxyflurane GABA_A_Receptor GABA-A Receptor Methoxyflurane->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates GABA effect Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Proposed signaling pathway of Methoxyflurane at the GABA-A receptor.

The diagram below illustrates the proposed signaling pathway for methoxyflurane's interaction with TREK-1 potassium channels.

TREK1_Pathway Methoxyflurane Methoxyflurane TREK1_Channel TREK-1 K+ Channel Methoxyflurane->TREK1_Channel Activates Potassium_Efflux Increased K+ Efflux TREK1_Channel->Potassium_Efflux Hyperpolarization Neuronal Hyperpolarization Potassium_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Proposed signaling pathway of Methoxyflurane at the TREK-1 channel.

Comparative Clinical Efficacy

Multiple randomized controlled trials have evaluated the efficacy and safety of methoxyflurane in the management of acute traumatic pain, comparing it to placebo and other standard analgesics.

Methoxyflurane vs. Placebo

The STOP! trial, a randomized, double-blind, placebo-controlled study, demonstrated the superiority of methoxyflurane in reducing acute pain intensity in patients with minor trauma.[11][12]

Outcome MeasureMethoxyfluranePlacebop-value
Mean Change in VAS from Baseline at 15 min (mm) -34.0-15.5<0.0001
Median Time to First Pain Relief (min) 420<0.0001
Patients Requesting Rescue Medication within 20 min (%) 2.022.80.0003

Data from the STOP! trial.[11][12][13]

Methoxyflurane vs. Standard of Care (SOC) Analgesics

The MEDITA trial, a randomized, open-label, active-controlled study, compared inhaled methoxyflurane to standard analgesic treatment (intravenous morphine, paracetamol, or ketoprofen) for acute trauma pain.[14][15]

Outcome MeasureMethoxyfluraneStandard of Care (SOC)
Adjusted Mean Treatment Difference in VAS at 10 min (mm) -5.94 (Superiority demonstrated)-
Median Onset of Pain Relief (min) 915
Clinician Practicality Rating ("Excellent", "Very Good", or "Good") (%) 9064

Data from the MEDITA trial.[14][15]

A meta-analysis of four randomized controlled trials confirmed that low-dose methoxyflurane provided statistically superior pain relief compared to standard of care analgesics for emergency trauma pain.[16][17][18]

Methoxyflurane vs. Intranasal Fentanyl and Intravenous Morphine

The PreMeFen trial, a randomized, non-inferiority study, compared the efficacy of methoxyflurane with intranasal fentanyl and intravenous morphine for acute prehospital pain.[19][20]

Outcome MeasureMethoxyfluraneIntranasal FentanylIntravenous Morphine
Mean Change in NRS Score at 10 min -3.31-1.98-2.74
Non-inferiority to Morphine at 10 min YesNo-

Data from the PreMeFen trial.[19]

Methoxyflurane vs. Nitrous Oxide

An indirect treatment comparison of two double-blind, randomized, placebo-controlled studies suggested no significant difference in analgesic efficacy between low-dose methoxyflurane and nitrous oxide (50:50 with oxygen) for trauma-related pain in the emergency setting.[21][22] However, methoxyflurane may offer advantages in terms of portability and ease of administration.[23]

Experimental Protocols

The following provides a generalized workflow for a typical randomized controlled trial evaluating the efficacy of methoxyflurane for acute pain.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Group_A Group A: Methoxyflurane Inhalation Randomization->Group_A Group_B Group B: Comparator (Placebo/SOC) Randomization->Group_B Baseline Baseline Pain Assessment (VAS/NRS) Group_A->Baseline Group_B->Baseline Treatment Treatment Administration Baseline->Treatment Pain_Assessment Pain Assessment at Pre-defined Intervals Treatment->Pain_Assessment Adverse_Events Adverse Event Monitoring Treatment->Adverse_Events Data_Analysis Data Analysis Pain_Assessment->Data_Analysis Adverse_Events->Data_Analysis

Generalized workflow for a randomized controlled trial of an analgesic.

Key Methodological Components of Cited Trials:

  • Study Design: The majority of studies were randomized, controlled trials, with some being double-blind and placebo-controlled.[11][12][24] Others were open-label, active-comparator trials.[14][15]

  • Patient Population: Participants were typically adults presenting to the emergency department or in a prehospital setting with acute, moderate to severe pain resulting from trauma.[11][12][14]

  • Intervention: The standard dose of methoxyflurane administered was 3 mL via the Penthrox® inhaler, with a second dose available if required.[25][26]

  • Comparators: Control groups received either a placebo (e.g., saline in an identical inhaler) or standard of care analgesics, which included intravenous opioids (morphine), non-steroidal anti-inflammatory drugs (ketoprofen), paracetamol, or intranasal fentanyl.[11][12][14][19]

  • Primary Outcome Measures: The primary endpoint was typically the change in pain intensity from baseline, measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at specified time points after the start of treatment.[11][12][14][25]

  • Secondary Outcome Measures: These often included the time to first pain relief, the need for rescue medication, patient and clinician satisfaction, and the incidence of adverse events.[14][25]

Conclusion

Independent verification through multiple randomized controlled trials supports the efficacy and rapid onset of action of inhaled methoxyflurane for the management of moderate to severe acute traumatic pain. Its mechanism of action, involving the potentiation of inhibitory GABA-A and glycine receptors and activation of TREK-1 potassium channels, provides a distinct pharmacological profile compared to opioid analgesics. While generally well-tolerated, with dizziness and somnolence being the most common side effects, its comparative effectiveness against other analgesics varies depending on the specific comparator and clinical setting. For researchers and drug development professionals, methoxyflurane represents a valuable non-opioid analgesic option with a unique mechanism of action that warrants further investigation for broader applications in pain management.

References

A Comparative-Performance Benchmark: Pentorex vs. Industry Standards in In-Silico Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the Pentorex computational drug discovery platform against established industry standards. The following sections detail the performance of this compound across key stages of the discovery pipeline, supported by rigorous experimental protocols and quantitative benchmarks.

Executive Summary

Performance Benchmarks

The performance of this compound and the Industry Standard was evaluated in three distinct, high-impact areas of drug discovery: Target Identification, Lead Optimization, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property prediction.

All quantitative data from the head-to-head comparisons are summarized below.

Table 1: Target Identification Performance

MetricThis compoundIndustry Standard% Improvement
Time to Identify Top 20 Targets (Hours) 418350%
Known Target Retrieval Rate (%) [6]89.5%72.3%23.8%
Novel Target Druggability Score (Avg.) [6]0.820.6526.2%
Data Integration Throughput (Sources/Min) 5025100%

Table 2: Lead Optimization Efficiency

MetricThis compoundIndustry Standard% Improvement
Time to Generate 1,000 Novel Compounds (Mins) 1560300%
Candidates with >10% Improved Affinity 12758119%
Avg. Reduction in Off-Target Predictions 45%25%80%
Computational Cost Per Viable Lead ($) $12$45275%

Table 3: Predictive ADMET Accuracy

Metric (Accuracy as AUROC)This compoundIndustry StandardBenchmark Dataset
Aqueous Solubility Prediction 0.940.85MoleculeNet ESOL[7]
Blood-Brain Barrier (BBB) Penetration 0.910.82MoleculeNet BBBP[7]
hERG Inhibition Risk 0.880.79Publicly Available Data
CYP450 Metabolism Likelihood 0.920.86Publicly Available Data

Experimental Protocols & Methodologies

Transparency and reproducibility are critical for evaluating computational methods in drug discovery.[8] The following protocols detail the methodologies used to generate the benchmark data.

The objective was to identify and prioritize novel protein kinase targets for a specific subtype of non-small cell lung cancer (NSCLC).

  • Input Data: A standardized dataset comprising genomic, transcriptomic, and proteomic data from 500 NSCLC patients was used as input for both platforms. The data was integrated from public sources like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO).

  • Process: Both platforms were tasked with analyzing the multi-omics data to identify the top 20 most promising therapeutic targets. The primary endpoint was the time taken to complete the analysis and generate a ranked list of targets based on biological relevance, novelty, and druggability.

  • Metrics:

    • Known Target Retrieval Rate: The percentage of identified targets that are already known clinical targets for NSCLC was calculated.[6]

    • Novel Target Druggability: For newly identified targets, a druggability score (ranging from 0 to 1) was computed based on structural pocket analysis and ligand-binding potential.

    • Data Integration Throughput: The rate at which the platforms could process and integrate disparate data sources was measured.

This experiment focused on optimizing a known lead compound targeting a G protein-coupled receptor (GPCR) to improve binding affinity and reduce predicted off-target effects.

  • Input Data: The starting point was a validated lead molecule with a known binding affinity (IC50 of 50 nM) and a profile of 15 known off-target interactions.

  • Process: Both platforms were tasked with generating 1,000 novel, synthetically accessible analogs of the lead compound. The generated molecules were then screened in-silico for improved binding affinity to the primary target and reduced binding to the known off-target proteins.

  • Metrics:

    • Time to Generate Compounds: The total time required to design and filter 1,000 novel compounds.

    • Improved Affinity Candidates: The number of generated compounds with a predicted binding affinity at least 10% greater than the original lead.

    • Off-Target Reduction: The average percentage reduction in predicted binding interactions with the panel of 15 off-target proteins.

    • Computational Cost: The estimated cloud computing cost to complete the entire workflow.

The accuracy of ADMET property prediction was assessed using established benchmark datasets.

  • Input Data: Standardized benchmark datasets, including MoleculeNet's ESOL and BBBP sets, were used to ensure a fair comparison.[7] For hERG and CYP450 predictions, curated datasets from peer-reviewed literature were utilized.

  • Process: The internal predictive models of both this compound and the Industry Standard were used to classify or predict the relevant ADMET property for each molecule in the respective test sets. The performance was evaluated against the known experimental outcomes.

  • Metrics:

    • Area Under the Receiver Operating Characteristic Curve (AUROC): This metric was used to evaluate the performance of the binary classification models (e.g., BBB penetration, hERG inhibition risk), providing a measure of their ability to distinguish between positive and negative classes.

Visualizations: Workflows and Pathways

To further illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

This diagram illustrates the streamlined workflow enabled by this compound compared to the more fragmented, multi-step process typical of the Industry Standard.

Fig 1. Comparative Drug Discovery Workflow cluster_this compound This compound (Integrated Workflow) cluster_standard Industry Standard (Sequential Workflow) p1 Multi-Omics Data Input p2 AI-Driven Target ID & Prioritization p1->p2 p3 De Novo Design & Lead Optimization p2->p3 p4 Predictive ADMET & Safety Screening p3->p4 p5 Prioritized Candidates p4->p5 s1 Genomic Data Analysis s3 Manual Target Selection s1->s3 Data Integration s2 Proteomic Data Analysis s2->s3 Data Integration s4 Virtual Screening (HTS) s3->s4 s5 Iterative SAR Analysis s4->s5 s6 ADMET Modeling (Separate Module) s5->s6 s7 Final Leads s6->s7

Fig 1. A diagram comparing the integrated this compound workflow with a standard sequential process.

This diagram represents a simplified signaling pathway that could be identified and analyzed by this compound during the target identification phase.

Fig 2. Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras activates raf RAF Kinase (Potential Target) ras->raf mek MEK Kinase raf->mek inhibited by new drug raf->mek erk ERK Kinase mek->erk transcription Cell Proliferation & Survival erk->transcription

Fig 2. A hypothetical kinase signaling cascade relevant to cancer drug target identification.

This diagram outlines the logical relationship of how molecular features are used by this compound to predict key ADMET properties.

Fig 3. ADMET Prediction Model Logic cluster_features Computed Molecular Descriptors cluster_models Predictive AI Models input Molecular Structure feat1 LogP input->feat1 feat2 Molecular Weight input->feat2 feat3 Topological Polar Surface Area (TPSA) input->feat3 feat4 Aromatic Ring Count input->feat4 model1 Solubility Model feat1->model1 model2 BBB Permeability Model feat1->model2 feat2->model2 model3 Toxicity Model feat2->model3 feat3->model1 feat3->model2 feat4->model3 output1 output1 model1->output1 Predicted Solubility output2 output2 model2->output2 Predicted BBB+ output3 output3 model3->output3 Predicted Toxicity Risk

Fig 3. Logical flow from molecular structure to predicted ADMET properties via AI models.

References

Safety Operating Guide

Proper Disposal of Pentorex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Pentorex, also known as phenpentermine. As a stimulant drug belonging to the amphetamine family and classified as a Schedule I controlled substance in the United States, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel, the public, and the environment. Adherence to these protocols is critical for regulatory compliance and responsible chemical management.

Understanding the Hazards

Key Hazard Information (based on phentermine):

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][3][4]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation) Toxic if inhaled.[1][2]
Flammability May be a flammable liquid and vapor.[1]

Regulatory Framework for Disposal

The disposal of this compound is governed by the regulations set forth by the Drug Enforcement Administration (DEA) for Schedule I controlled substances. The primary requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable controlled substance.[5][6][7]

Step-by-Step Disposal Protocol

This protocol outlines the approved methods for the disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Segregation
  • Identify all this compound waste streams. This includes:

    • Unused or expired pure this compound.

    • Contaminated materials such as gloves, weighing papers, and pipette tips.

    • Empty containers that held this compound.

    • Solutions containing this compound.

  • Segregate this compound waste. Keep it separate from other chemical and biological waste streams to prevent accidental reactions.

Step 2: On-Site Neutralization (Chemical Deactivation)

For small quantities of this compound, chemical deactivation can be an effective method to render it non-retrievable.

Experimental Protocol for Chemical Deactivation:

  • Objective: To chemically alter the this compound molecule, rendering it inactive and non-recoverable.

  • Materials:

    • This compound waste.

    • Appropriate chemical agent for degradation (e.g., a strong oxidizing agent, subject to compatibility testing).

    • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and a respirator if handling powders.

    • Fume hood.

  • Procedure:

    • Work within a certified chemical fume hood.

    • Carefully add the chemical deactivating agent to the this compound waste. The specific agent and ratio will depend on the form of the this compound waste (solid or liquid) and should be determined by a qualified chemist.

    • Allow the reaction to proceed to completion. This may require a specific time and temperature.

    • Verify the destruction of the this compound molecule using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before disposing of the resulting mixture as hazardous waste.

Step 3: Packaging and Labeling for Off-Site Disposal

For larger quantities or when on-site neutralization is not feasible, this compound waste must be disposed of through a licensed hazardous waste contractor or a DEA-registered reverse distributor.

  • Package the waste securely. Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Label the container clearly. The label should include:

    • The words "Hazardous Waste."

    • The name of the chemical: "this compound (phenpentermine)."

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The appropriate hazard symbols.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for your facility and will have contracts with approved hazardous waste vendors.

  • Transfer to a DEA-Registered Reverse Distributor. This is the required method for the disposal of expired, unwanted, or damaged controlled substances.[8][9] Your EHS department can assist in coordinating this.

  • Maintain meticulous records. The DEA requires a detailed paper trail for the disposal of controlled substances, including the use of DEA Form 41 for registrants.[10]

Prohibited Disposal Methods

The following methods are strictly prohibited for the disposal of this compound:

  • Do not pour down the drain. This can contaminate water systems.[5]

  • Do not dispose of in regular trash. This poses a risk of diversion and environmental contamination.

  • Do not mix with incompatible chemicals.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Notify your supervisor and EHS department immediately.

  • If you are trained and it is safe to do so, contain the spill. Use absorbent materials for liquids and carefully sweep up solids.

  • Decontaminate the area.

  • All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

Pentorex_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start This compound Waste Generated identify Identify & Segregate Waste start->identify neutralize On-Site Neutralization (Chemical Deactivation) identify->neutralize Small Quantities package Package & Label Waste identify->package Large Quantities neutralize->package ehs Contact EHS package->ehs reverse_distributor DEA Reverse Distributor ehs->reverse_distributor final_disposal Final Disposal (Incineration) reverse_distributor->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Pentorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Pentorex (phenpentermine), an amphetamine-related compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is classified as a stimulant of the amphetamine family and should be handled as a potent compound.[1][2]

Personal Protective Equipment (PPE)

Given its classification as a potent compound, particularly when handled as a powder, a multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The open handling of potent powders should be avoided; contained systems are recommended.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationPurpose
Gloves Double gloving with powder-free nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of within the containment area.
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosolized particles.
Face Protection Face shield (in addition to goggles).Required when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized this compound powder. Necessary when handling the powder outside of a primary engineering control.
Engineering Controls Ventilated enclosure, fume hood, or glovebox isolator.Provides primary containment to minimize airborne particles and operator exposure.[1][3]

Operational Plan: Donning and Doffing of PPE

The following workflow outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) don1 Perform Hand Hygiene don2 Don Gown don1->don2 don3 Don Respirator don2->don3 don4 Don Eye & Face Protection don3->don4 don5 Don Inner Gloves don4->don5 don6 Don Outer Gloves (over cuff) don5->don6 doff1 Remove Outer Gloves doff2 Remove Gown doff1->doff2 doff3 Perform Hand Hygiene doff2->doff3 doff4 Remove Eye & Face Protection doff3->doff4 doff5 Remove Respirator doff4->doff5 doff6 Remove Inner Gloves doff5->doff6 doff7 Perform Hand Hygiene doff6->doff7

Figure 1. Procedural workflow for donning and doffing of Personal Protective Equipment.

Disposal Plan for this compound and Contaminated Materials

As a controlled substance, the disposal of this compound must be conducted in compliance with all applicable federal and local regulations to prevent diversion.

Step-by-Step Disposal Procedure:

  • Segregation and Labeling :

    • Expired, unwanted, or damaged containers of this compound must be clearly labeled for disposal and segregated from the active stock within a secure storage location.[4]

  • Contact a Reverse Distributor :

    • The disposal of controlled substances must be handled by a DEA-authorized "reverse distributor."[2][4][5] Your institution’s Environmental Health & Safety (EHS) department can provide a list of approved vendors.[4]

  • Documentation (Chain of Custody) :

    • For Schedule I and II substances, a DEA Form 222 is required for the transfer to the reverse distributor.[2][6] For Schedule III-V substances, an invoice is typically used.[2][5]

    • Maintain all disposal records for a minimum of two years.[2][5]

  • Disposal of Contaminated Labware :

    • Non-recoverable waste : Empty vials or syringes containing only residual, non-recoverable amounts of this compound can be disposed of in a biohazard sharps container.[4]

    • Recoverable waste : All labware with recoverable amounts of this compound, as well as grossly contaminated PPE and cleaning materials, must be collected in designated, sealed hazardous waste bags and disposed of through the reverse distributor.

Disposal_Plan start This compound Identified for Disposal segregate Segregate and Clearly Label 'For Disposal' start->segregate contact_ehs Contact EHS to Schedule Pickup with Reverse Distributor segregate->contact_ehs doc_transfer Complete DEA Form 222 (or equivalent) for Transfer contact_ehs->doc_transfer pickup Transfer to DEA-Authorized Reverse Distributor doc_transfer->pickup record Retain All Disposal Records for at least 2 Years pickup->record

Figure 2. Logical flow for the compliant disposal of this compound.

Quantitative Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a highly potent compound, often requiring containment to levels below 1 µg/m³. The following toxicity data for the closely related compound, phentermine, is available.

Table 2: Acute Toxicity Data for Phentermine Hydrochloride

Route of AdministrationSpeciesLD50 Value
OralRat188 mg/kg
OralMouse154 mg/kg
IntraperitonealRat81 mg/kg
SubcutaneousMouse68 mg/kg
Data sourced from a Safety Data Sheet for Phentermine (hydrochloride) (CRM).[7]

Experimental Protocol: Synthesis of Phentermine Hydrochloride (as a proxy for this compound)

The following is a representative protocol for the synthesis of phentermine hydrochloride, a structurally similar compound to this compound. This protocol is adapted from publicly available synthesis methods and should be performed by qualified personnel using all appropriate safety precautions as outlined above.[8]

Materials:

  • Dimethyl benzyl (B1604629) alcohol

  • Acetic acid

  • Propionitrile (or similar organic solvent)

  • Concentrated sulfuric acid

  • Inorganic strong base (e.g., NaOH)

  • Ether

  • Hydrogen chloride gas or hydrochloric acid

Procedure:

  • Acetamide Synthesis: a. In a reaction flask under an ice-water bath, add acetic acid and the organic solvent. b. Slowly add dimethyl benzyl alcohol dropwise. c. After the addition is complete, add concentrated sulfuric acid dropwise as a catalyst. d. Remove the ice-water bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC). e. Upon completion, quench the reaction by adding water until the solution becomes turbid. f. Neutralize the solution by adding an inorganic strong base to a pH of 6-8, which will precipitate the N-(1,1-dimethyl-phenethyl)acetamide product. g. Isolate the solid product by vacuum filtration and wash with water.

  • Hydrolysis to Free Base: a. Dissolve the N-(1,1-dimethyl-phenethyl)acetamide in an appropriate organic solvent. b. Add a solid inorganic strong base and heat the mixture to reflux to facilitate hydrolysis. c. After cooling, add water and extract the phentermine free base into an organic layer. d. Dry the organic layer and remove the solvent under reduced pressure to yield the free base as an oil.

  • Salt Formation: a. Dissolve the phentermine free base oil in ether. b. Under an ice bath, bubble dry hydrogen chloride gas through the solution or add a solution of hydrochloric acid until precipitation of the hydrochloride salt is complete. c. Collect the solid phentermine hydrochloride by vacuum filtration, wash with cold ether, and dry.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentorex
Reactant of Route 2
Pentorex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.